molecular formula C5H10O3S B090821 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide CAS No. 1003-85-6

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Cat. No.: B090821
CAS No.: 1003-85-6
M. Wt: 150.2 g/mol
InChI Key: MBWNQWVADQDHDU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide is a useful research compound. Its molecular formula is C5H10O3S and its molecular weight is 150.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-1,3,2-dioxathiane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWNQWVADQDHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-85-6
Record name 1,3,2-Dioxathiane, 5,5-dimethyl-, 2-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Abstract

This guide provides a comprehensive technical overview of the , a six-membered cyclic sulfite. The primary focus is on the prevalent and efficient method involving the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with thionyl chloride. This document elucidates the underlying reaction mechanism, explains the rationale behind key experimental parameters, and offers a detailed, step-by-step protocol suitable for laboratory execution. Furthermore, it discusses the subsequent oxidation of the title compound to its corresponding cyclic sulfate, a valuable intermediate in organic synthesis. The content is designed for researchers, chemists, and professionals in drug development who require a robust understanding and practical methodology for the preparation of this versatile chemical building block.

Introduction and Significance

This compound is a heterocyclic compound featuring a sulfite group within a six-membered ring. Cyclic sulfites and their oxidized counterparts, cyclic sulfates, are highly valuable intermediates in organic synthesis.[1][2] They function as potent bifunctional electrophiles, enabling the stereocontrolled introduction of various functionalities through nucleophilic ring-opening reactions.[2] The gem-dimethyl group at the 5-position provides conformational rigidity and steric influence, which can be exploited in stereoselective synthesis. The synthesis of this compound is a foundational procedure, typically achieved through the cyclization of a 1,3-diol with thionyl chloride, a method known for its efficiency and high yields.[3][4]

Core Synthesis: Reaction of 2,2-Dimethyl-1,3-propanediol with Thionyl Chloride

The most direct and widely adopted method for synthesizing this compound is the condensation reaction between 2,2-dimethyl-1,3-propanediol and thionyl chloride (SOCl₂).[4]

Underlying Principle and Mechanism

The reaction proceeds via a nucleophilic attack of the diol's hydroxyl groups on the electrophilic sulfur atom of thionyl chloride.[5][6] The process involves the formation of a chlorosulfite ester intermediate, followed by an intramolecular cyclization to yield the cyclic sulfite and hydrogen chloride (HCl) as a byproduct.[7]

The mechanism can be detailed as follows:

  • First Nucleophilic Attack: One hydroxyl group of the diol attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a protonated chlorosulfite ester.

  • Deprotonation: A base (such as another alcohol molecule or a tertiary amine if added) removes the proton from the oxonium ion.

  • Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the diol attacks the sulfur atom intramolecularly.

  • Ring Closure and Elimination: This attack leads to the displacement of the remaining chloride ion and the formation of the six-membered ring. A final deprotonation step yields the neutral cyclic sulfite product, this compound, along with HCl. The removal of gaseous byproducts (HCl and SO₂) helps drive the reaction to completion.[7]

Mechanism_of_Cyclic_Sulfite_Formation Diol 2,2-Dimethyl-1,3-propanediol Intermediate1 Protonated Chlorosulfite Ester Diol->Intermediate1 Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate1 Intermediate2 Deprotonated Ester Intermediate1->Intermediate2 -H⁺ Product This compound Intermediate2->Product Intramolecular Attack (Ring Closure) Byproduct 2 HCl Product->Byproduct Byproduct Formation

Caption: Reaction mechanism for cyclic sulfite formation.

Rationale for Experimental Choices
  • Reagents : 2,2-dimethyl-1,3-propanediol is an ideal substrate due to its stable neopentyl core. Thionyl chloride is a highly effective dehydrating and cyclizing agent for this transformation.[8]

  • Solvent : An inert aprotic solvent, such as methylene chloride (CH₂Cl₂), is used to dissolve the reactants without participating in the reaction.[3][4]

  • Temperature Control : The initial dropwise addition of thionyl chloride is performed at a low temperature (5-10°C) to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.[4] Caution is required as thionyl chloride reacts violently with water.[9]

  • Reflux : After the addition is complete, the reaction mixture is heated to reflux (approx. 40°C for CH₂Cl₂) to ensure the reaction proceeds to completion.[4]

  • Aqueous Work-up : The reaction is quenched with water to decompose any remaining thionyl chloride. A subsequent wash with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the HCl byproduct and any acidic impurities.[3][4]

  • Drying and Purification : The organic layer is dried over an anhydrous salt like sodium sulfate (Na₂SO₄) to remove residual water before the solvent is evaporated. The final product is purified by vacuum distillation to yield a colorless oil.[3][4]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methods.[3][4]

Materials and Equipment
  • Reactants : 2,2-dimethyl-1,3-propanediol, Thionyl chloride (SOCl₂).

  • Solvents & Reagents : Methylene chloride (CH₂Cl₂), Water (H₂O), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment : Four-necked round-bottomed flask, stirrer, reflux condenser, thermometer, dropping funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

Experimental_Workflow start Start: Setup Apparatus step1 Suspend Diol in CH₂Cl₂ start->step1 step2 Cool to 5-10°C step1->step2 step3 Add SOCl₂ Dropwise (1 hr) step2->step3 step4 Warm to Reflux (3 hrs) step3->step4 step5 Cool to RT & Quench with H₂O step4->step5 step6 Wash with NaHCO₃ Solution step5->step6 step7 Dry Organic Layer (Na₂SO₄) step6->step7 step8 Concentrate (Rotovap) step7->step8 step9 Vacuum Distill Product step8->step9 end End: Pure Product step9->end Oxidation_to_Sulfate Sulfite 5,5-Dimethyl-1,3,2- dioxathiane 2-oxide Reagents RuCl₃ (cat.) NaIO₄ (co-oxidant) CH₂Cl₂/H₂O Sulfite->Reagents Sulfate 5,5-Dimethyl-1,3,2- dioxathiane 2,2-dioxide Reagents->Sulfate

Sources

An In-Depth Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide (CAS 1003-85-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide, registered under CAS number 1003-85-6, is a heterocyclic organic compound belonging to the class of cyclic sulfites. Structurally, it is the ester of sulfurous acid with 2,2-dimethyl-1,3-propanediol. While not a household name in the broader chemical industry, this molecule and its class of compounds serve as versatile intermediates in specialized areas of organic synthesis. Their utility stems from the inherent reactivity of the cyclic sulfite moiety, which can undergo a variety of transformations, most notably nucleophilic ring-opening reactions. This property allows for the stereospecific introduction of new functional groups, making them valuable building blocks in the synthesis of complex molecules, including pharmacologically active compounds and novel materials. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and safe handling of this compound, tailored for professionals in research and development.

Physicochemical Properties and Spectral Data

A clear understanding of a compound's physical and spectral characteristics is fundamental for its application in a laboratory setting. Below is a summary of the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C5H10O3S
Molecular Weight 150.19 g/mol
Appearance Colorless oil/liquid[1]
Boiling Point 78 °C at 24 mbar; 85-87 °C at 30 mmHg[2],[1]
Density 1.29 g/cm³[3]
Flash Point 69.7 °C[3]
Vapor Pressure 0.707 mmHg at 25 °C[3]

Spectral Data

TypeDataSource(s)
¹³C NMR Chemical shifts for the carbon atoms in the molecule have been reported.[4]
¹H NMR While a specific spectrum for this compound is not readily available in public databases, analogous structures such as 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane 2-oxide show characteristic signals for the gem-dimethyl groups and the methylene protons of the dioxane ring.[5]
Infrared (IR) Expected to show strong absorptions for S=O stretching, characteristic of sulfites.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride (SOCl₂).[1][2] This reaction is a standard procedure for the preparation of cyclic sulfites from 1,3-diols.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the hydroxyl group of the diol on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. A subsequent intramolecular cyclization with the elimination of hydrogen chloride yields the final cyclic sulfite product. The use of a base like pyridine is often employed to neutralize the HCl generated during the reaction, which can drive the equilibrium towards the product and prevent acid-catalyzed side reactions.

G cluster_0 Reaction Mechanism diol 2,2-dimethyl-1,3-propanediol intermediate Chlorosulfite Intermediate diol->intermediate + SOCl₂ socl2 Thionyl Chloride (SOCl₂) product This compound + HCl intermediate->product Intramolecular Cyclization

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound:

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend 2,2-dimethyl-1,3-propanediol (1.0 mol) in a suitable inert solvent such as methylene chloride.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath and add thionyl chloride (1.05 mol) dropwise via the dropping funnel while maintaining the temperature between 5-10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 40 °C and stir for 3 hours.

  • Workup: Cool the reaction mixture and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless oil.[1]

G cluster_workflow Synthesis Workflow A 1. Suspend 2,2-dimethyl-1,3-propanediol in methylene chloride B 2. Add thionyl chloride dropwise at 5-10 °C A->B C 3. Stir at 40 °C for 3 hours B->C D 4. Aqueous workup (water and NaHCO₃ wash) C->D E 5. Dry, concentrate, and purify by vacuum distillation D->E

Caption: Workflow for the synthesis and purification of this compound.

Reactivity and Potential Applications

The synthetic utility of this compound lies in the reactivity of the cyclic sulfite ring. These compounds are precursors to cyclic sulfates, which are highly reactive electrophiles used in a variety of organic transformations.[6]

Cyclic sulfites can undergo nucleophilic ring-opening reactions, although they are generally less reactive than their corresponding cyclic sulfates. The attack of a nucleophile can occur at either the carbon or sulfur center, depending on the reaction conditions and the nature of the nucleophile.

A key application of cyclic sulfites is their oxidation to cyclic sulfates, typically using a ruthenium catalyst with an oxidant like sodium periodate.[7] These cyclic sulfates are potent bifunctional electrophiles and readily undergo ring-opening reactions with a wide range of nucleophiles with inversion of configuration. This provides a powerful method for the stereospecific synthesis of complex molecules.

G cluster_reactivity Reactivity Pathway sulfite 5,5-Dimethyl-1,3,2- dioxathiane 2-oxide sulfate 5,5-Dimethyl-1,3,2- dioxathiane 2,2-dioxide (Cyclic Sulfate) sulfite->sulfate Oxidation (e.g., RuCl₃/NaIO₄) product Ring-Opened Product sulfate->product Nucleophilic Attack (Nu⁻)

Caption: General reactivity pathway of this compound.

Given this reactivity, this compound can be considered a valuable intermediate for:

  • Asymmetric Synthesis: As a precursor to a chiral diol equivalent.

  • Drug Discovery: For the synthesis of novel heterocyclic scaffolds.

  • Materials Science: In the preparation of specialized polymers and electrolyte additives for lithium-ion batteries.[8]

Safety and Handling

GHS Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves and a lab coat.

  • Respiratory Protection: If working outside a fume hood or with large quantities, use a certified respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and ignition sources.

First-Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a valuable, yet specialized, chemical intermediate. Its straightforward synthesis from readily available starting materials and its potential for conversion into the highly reactive cyclic sulfate make it a useful tool for synthetic chemists. While specific, large-scale applications are not widely documented, its utility in research and development, particularly in the construction of complex molecular architectures, is clear. As with all chemicals, it should be handled with appropriate safety precautions. Further research into the applications of this and related cyclic sulfites will likely uncover new and innovative uses in drug discovery, materials science, and beyond.

References

  • ACS Publications. (n.d.). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kiessling Lab. (n.d.). Synthesis of Cyclic Sulfates by Halocyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Chemical Shifts. (n.d.). 5,5-DIMETHYL-1,3,2-DIOXATHIANE-2-OXIDE - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum for 5,5-dimethyl-2-vinyl-1,3,2-dioxaphosphinane.... Retrieved from [Link]

  • Universidad de La Rioja. (n.d.). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Retrieved from [Link]

  • RSC Publishing. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Retrieved from [Link]

  • ResearchGate. (2025). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Retrieved from [Link]

  • Organic Letters. (n.d.). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • Lizhuo. (n.d.). 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide CAS NO. 1755-97-1. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

  • Chemsrc. (2025). 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide | CAS#:4440-90-8. Retrieved from [Link]

  • ACS Publications. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]

  • EPA. (n.d.). 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide - Substance Details. Retrieved from [Link]

  • D:\FIROZ\MATERIALS OF ALL TOPIC. (n.d.). 224 - Thionyl Chloride Reaction on Alcohol: S.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • YouTube. (2013). Reaction with Thionyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diiodo-5,5-Dimethylhydantoin, DIH. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide, a cyclic sulfite of neopentyl glycol, is a structurally intriguing small molecule available for research purposes.[1][2] While its definitive biological mechanism of action remains largely uncharacterized in peer-reviewed literature, its chemical structure as a cyclic sulfite strongly suggests a potential role as an electrophilic agent capable of interacting with biological nucleophiles. This guide provides a comprehensive theoretical framework for its mechanism of action, positing it as a potential covalent modifier of proteins. We will delve into the chemical basis for this hypothesis, outline a detailed roadmap for its experimental validation, and provide robust protocols for the requisite assays. This document is intended to serve as a foundational resource for researchers seeking to investigate the bioactivity of this and similar electrophilic small molecules.

Introduction: The Chemical Potential of a Cyclic Sulfite

This compound belongs to the class of cyclic sulfites, which are known to be reactive electrophiles.[3] The inherent strain in the six-membered ring and the electron-withdrawing nature of the sulfite group render the carbon atoms adjacent to the oxygen atoms susceptible to nucleophilic attack. This chemical reactivity is the cornerstone of its putative biological activity.

Based on these first principles, we propose that the primary mechanism of action of this compound involves the covalent modification of biological macromolecules, a characteristic shared with a broad class of compounds known as alkylating agents.

Proposed Mechanism of Action: Covalent Modification of Protein Cysteines

The most likely biological targets for an electrophilic compound like this compound are soft nucleophiles, with the thiol group of cysteine residues in proteins being a prime candidate. The proposed mechanism involves a nucleophilic attack by the cysteine thiolate anion on one of the methylene carbons of the dioxathiane ring, leading to ring-opening and the formation of a stable covalent bond.

Proposed Mechanism of Action cluster_0 Reaction Compound This compound (Electrophile) Intermediate Transition State Compound->Intermediate Nucleophilic Attack (Cys-SH) Protein Protein with Cysteine Residue (Nucleophile) Protein->Intermediate Product Covalently Modified Protein Intermediate->Product Ring Opening Experimental Workflow cluster_0 Cellular Level cluster_1 Molecular Level A PART 1: Cellular Effects B Cytotoxicity Assessment (MTT Assay) A->B C Glutathione Depletion Assay A->C D PART 2: Molecular Interactions E In Vitro Reactivity with Thiols (Glutathione Adduct Formation) D->E F Identification of Protein Targets (Mass Spectrometry) D->F G Enzyme Inhibition Assays D->G

Caption: A logical workflow for the experimental validation of the proposed mechanism of action.

Part 1: Assessing Cellular Effects

The initial step is to determine if this compound exerts any biological effect at the cellular level.

A fundamental experiment is to measure the compound's cytotoxicity across various cell lines. This will establish a dose-response relationship and provide the half-maximal inhibitory concentration (IC50), a key parameter for subsequent experiments.

Table 1: Hypothetical Cytotoxicity Data

Cell Line Compound IC50 (µM) after 48h
HeLa (Cervical Cancer) This compound Data to be determined
A549 (Lung Cancer) This compound Data to be determined

| HEK293 (Normal Kidney) | this compound | Data to be determined |

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Glutathione (GSH) is a major intracellular antioxidant and a primary target for electrophiles. A decrease in cellular GSH levels upon treatment with the compound would strongly support its electrophilic nature.

Experimental Protocol: Glutathione Depletion Assay

  • Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer.

  • GSH Measurement: Determine the total glutathione concentration using a commercially available kit based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) recycling assay.

  • Protein Quantification: Measure the total protein concentration in the lysates using a BCA or Bradford assay for normalization.

  • Data Analysis: Express the glutathione levels as nmol/mg of protein and compare the treated samples to the vehicle control.

Part 2: Investigating Molecular Interactions

Following the observation of cellular effects, the next step is to demonstrate a direct molecular interaction between the compound and its putative targets.

To confirm the electrophilic reactivity of this compound, its direct reaction with a model thiol, such as glutathione, can be monitored.

Experimental Protocol: Glutathione Adduct Formation by LC-MS

  • Reaction Mixture: Incubate this compound with an equimolar amount of glutathione in a phosphate buffer (pH 7.4) at room temperature.

  • Time-Course Sampling: Take aliquots from the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to monitor the disappearance of the starting materials and the appearance of the glutathione adduct. The expected mass of the adduct would be the sum of the molecular weights of the compound and glutathione.

  • Data Analysis: Plot the peak areas of the reactants and the product over time to determine the reaction kinetics.

The ultimate validation of the proposed mechanism is the identification of specific proteins that are covalently modified by the compound within a cellular context.

Experimental Protocol: Proteomic Identification of Covalent Adducts

  • Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells and extract the proteins.

  • Protein Digestion: Reduce and alkylate the protein disulfide bonds, then digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database for peptides carrying a mass modification corresponding to the addition of this compound. The modified cysteine-containing peptides can then be identified, revealing the protein targets.

If specific enzymes are identified as targets, their inhibition by the compound should be confirmed using in vitro activity assays.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Enzyme and Substrate: Obtain the purified target enzyme and its specific substrate.

  • Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound for different durations.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and monitor the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the IC50 and the kinetic parameters of inhibition (e.g., Ki, kinact) to characterize the potency and mechanism of enzyme inactivation.

Concluding Remarks

The proposed mechanism of action of this compound as a covalent modifier of proteins provides a solid, testable hypothesis rooted in its chemical structure. The experimental roadmap outlined in this guide offers a systematic approach to elucidate its biological activity. Successful execution of these experiments will not only unveil the specific molecular targets and cellular consequences of this enigmatic compound but also contribute to the broader understanding of the biological effects of cyclic sulfites and other electrophilic small molecules. This knowledge is crucial for the potential development of novel therapeutic agents and chemical probes.

References

  • This compound from Aladdin Scientific | Biocompare.com. (URL: [Link])

  • This compound - Protheragen. (URL: [Link])

  • Mechanism of Sulfite Cytotoxicity in Isolated Rat Hepatocytes - PubMed. (URL: [Link])

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemistry and Application of Cyclic Sulfite Esters

Abstract

Cyclic sulfite esters, organosulfur compounds characterized by a -O-S(O)-O- linkage within a ring, have emerged from relative obscurity to become highly versatile and powerful intermediates in modern organic synthesis. Their unique reactivity profile, serving as precursors to potent electrophiles and enabling stereospecific transformations, has cemented their role in the synthesis of complex molecules, particularly in carbohydrate chemistry and drug development. This guide provides a comprehensive overview of cyclic sulfite esters, intended for researchers, chemists, and drug development professionals. We will delve into their synthesis, explore the nuances of their reactivity, and showcase their strategic application in the construction of functionalized molecules, supported by detailed experimental protocols and mechanistic insights.

The Ascendance of Cyclic Sulfite Esters in Synthesis

Cyclic sulfite esters are five- or six-membered heterocyclic compounds derived from 1,2- or 1,3-diols. While structurally simple, their true value lies in their role as "activated" diols. The sulfite moiety enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack in a controlled and predictable manner.

Their utility is most often realized in a two-step sequence: formation of the cyclic sulfite from a diol, followed by oxidation to the corresponding cyclic sulfate.[1][2] This transformation converts a relatively stable intermediate into a highly reactive dielectrophile, akin to an epoxide but with a broader range of accessible substitution patterns.[3] This guide will illuminate the chemistry that makes these compounds indispensable tools for the modern synthetic chemist.

Synthesis of Cyclic Sulfite Esters: A Methodological Overview

The preparation of cyclic sulfites is efficient and typically high-yielding, with several methods available to accommodate various substrate sensitivities and stereochemical requirements.

The Classical Approach: Thionyl Chloride

The most traditional method involves the reaction of a 1,2- or 1,3-diol with thionyl chloride (SOCl₂), usually in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[1] While effective, this method's reliance on the highly reactive thionyl chloride can lead to the formation of chlorinated byproducts, particularly with sensitive substrates.[4]

Transesterification: A Milder Alternative

A gentler and often cleaner method is the acid- or base-catalyzed transesterification of a diol with a simple dialkyl sulfite, such as diisopropyl sulfite (DIS).[4][5] This approach avoids the harsh conditions and reactive intermediates of the thionyl chloride method. The use of a bulkier dialkyl sulfite like DIS is advantageous as the equilibrium is driven forward by the removal of the more volatile alcohol byproduct (isopropanol), and DIS itself is a poor alkylating agent, minimizing side reactions.[4]

Emerging Methods: Electrochemical Synthesis

Recent advancements have introduced electrochemical protocols for synthesizing cyclic sulfites from diols and sulfur dioxide.[6][7] This method represents a greener alternative, avoiding stoichiometric chemical waste and utilizing readily available starting materials.[7]

Stereoselective Synthesis

For applications in medicinal chemistry and natural product synthesis, controlling stereochemistry is paramount. Stereospecific synthesis of cyclic sulfites with a chiral sulfur center has been achieved through diastereoselective reactions, sometimes assisted by intramolecular hydrogen bonding to direct the approach of the sulfinylating agent.[8][9][10] This allows for the creation of three distinct stereogenic centers (two carbons and the sulfur atom) with high fidelity.[8][9]

Table 1: Comparison of Synthetic Methods for Cyclic Sulfites
MethodReagentsAdvantagesDisadvantagesKey References
Classical Diol, Thionyl Chloride (SOCl₂), BaseFast, widely used, inexpensive reagents.Harsh conditions, potential for chlorinated byproducts, generates stoichiometric waste.[1]
Transesterification Diol, Diisopropyl Sulfite (DIS), Catalyst (Acid/Base)Mild conditions, cleaner reaction profile, avoids reactive intermediates, amenable to large scale.[4]Requires removal of alcohol byproduct to drive equilibrium.[4][5]
Electrochemical Diol, Sulfur Dioxide (SO₂)Green chemistry approach, high atom economy.[6][7]Requires specialized electrochemical setup.[6][7]
Stereoselective Chiral Diol, SOCl₂ or other sulfinylating agentAllows for precise control over sulfur center stereochemistry.[8]Substrate-dependent, may require complex starting materials.[8][9][10]

Reactivity and Mechanistic Principles

The synthetic utility of cyclic sulfites is dominated by their behavior as electrophiles in ring-opening reactions.

Nucleophilic Ring-Opening: The Core Reaction

Cyclic sulfites readily undergo ring-opening upon reaction with a wide range of nucleophiles. The reaction proceeds via a stereospecific SN2 mechanism, resulting in inversion of configuration at the carbon center that is attacked. This predictable stereochemical outcome is a cornerstone of their application in asymmetric synthesis.

The regioselectivity of the attack on unsymmetrical cyclic sulfites is influenced by both steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. However, electronic effects from nearby substituents can alter this preference.[11][12]

Caption: General mechanism of nucleophilic ring-opening.

Photochemical Reactions

While less common, the photochemistry of cyclic sulfites has been investigated, revealing fragmentation pathways that can proceed through diradical intermediates.[13][14] These reactions, performed under mild conditions, can lead to products not observed in thermal reactions and provide deeper mechanistic understanding of the sulfite framework.[13]

Strategic Applications in Synthesis

The true power of cyclic sulfites is demonstrated in their application as versatile synthons for a variety of functional molecules.

Gateway to Cyclic Sulfates: The Premier Application

The most significant application of cyclic sulfites is their role as stable, isolable precursors to the more reactive cyclic sulfates.[1] Oxidation, classically achieved with a catalytic amount of ruthenium(III) chloride and a stoichiometric oxidant like sodium periodate, cleanly converts the sulfite to a sulfate.[2][3] This two-step, one-pot procedure transforms a simple diol into a potent bifunctional electrophile, ready for sequential reactions with various nucleophiles.[1][3]

G Diol 1,2-Diol Sulfite Cyclic Sulfite Diol->Sulfite SOCl₂ or DIS (Step 1) Sulfate Cyclic Sulfate (Reactive Electrophile) Sulfite->Sulfate [Oxidation] RuCl₃/NaIO₄ (Step 2)

Caption: The Diol to Cyclic Sulfate synthetic workflow.

Synthesis of Highly Functionalized Molecules

The ring-opening of cyclic sulfites and their sulfate derivatives provides direct access to a host of valuable building blocks:

  • Azido Alcohols: Ring-opening with sodium azide is a robust method for introducing an azide group, which can be readily reduced to a primary amine.[11][15] This provides a stereospecific route to 1,2-amino alcohols, a common motif in pharmaceuticals.

  • Thio Sugars and Episulfides: The use of sulfur nucleophiles allows for the synthesis of sulfur-containing carbohydrate analogs and episulfides (thiiranes).[15][16]

  • Halohydrins: Halide ions serve as effective nucleophiles for generating halohydrins with well-defined stereochemistry.

Advanced Applications in Carbohydrate Chemistry

Cyclic sulfites and sulfates derived from saccharides are invaluable tools for creating modified sugars.[15] They enable the selective introduction of functionalities at specific positions, leading to the synthesis of azido sugars, thio sugars, and other derivatives used as enzymatic inhibitors, radiotracers, and anticonvulsant agents.[15] Lewis acid-catalyzed glycosylation reactions using glucose 1,2-cyclic sulfites have also been developed as a stereoselective method for forming β-O-glycosides.[17]

Key Experimental Protocols

To illustrate the practical utility of cyclic sulfite chemistry, two foundational protocols are provided below.

Protocol 1: Synthesis of a Cyclic Sulfite via Transesterification

This protocol describes a mild and efficient method for preparing a cyclic sulfite from a diol using diisopropyl sulfite (DIS), adapted from King et al.[4]

  • Objective: To synthesize a cyclic sulfite from a 1,2-diol without using thionyl chloride.

  • Materials:

    • 1,2-diol (1.0 eq)

    • Diisopropyl sulfite (DIS) (1.1 eq)

    • Methanesulfonic acid (1 mol%) or other suitable acid/base catalyst

    • Toluene (anhydrous)

    • Apparatus for distillation (e.g., Dean-Stark trap or short path distillation head)

  • Procedure:

    • To a round-bottom flask equipped with a distillation apparatus and a magnetic stir bar, add the 1,2-diol, toluene, and diisopropyl sulfite.

    • Add the catalyst (e.g., methanesulfonic acid).

    • Heat the reaction mixture to reflux. The progress of the reaction is driven by the removal of isopropanol by distillation.

    • Monitor the reaction by TLC or GC-MS until the starting diol is consumed.

    • Once complete, cool the reaction mixture to room temperature.

    • Wash the organic mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude cyclic sulfite can be purified by silica gel chromatography if necessary.

  • Causality: The use of DIS and removal of the isopropanol byproduct shifts the equilibrium towards the product, ensuring high conversion under mild conditions, avoiding the formation of chlorinated or dimeric byproducts seen with SOCl₂.[4]

Protocol 2: Nucleophilic Ring-Opening with Sodium Azide

This protocol demonstrates the stereospecific ring-opening of a cyclic sulfite to form an azido alcohol, a precursor to amino alcohols.

  • Objective: To perform a regioselective SN2 ring-opening of a cyclic sulfite.

  • Materials:

    • Cyclic sulfite (1.0 eq)

    • Sodium azide (NaN₃) (1.5 - 2.0 eq)

    • Dimethylformamide (DMF, anhydrous)

  • Procedure:

    • Dissolve the cyclic sulfite in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium azide to the solution.

    • Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with water and brine to remove DMF and excess salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting azido alcohol sulfate ester by column chromatography.

    • The intermediate sulfate ester can then be hydrolyzed under acidic conditions to yield the final azido alcohol.

  • Causality: The reaction proceeds via an SN2 pathway, where the azide anion attacks one of the electrophilic carbons of the cyclic sulfite ring. The choice of a polar aprotic solvent like DMF facilitates the nucleophilic attack. The result is a clean inversion of stereochemistry at the site of attack.

Conclusion and Future Outlook

Cyclic sulfite esters have secured a vital position in the synthetic chemist's toolkit. Their straightforward synthesis, inherent stability, and predictable reactivity make them ideal intermediates for complex molecular construction. The ability to transform them into highly reactive cyclic sulfates opens up a vast landscape of synthetic possibilities, enabling stereospecific access to amino alcohols, thioethers, epoxides, and other valuable functional groups. As the demand for enantiomerically pure compounds in drug discovery and materials science continues to grow, the strategic use of cyclic sulfite chemistry is poised to become even more prevalent, with ongoing research likely to uncover novel stereoselective syntheses and expand their range of applications.

References

  • King, A. O., et al. (1997). Preparation of Cyclic Sulfites by Transesterification of Diols and Diisopropyl Sulfite.
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  • Zborowski, K., et al. (2021). Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. The Journal of Organic Chemistry, 86(1), 838–846. [Link]

  • White, R. C., et al. (2012). Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. Beilstein Journal of Organic Chemistry, 8, 1208-1212.
  • King, A. O., et al. (1997). Preparation of Cyclic Sulfites by Transesterification of Diols and Diisopropyl Sulfite. Synthetic Communications, 27(4). [Link]

  • Zborowski, K., et al. (2021). Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. The Journal of Organic Chemistry. [Link]

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  • Zborowski, K., et al. (2020). Stereospecific Synthesis of Cyclic Sulfite Esters with Sulfur-Centered Chirality via Diastereoselective Strategy and Intramolecular H-Bonding Assistance. The Journal of Organic Chemistry, 86(1). [Link]

  • Corzana, F., et al. (2002). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry. [Link]

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An In-depth Technical Guide to the Thermodynamic Properties of Dialkyl Sulfites

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of dialkyl sulfites, a class of organic compounds with significant applications in organic synthesis, as electrolyte additives in lithium-ion batteries, and as intermediates in the pharmaceutical industry. A thorough understanding of their thermodynamic characteristics, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is crucial for process design, safety assessment, and the prediction of reaction equilibria. This guide synthesizes available experimental data with high-accuracy computational chemistry predictions, offering a detailed exploration of these properties. Furthermore, it provides field-proven, step-by-step protocols for the experimental determination of key thermodynamic parameters, empowering researchers to generate reliable data for novel dialkyl sulfites.

Introduction: The Significance of Dialkyl Sulfites and Their Thermodynamic Landscape

Dialkyl sulfites, with the general formula (RO)₂S=O, are esters of sulfurous acid. Their unique chemical and physical properties, largely governed by the nature of the alkyl groups and the stereochemistry at the sulfur atom, make them valuable reagents and functional materials. In drug development, for instance, understanding the thermodynamics of reactions involving dialkyl sulfites is essential for optimizing synthetic routes and ensuring process safety. In the realm of battery technology, the electrochemical stability and solvation properties of dialkyl sulfites as electrolyte components are directly linked to their thermodynamic parameters.

This guide is structured to provide a holistic understanding of the thermodynamic properties of dialkyl sulfites, bridging the gap between foundational principles and practical applications. We will delve into both the experimental determination and the computational prediction of these properties, offering a robust framework for researchers in the field.

Experimental Determination of Thermodynamic Properties

The accurate experimental determination of the thermodynamic properties of dialkyl sulfites is fundamental to building a reliable thermochemical database. This section outlines the key experimental techniques and provides detailed protocols for their implementation.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a cornerstone of thermochemistry. For organosulfur compounds like dialkyl sulfites, rotating-bomb calorimetry is the method of choice to account for the complete combustion of sulfur to a uniform oxidation state.

This protocol is a synthesis of established best practices for the combustion calorimetry of liquid organosulfur compounds.

I. Sample Preparation and Handling:

  • Purification: The dialkyl sulfite sample must be of high purity (>99.5%). Purification can be achieved by fractional distillation under reduced pressure. The purity should be verified by gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Water Content: The water content of the sample should be determined by Karl Fischer titration and kept to a minimum (<0.05%), as water will affect the combustion process.

  • Sample Encapsulation: Due to their liquid nature, dialkyl sulfites are encapsulated in a combustible container with a known heat of combustion, such as a gelatin capsule or a polyethylene ampoule. The mass of the sample and the container are determined with high precision.

II. Calorimetric Procedure:

  • Bomb Preparation: A small amount of distilled water (typically 1 mL) is added to the bomb to ensure that the sulfuric acid formed during combustion is in a well-defined state.

  • Sample Placement: The encapsulated sample is placed in the crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample or a cotton thread fuse.

  • Pressurization: The bomb is sealed and purged with oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is then assembled, ensuring the stirrer and temperature probe are correctly positioned.

  • Temperature Equilibration: The system is allowed to equilibrate until a steady temperature drift is observed.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature is recorded at regular intervals until a final steady drift is achieved. The rotation of the bomb begins after ignition to ensure a complete and uniform solution of the combustion products.

III. Analysis and Corrections:

  • Washburn Corrections: The raw data are corrected for heat exchange with the surroundings, the heat of combustion of the fuse and capsule, and the heat of formation of nitric acid from residual nitrogen in the bomb.

  • Sulfur Correction: The bomb washings are analyzed for sulfuric acid content to determine the extent of sulfur combustion. The energy of oxidation of sulfur to sulfuric acid is then used to correct the total heat released.

  • Reduction to Standard States: The corrected energy of combustion at constant volume (ΔUc°) is converted to the standard enthalpy of combustion at constant pressure (ΔHc°). The standard enthalpy of formation (ΔfH°) is then calculated using Hess's law.

Heat Capacity (Cp)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. For liquids, it is a crucial parameter for heat transfer calculations and for deriving other thermodynamic functions like entropy and enthalpy as a function of temperature. Differential Scanning Calorimetry (DSC) is a widely used technique for its determination[1][2][3].

This protocol is adapted from the ASTM E1269 standard for determining the specific heat capacity of liquids by DSC[4][5].

I. Instrument Calibration:

  • Temperature Calibration: Calibrate the temperature axis of the DSC instrument using certified reference materials with well-known melting points (e.g., indium and zinc).

  • Heat Flow Calibration: Calibrate the heat flow signal using a certified reference material with a known enthalpy of fusion (e.g., indium).

II. Measurement Procedure:

  • Sample Preparation: Accurately weigh a volatile aluminum pan and lid. Introduce a small sample (5-15 mg) of the purified dialkyl sulfite into the pan and hermetically seal it to prevent vaporization during the measurement[4]. Accurately reweigh the sealed pan.

  • Baseline Measurement: Perform a DSC scan with two empty, sealed pans (one as the reference and one in the sample position) over the desired temperature range. This establishes the baseline heat flow.

  • Sapphire Measurement: Replace the empty sample pan with a pan containing a sapphire standard of known mass. Perform a DSC scan under the same conditions as the baseline. Sapphire is a widely used reference material for heat capacity measurements.

  • Sample Measurement: Replace the sapphire pan with the sealed pan containing the dialkyl sulfite sample. Perform a final DSC scan under identical conditions.

III. Data Analysis:

  • Heat Flow Subtraction: Subtract the baseline heat flow from both the sapphire and the sample heat flow curves.

  • Heat Capacity Calculation: The specific heat capacity of the dialkyl sulfite at a given temperature is calculated using the following equation:

    Cp,sample = (Cp,sapphire) * (msapphire / msample) * (Δqsample / Δqsapphire)

    where:

    • Cp,sample and Cp,sapphire are the specific heat capacities of the sample and sapphire, respectively.

    • msample and msapphire are the masses of the sample and sapphire.

    • Δqsample and Δqsapphire are the measured heat flow differences for the sample and sapphire at that temperature.

Computational Prediction of Thermodynamic Properties

With the advancement of computational chemistry, high-accuracy theoretical methods have become indispensable for determining the thermodynamic properties of molecules, especially for compounds that are difficult to synthesize or handle experimentally.

High-Accuracy Composite Methods

For reliable thermochemical predictions, composite methods such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3), Gaussian-n (Gn) theories (e.g., G3, G4), and Weizmann-n (Wn) theories are the gold standard[6]. These methods approximate the results of a very high-level calculation by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.

The general workflow for these calculations is as follows:

Caption: Generalized workflow for high-accuracy computational thermochemistry.

For organosulfur compounds, methods like CBS-QB3 and G4 have shown excellent performance in predicting enthalpies of formation and other thermodynamic properties.

Conformational Analysis

The flexibility of the alkyl chains in dialkyl sulfites leads to the existence of multiple conformers. The calculated thermodynamic properties must be a population-weighted average of the properties of all significant conformers. Therefore, a thorough conformational analysis is a critical first step in any computational study.

conformational_analysis A Initial Conformer Search (e.g., Molecular Mechanics or low-level DFT) B Geometry Optimization of Unique Conformers (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation for each Conformer (Confirm minima, obtain ZPE and thermal corrections) B->C D High-Level Single-Point Energy Calculation (e.g., CBS-QB3 or G4) C->D E Calculate Relative Gibbs Free Energies (ΔG) D->E F Boltzmann Distribution Analysis (Determine population of each conformer) E->F G Calculate Population-Weighted Thermodynamic Properties F->G

Caption: Workflow for conformational analysis in computational thermochemistry.

Tabulated Thermodynamic Data

This section presents a compilation of available experimental and computationally derived thermodynamic data for a homologous series of dialkyl sulfites. It is important to note that while data for dimethyl and diethyl sulfite are available from multiple sources, data for higher homologues are sparse.

CompoundFormulaΔfH°(l) (kJ/mol)ΔfH°(g) (kJ/mol)S°(g) (J/mol·K)Cp(g) (J/mol·K)
Dimethyl sulfiteC₂H₆O₃S-523.6-483.4344.396.9
Diethyl sulfiteC₄H₁₀O₃S-594.1-549.4435.1158.3
Di-n-propyl sulfiteC₆H₁₄O₃S-642.7-589.9525.9219.7
Di-n-butyl sulfiteC₈H₁₈O₃S-691.2-628.0616.8281.0

Structure-Property Relationships

The thermodynamic properties of dialkyl sulfites exhibit clear trends with increasing alkyl chain length. The enthalpy of formation becomes more negative with each additional CH₂ group, reflecting the increased stability of the larger molecules. Similarly, the standard entropy and heat capacity increase with the size of the alkyl groups due to the greater number of rotational and vibrational modes. These trends can be used to estimate the thermodynamic properties of higher, unmeasured dialkyl sulfites.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermodynamic properties of dialkyl sulfites, combining experimental data with high-accuracy computational predictions. Detailed protocols for the experimental determination of key thermodynamic parameters have been presented to facilitate further research in this area.

While a foundational understanding of the thermochemistry of the lower dialkyl sulfites has been established, there remains a clear need for more extensive experimental data for higher homologues. Future work should focus on the experimental determination of heat capacities and entropies for a wider range of dialkyl sulfites. Furthermore, systematic computational studies employing the latest high-accuracy methods would be invaluable for building a complete and reliable thermochemical database for this important class of compounds. Such data will undoubtedly accelerate innovation in fields ranging from materials science to drug development.

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An In-Depth Technical Guide to 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide and its Derivatives: A Gateway to Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide and its pivotal role as a precursor to a versatile class of derivatives with significant applications in medicinal chemistry and drug development. We will delve into the synthesis, chemical properties, and reactivity of this compound and its corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. A central focus of this guide is the strategic application of these molecules in the synthesis of complex chemical architectures, particularly the formation of the 3,3-dimethyloxetane moiety, a highly sought-after scaffold in modern drug discovery. Through a detailed exploration of reaction mechanisms, experimental protocols, and the strategic rationale behind their use, this document aims to equip researchers with the knowledge to leverage these powerful synthetic intermediates in the design and creation of next-generation therapeutics.

Introduction: The Unassuming Power of a Cyclic Sulfite

At first glance, this compound, a cyclic sulfite derived from the readily available neopentyl glycol, might appear to be a simple heterocyclic compound. However, its true potential is unlocked upon oxidation to its corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This transformation converts a relatively stable molecule into a highly reactive and versatile electrophile, poised for a variety of nucleophilic substitution reactions. The inherent ring strain and the excellent leaving group ability of the sulfate moiety make this class of compounds powerful alkylating agents.

The significance of this particular cyclic sulfate in drug discovery stems from the gem-dimethyl group present in its backbone. This structural feature is a direct precursor to the 3,3-dimethyloxetane ring system, a motif that has garnered immense interest in medicinal chemistry. The oxetane ring is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups, offering improvements in metabolic stability and lipophilicity.[1][2] The incorporation of an oxetane moiety can enhance aqueous solubility, reduce metabolic liability, and lower the basicity of adjacent amines, thereby improving the overall pharmacokinetic profile of a drug candidate.[3]

This guide will provide a detailed exploration of the synthesis of the parent cyclic sulfite and its activation to the cyclic sulfate. We will then examine the rich chemistry of its derivatives, with a particular emphasis on the synthesis of 3,3-dimethyloxetane-containing building blocks and their strategic incorporation into biologically active molecules.

Synthesis and Activation: From Diol to Potent Electrophile

The journey from a simple diol to a highly reactive cyclic sulfate is a well-established and efficient process. The key steps involve the formation of the cyclic sulfite followed by its oxidation.

Synthesis of this compound

The synthesis of the cyclic sulfite is typically achieved through the reaction of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with thionyl chloride (SOCl₂) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Synthesis_of_Cyclic_Sulfite diol 2,2-Dimethyl-1,3-propanediol sulfite This compound diol->sulfite CH₂Cl₂, 0 °C to rt socl2 + SOCl₂ socl2->sulfite base Base (e.g., Pyridine) base->sulfite

Caption: Synthesis of this compound.

Oxidation to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide

The crucial activation step involves the oxidation of the cyclic sulfite to the corresponding cyclic sulfate. A common and efficient method utilizes a catalytic amount of ruthenium(III) chloride (RuCl₃) in the presence of a stoichiometric oxidant, such as sodium periodate (NaIO₄) or sodium hypochlorite (NaOCl).

Oxidation_to_Cyclic_Sulfate sulfite This compound sulfate 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide sulfite->sulfate Acetonitrile/Water oxidant + Oxidant (e.g., NaIO₄) oxidant->sulfate catalyst cat. RuCl₃ catalyst->sulfate Oxetane_Formation_Mechanism sulfate 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide intermediate Ring-opened intermediate sulfate->intermediate Nucleophilic attack oxetane 3,3-Dimethyloxetane intermediate->oxetane Intramolecular Sₙ2 cyclization nucleophile Nu⁻ nucleophile->sulfate

Caption: General mechanism for 3,3-dimethyloxetane formation.

This intramolecular cyclization strategy provides a reliable and efficient route to the 3,3-dimethyloxetane core, a valuable building block for further elaboration in drug discovery programs. [4][5]

Derivatives in Drug Discovery: A Scaffold for Innovation

The 3,3-dimethyloxetane scaffold, readily accessible from 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, has been incorporated into a variety of drug candidates and approved medicines. The gem-dimethyl substitution on the oxetane ring provides steric bulk and can influence the conformation of the molecule, while the ether oxygen can act as a hydrogen bond acceptor.

Oxetanes as Bioisosteres

The 3,3-dimethyloxetane unit is often employed as a bioisostere for the gem-dimethyl group. This substitution can lead to improved physicochemical properties, such as increased aqueous solubility and reduced metabolic degradation, without significantly altering the steric profile of the molecule. [6][7]

Property gem-Dimethyl Group 3,3-Dimethyloxetane Moiety Impact on Drug Properties
Polarity Non-polar Polar Increases aqueous solubility
Lipophilicity (cLogP) High Lower Can improve pharmacokinetic profile
Metabolic Stability Prone to oxidation Generally more stable Reduces metabolic clearance

| Hydrogen Bonding | None | Oxygen can act as an H-bond acceptor | Can introduce new binding interactions |

Case Study: Oxetane-Containing Drug Candidates

While a direct lineage from this compound to a specific approved drug is not always explicitly documented in publicly available literature, the synthetic utility of the resulting 3,3-dimethyloxetane building blocks is evident in numerous patents and publications. For instance, oxetane-containing compounds have shown promise as inhibitors of various enzymes and receptors, including kinases and G-protein coupled receptors. [8][9]The antiviral drug Tecovirimat, used for the treatment of smallpox, features a complex sp³-rich scaffold, highlighting the pharmaceutical industry's interest in such three-dimensional structures that can be accessed through innovative synthetic routes. [10]

Experimental Protocols

The following protocols are illustrative examples based on established chemical principles for the synthesis and reaction of the title compound and its derivatives.

Protocol: Synthesis of this compound
  • Reaction Setup: To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add triethylamine (2.2 eq.) dropwise.

  • Addition of Thionyl Chloride: Add a solution of thionyl chloride (1.1 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil or low-melting solid.

Protocol: Oxidation to 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of acetonitrile and water (e.g., 3:1 v/v).

  • Addition of Reagents: Add sodium periodate (1.5 eq.) and a catalytic amount of ruthenium(III) chloride hydrate (0.01 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic and may require cooling. Monitor the progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, partition the mixture between ethyl acetate and water. Separate the organic layer, wash successively with aqueous sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide as a white solid.

Protocol: Synthesis of 3,3-Dimethyloxetane via Intramolecular Cyclization
  • Reaction Setup: Dissolve 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Treatment: Add a strong base, such as sodium hydride (1.1 eq.) or potassium tert-butoxide (1.1 eq.), portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over a suitable drying agent, and carefully remove the solvent by distillation due to the volatility of the product. Further purification can be achieved by fractional distillation.

Safety and Handling

This compound and its 2,2-dioxide derivative should be handled with appropriate safety precautions in a well-ventilated fume hood. As with all sulfur-containing compounds and reactive electrophiles, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care. The oxidation reaction can be exothermic and should be performed with caution.

Conclusion and Future Outlook

This compound and its activated form, the corresponding cyclic sulfate, are powerful and versatile intermediates in organic synthesis. Their true value in the context of drug discovery is realized in their ability to serve as efficient precursors to the 3,3-dimethyloxetane scaffold. The increasing appreciation for the beneficial effects of oxetanes on the physicochemical properties of drug candidates ensures that the chemistry of these cyclic sulfates will continue to be an area of active investigation. As the demand for novel, three-dimensional chemical matter in drug discovery pipelines grows, the strategic application of building blocks derived from this compound is poised to play an even more significant role in the development of future medicines. The methodologies outlined in this guide provide a solid foundation for researchers to explore the rich synthetic potential of this unassuming yet powerful class of molecules.

References

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The Diverse Biological Activities of Organosulfur Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Organosulfur compounds (OSCs), a diverse group of phytochemicals abundant in Allium and Brassica vegetables, have garnered significant scientific interest for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of OSCs, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. We delve into the intricate molecular mechanisms underpinning these activities, offering a scientifically rigorous overview for researchers and drug development professionals. This guide also presents detailed, field-proven experimental protocols and visual workflows to empower researchers in their investigation of these promising natural compounds.

Introduction: The Chemical Versatility and Biological Significance of Organosulfur Compounds

Organosulfur compounds are a class of organic molecules containing carbon-sulfur bonds.[1] Their unique chemical properties, largely dictated by the versatile reactivity of the sulfur atom, underpin their diverse biological functions.[1][2] In nature, OSCs are prominently found in everyday foods like garlic, onions (Allium vegetables), and broccoli (Brassica vegetables), where they contribute to the characteristic pungent flavors and aromas.[3][4][5]

The therapeutic potential of these compounds is not a recent discovery; garlic, for instance, has been used for centuries in traditional medicine to treat various ailments.[3][6] Modern scientific investigation has begun to unravel the molecular basis for these traditional uses, revealing a wealth of biological activities. Key bioactive OSCs include allicin and its derivatives (diallyl sulfide, diallyl disulfide, diallyl trisulfide) from garlic, and sulforaphane, an isothiocyanate from broccoli.[7][8][9][10] This guide will explore the major biological activities of these and other OSCs, providing a foundation for further research and development.

Anticancer Activity: A Multi-pronged Approach to Tumor Suppression

A substantial body of evidence from preclinical studies highlights the potent anticancer effects of organosulfur compounds.[8][11][12][13] Their mechanisms of action are multifaceted, targeting various hallmarks of cancer.[14][15][16]

Key Mechanisms of Anticancer Action

Organosulfur compounds exert their anticancer effects through several key mechanisms:

  • Induction of Apoptosis: OSCs, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), have been shown to trigger programmed cell death (apoptosis) in various cancer cell lines.[8][9][17] This is often achieved through the modulation of key apoptotic proteins and pathways, including the Bcl-2 family and caspase activation.[18]

  • Cell Cycle Arrest: Many OSCs can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[8][9][19] This prevents cancer cells from dividing and growing.

  • Inhibition of Angiogenesis and Metastasis: The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical for tumor growth and progression. DADS and DATS have been demonstrated to inhibit these processes.[9][11][15]

  • Modulation of Carcinogen Metabolism: Some OSCs can modulate the activity of enzymes involved in the metabolism of carcinogens.[16][17] They can activate Phase II detoxification enzymes, such as glutathione S-transferases, which help neutralize carcinogens, and inhibit Phase I enzymes that can activate pro-carcinogens.[16][19]

  • Epigenetic Modifications: Emerging research indicates that OSCs can influence epigenetic mechanisms, such as histone acetylation, which can alter gene expression profiles in cancer cells.[15][19]

Signaling Pathways Targeted by Organosulfur Compounds

The anticancer activities of OSCs are mediated through their interaction with various cellular signaling pathways.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical signaling cascade that regulates the expression of a wide array of cytoprotective genes.[20][21][22] Sulforaphane, a prominent isothiocyanate from broccoli, is a potent activator of this pathway.[10][20][21]

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation.[22][23] Sulforaphane and other electrophilic OSCs can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[20][22] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of antioxidant and detoxification enzymes.[20][21][23]

Figure 1: Simplified diagram of the Keap1-Nrf2 signaling pathway activated by sulforaphane.

In addition to the Nrf2 pathway, OSCs influence other signaling cascades crucial for cancer cell survival and proliferation, including:

  • PI3K/Akt Pathway: This pathway is frequently hyperactivated in cancer and promotes cell growth and survival. DATS has been shown to inhibit this pathway in osteosarcoma cells.[12]

  • MAPK Pathways (ERK, JNK, p38): These pathways regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. The effects of OSCs on these pathways can be cell-type specific. For example, DADS can inhibit the p38 pathway in breast cancer cells.[11]

  • NF-κB Pathway: This pathway is a key regulator of inflammation, which is closely linked to cancer development. OSCs can suppress NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.[3][7]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a preliminary screening for potential anticancer agents.[24][25]

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the organosulfur compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the OSC. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Organosulfur compounds, particularly those from garlic, exhibit a broad spectrum of antimicrobial activity against bacteria, fungi, viruses, and parasites.[3][6][26][27][28] This makes them promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[6][26]

Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism of OSCs like allicin is their ability to react with thiol (sulfhydryl) groups of various enzymes in microbial cells.[27][29][30] This interaction can disrupt essential metabolic pathways, including:

  • Enzyme Inhibition: Allicin can inactivate enzymes crucial for microbial survival, such as alcohol dehydrogenase, thioredoxin reductase, and RNA polymerase.[27][28]

  • Disruption of Protein Synthesis: Some studies suggest that garlic extracts can inhibit bacterial protein and RNA synthesis.[29]

  • Membrane Integrity: OSCs can compromise the integrity of the bacterial cell membrane.[6][26]

Spectrum of Activity

Garlic-derived OSCs have demonstrated efficacy against a wide range of pathogens, including:

  • Gram-positive and Gram-negative bacteria: This includes multi-drug resistant strains.[3][6][27]

  • Fungi: Notably against Candida albicans.[3][27]

  • Parasites: Such as Entamoeba histolytica and Giardia lamblia.[27][28]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[31][32]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the organosulfur compound in a suitable solvent.

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells except the first column.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared microbial inoculum to each well.

    • Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator like resazurin can be added to aid in the visualization of microbial growth.

Broth_Microdilution cluster_workflow Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate plate with microbial suspension Prep_Inoculum->Inoculate Prep_Plate Prepare 96-well plate with serial dilutions of OSC Prep_Plate->Inoculate Incubate Incubate plate (e.g., 24h at 37°C) Inoculate->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Antioxidant and Anti-inflammatory Activities: Quenching Radicals and Soothing Inflammation

Chronic inflammation and oxidative stress are underlying factors in the pathogenesis of numerous chronic diseases.[7][33] Organosulfur compounds have demonstrated significant potential in mitigating these processes.[5][7][33]

Antioxidant Mechanisms

OSCs can act as antioxidants through two main mechanisms:

  • Direct Radical Scavenging: Some OSCs can directly neutralize free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cells.[7]

  • Indirect Antioxidant Effects: As discussed previously, compounds like sulforaphane are potent indirect antioxidants.[7] They activate the Nrf2 pathway, leading to the increased expression of a battery of endogenous antioxidant enzymes.[7][10]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of OSCs are largely attributed to their ability to modulate key inflammatory pathways.[7][33] They can decrease the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α, IL-1β, and IL-6.[5][7][33] A primary mechanism for this is the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[3][7][33]

Experimental Protocols

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the direct radical scavenging activity of compounds.[34][35][36]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[34][35]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Include a control well containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable breakdown product, nitrite.

Principle: In this assay, macrophages (e.g., RAW 264.7 cells) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to produce NO. The amount of nitrite in the cell culture supernatant is then quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the organosulfur compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Reaction:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be summarized in tables.

Table 1: Hypothetical Anticancer Activity of Selected Organosulfur Compounds

CompoundCell LineAssayIC₅₀ (µM)
AllicinMCF-7 (Breast)MTT (48h)25.3
Diallyl DisulfideHT-29 (Colon)MTT (48h)42.1
SulforaphanePC-3 (Prostate)MTT (48h)15.8

Table 2: Hypothetical Antimicrobial and Antioxidant Activity of Selected Organosulfur Compounds

CompoundActivityAssayMIC (µg/mL) or IC₅₀ (µM)
AllicinAntibacterial (S. aureus)Broth Microdilution16
Diallyl TrisulfideAntifungal (C. albicans)Broth Microdilution32
SulforaphaneAntioxidantDPPH85.2

Conclusion and Future Directions

Organosulfur compounds represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their well-documented anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, coupled with their complex and multifaceted mechanisms of action, make them compelling subjects for further research and drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to explore and validate the biological activities of these promising natural products. Future research should focus on clinical trials to translate the wealth of preclinical findings into tangible therapeutic applications, as well as on the development of novel delivery systems to enhance the bioavailability and efficacy of these compounds.

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  • Herman-Antosiewicz, A., & Singh, S. V. (2017). Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment. Nutrients, 9(7), 726. Available at: [Link]

  • Yin, M. C., & Cheng, W. S. (1998). Antioxidant and antimicrobial effects of four garlic-derived organosulfur compounds in ground beef. Meat Science, 50(1), 61-72. Available at: [Link]

  • Borlinghaus, J., et al. (2021). Antimicrobial effects of synthesized allicin on bacteria and fungi. Communications Biology, 4(1), 1-12. Available at: [Link]

  • Kensler, T. W., & Wakabayashi, N. (2010). Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane. Topics in Current Chemistry, 299, 145-161. Available at: [Link]

  • Ankri, S., & Mirelman, D. (1999). Antimicrobial properties of allicin from garlic. Microbes and Infection, 1(2), 125-129. Available at: [Link]

  • Thomson, M., & Ali, M. (2003). Organosulfur compounds and possible mechanism of garlic in cancer. Nutrition Reviews, 61(6 Pt 1), 194-201. Available at: [Link]

  • Singh, A., et al. (2017). A Review of Anticancer Effects of Garlic from Organosulfur Compounds. International Journal of Research in Engineering and Science, 5(11), 1-6. Available at: [Link]

  • Houghton, C. A., et al. (2016). Sulforaphane regulates Keap1-Nrf2-ARE signaling pathway and induces phase Ⅱ metabolic enzyme expression. Journal of Nutritional Biochemistry, 32, 1-10. (Basis for diagram) Available at: [Link]

  • Shimamura, T., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101675. (Protocol basis) Available at: [Link]

  • Thomson, M., & Ali, M. (2003). Organosulfur compounds and possible mechanism of garlic in cancer. Journal of the National Medical Association, 95(8), 725-730. Available at: [Link]

  • Ankri, S., & Mirelman, D. (1999). Antimicrobial properties of allicin from garlic. Microbes and Infection, 1(2), 125-129. Available at: [Link]

  • Wallock-Richards, D., et al. (2014). Review: antimicrobial properties of allicin used alone or in combination with other medications. Folia Microbiologica, 59(5), 437-444. Available at: [Link]

  • Obeng, E., et al. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 10(7), 1059. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • da Costa, J. P., et al. (2016). The antioxidant properties of organosulfur compounds (sulforaphane). Current Pharmaceutical Design, 22(19), 2826-2838. Available at: [Link]

  • Arulselvan, P., et al. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Oxidative Medicine and Cellular Longevity. Available at: [Link]

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  • Talib, W. H., et al. (2025). Organosulfur Compounds in Garlic for Gastric Cancer Treatment: Anticancer Effects, Overcoming Drug Resistance, and Mechanisms. Recent Patents on Anti-Cancer Drug Discovery, 20(3), 306-318. Available at: [Link]

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  • Arulselvan, P., et al. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Oxidative Medicine and Cellular Longevity. Available at: [Link]

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  • Houghton, C. A., et al. (2016). Sulforaphane regulates Keap1-Nrf2-ARE signaling pathway and induces phase Ⅱ metabolic enzyme expression. Journal of Nutritional Biochemistry, 32, 1-10. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide in Advanced Electrochemical Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide as a potential high-performance electrolyte additive. While direct experimental data for this specific compound is emerging, this guide synthesizes field-proven insights from structurally analogous cyclic sulfites, particularly trimethylene sulfite (TMS), to propose its mechanism of action, performance benefits, and detailed experimental protocols. The primary application detailed herein is its role in forming a stable Solid Electrolyte Interphase (SEI) on graphite anodes in lithium-ion batteries, leading to enhanced cycling stability and capacity retention.

Introduction: The Rationale for Alkyl-Substituted Cyclic Sulfite Additives

The performance and longevity of lithium-ion batteries are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles. This passivation layer must be ionically conductive to allow Li⁺ transport but electronically insulating to prevent continuous decomposition of the electrolyte. Standard carbonate-based electrolytes can form a fragile SEI, leading to capacity fade and safety concerns.

Cyclic organic sulfites have been identified as a promising class of electrolyte additives.[1][2] They possess higher reduction potentials than cyclic carbonates, allowing them to be preferentially reduced on the anode surface to form a robust, sulfur-containing SEI.[3] This SEI is believed to be composed of a mosaic of lithium alkylsulfites (ROSO₂Li), lithium sulfite (Li₂SO₃), and lithium sulfide (Li₂S), which contribute to lower impedance and improved stability.[4][5]

This compound, a six-membered cyclic sulfite, is a compelling candidate within this class. The dimethyl substitution on the carbon backbone is hypothesized to influence the resulting SEI's properties, potentially enhancing its mechanical stability and tailoring its chemical composition. This guide provides a framework for evaluating its efficacy.

Physical and Chemical Properties

A summary of the known properties of this compound is presented below. Properties for the analogous, well-studied compound, trimethylene sulfite (TMS), are included for comparison.

PropertyThis compoundTrimethylene Sulfite (TMS)
CAS Number 1003-85-6[6]1073-05-8
Molecular Formula C₅H₁₀O₃S[6]C₃H₆O₃S[3]
Molecular Weight 150.19 g/mol [6]122.14 g/mol [3]
Appearance Colorless to Almost Colorless LiquidClear Liquid[3]
Purity ≥98%[7]N/A
Boiling Point 78 °C at 24 mbar54 °C at 8 mmHg[3]
Melting Point N/A-14 °C[3]
Density N/A1.347 g/mL at 25 °C[3]

Proposed Mechanism of Action as an SEI-Forming Additive

The primary function of this compound as an electrolyte additive is its electrochemical reduction at the anode surface to form a stable SEI layer. This process occurs at a higher potential than the reduction of common carbonate solvents like ethylene carbonate (EC) or propylene carbonate (PC), ensuring the additive dictates the initial SEI composition.

The proposed reduction mechanism involves a one-electron transfer, leading to the cleavage of the S-O bond and the formation of a radical anion intermediate. This reactive species can then undergo further reactions, including polymerization and reaction with lithium ions, to form the components of the SEI.

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_anode Graphite Anode Additive This compound Reduction Preferential Reduction (+e⁻, Li⁺) Additive->Reduction Higher LUMO Li_ion Li⁺ Li_ion->Reduction Solvent Carbonate Solvent (EC/DMC) Solvent->Reduction Lower LUMO (Reduction Inhibited) SEI_Layer Stable SEI Formation Reduction->SEI_Layer Forms R-O-SO₂-Li, Li₂SO₃ Anode Anode SEI_Layer->Anode Passivates Surface

Caption: Proposed mechanism of SEI formation by this compound.

XPS studies on the SEI formed by the analogous trimethylene sulfite show the presence of sulfur-containing species such as lithium alkylsulfites (R-O-SO₂-Li) and lithium sulfite (Li₂SO₃).[4][5] It is anticipated that this compound will form a similar SEI, with the dimethyl group potentially providing enhanced mechanical robustness.

Expected Performance Enhancements in Lithium-Ion Batteries

Based on the performance of similar cyclic sulfite additives, the introduction of this compound into a standard lithium-ion battery electrolyte is expected to yield several key benefits. The table below summarizes data from studies on trimethylene sulfite (TMS) which can be used as a benchmark for evaluating the target compound.[4][8]

Performance MetricStandard ElectrolyteElectrolyte with TMS AdditiveExpected Outcome with Target Additive
Initial Charge Capacity (Graphite Anode) 332.54 mAh g⁻¹362.93 mAh g⁻¹Increased initial capacity
Capacity Retention (after 100 cycles) 96.6%97.4%Improved long-term cycling stability
SEI Characteristics Less uniform, higher resistanceStable, compact, smooth, low resistanceFormation of a high-quality, low-impedance SEI
Impedance HigherReducedLower cell impedance and better rate capability

Experimental Protocols

Disclaimer: The following protocols are proposed methodologies for the evaluation of this compound, based on established procedures for analogous compounds like trimethylene sulfite. Researchers should adapt these protocols as necessary based on their specific materials and equipment. All handling of battery materials should be performed in an inert atmosphere (e.g., an argon-filled glovebox).

Protocol 1: Preparation of Electrolyte with Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte containing this compound as an additive.

Materials:

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Ethylene carbonate (EC), battery grade

  • Dimethyl carbonate (DMC), battery grade

  • This compound (purity ≥98%)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Solvent Preparation: Inside the glovebox, prepare the base solvent mixture by combining ethylene carbonate and dimethyl carbonate in a 1:1 volume ratio.

  • Additive Incorporation: Weigh the desired amount of this compound to achieve a concentration of 1-2% by weight of the final electrolyte. Add it to the EC/DMC solvent mixture.

  • Dissolution: Stir the mixture on a magnetic stirrer until the additive is fully dissolved.

  • Salt Addition: Slowly add the LiPF₆ salt to the solvent/additive mixture while stirring to achieve a final concentration of 1.0 M.

  • Homogenization: Continue stirring for several hours to ensure the salt is completely dissolved and the electrolyte is homogeneous.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Electrochemical Evaluation in a Coin Cell

This protocol outlines the assembly and testing of a CR2032 coin cell to evaluate the electrochemical performance of the prepared electrolyte.

Materials:

  • Graphite anode and LiNiMnCoO₂ (NMC) cathode (or other desired electrodes)

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Electrolyte with and without the additive (from Protocol 4.1)

  • Coin cell crimper

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly (in glovebox): a. Place the cathode in the center of the bottom casing. b. Add a few drops of the electrolyte to wet the cathode surface. c. Place the separator on top of the cathode. d. Add a few more drops of electrolyte to the separator. e. Place the graphite anode on the separator. f. Add the spacer and spring. g. Place the top casing and crimp the cell using the coin cell crimper.

  • Formation Cycles: a. Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes. b. Perform two formation cycles at a C/10 rate (e.g., from 3.0 to 4.2 V).

  • Cycling Performance Test: a. Cycle the cells at a C/2 or 1C rate for at least 100 cycles, recording the charge and discharge capacities. b. Plot the capacity retention and coulombic efficiency versus cycle number.

  • Electrochemical Impedance Spectroscopy (EIS): a. Before cycling and after a set number of cycles (e.g., 1, 10, 50, 100), perform EIS measurements on the cells. b. Use a frequency range of 100 kHz to 0.01 Hz with a 5 mV amplitude. c. Analyze the Nyquist plots to determine the evolution of the SEI and charge transfer resistances.

Protocol_Workflow cluster_prep Preparation cluster_test Testing & Analysis cluster_analysis Data Analysis A Prepare Electrolyte (with/without additive) B Assemble CR2032 Coin Cell A->B C Formation Cycles (C/10 rate) B->C D Long-Term Cycling (1C rate) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E Before Cycling D->E After 'n' Cycles F Capacity Retention Plot D->F G Nyquist Plot Analysis E->G

Caption: Workflow for the electrochemical evaluation of the electrolyte additive.

Protocol 3: Surface Analysis of the SEI Layer

This protocol describes the post-mortem analysis of the graphite anode to characterize the SEI layer using X-ray Photoelectron Spectroscopy (XPS).

Materials:

  • Cycled coin cells

  • Glovebox

  • Dimethyl carbonate (DMC) for rinsing

  • XPS instrument with an air-sensitive sample transfer vessel

Procedure:

  • Cell Disassembly: Inside the glovebox, carefully disassemble the cycled coin cells.

  • Sample Preparation: a. Gently rinse the harvested graphite anode with a small amount of DMC to remove residual electrolyte salt. b. Allow the anode to dry completely inside the glovebox.

  • Sample Transfer: Mount the dried anode on an XPS sample holder and load it into the air-sensitive transfer vessel.

  • XPS Analysis: a. Transfer the sample into the XPS analysis chamber without exposure to air. b. Acquire a survey spectrum to identify the elements present on the surface. c. Acquire high-resolution spectra for the C 1s, O 1s, F 1s, and S 2p regions.

  • Data Analysis: a. Perform peak fitting on the high-resolution spectra to identify the chemical species present in the SEI. b. Compare the spectra from anodes cycled with and without the additive to determine the contribution of this compound to the SEI composition. Look for characteristic peaks corresponding to sulfites (S 2p at ~169 eV) and other sulfur species.[5]

Synthesis of this compound

For researchers wishing to synthesize the additive in-house, a reliable method involves the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride.[4][8]

Materials:

  • 2,2-dimethyl-1,3-propanediol

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a flask, suspend 2,2-dimethyl-1,3-propanediol (1.0 eq) in methylene chloride.

  • Add thionyl chloride (1.05-1.1 eq) dropwise to the suspension while stirring at 5-10 °C.

  • After the addition is complete, warm the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours.

  • Cool the mixture and wash it with water, followed by a saturated NaHCO₃ solution to neutralize any remaining acid.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the methylene chloride using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[8]

Conclusion and Future Outlook

This compound presents a promising avenue for the development of advanced electrolytes for lithium-ion batteries. Based on the well-documented performance of analogous cyclic sulfites, it is hypothesized that this additive will facilitate the formation of a stable, low-impedance SEI, leading to improved cycling stability and rate capability. The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound. Future work should focus on direct experimental validation, detailed characterization of the resulting SEI, and optimization of the additive concentration for various battery chemistries.

References

  • Zhao, L., Jing, D., et al. (2020). TriMethylene sulfite as a novel additive for SEI film formation in lithium-ion batteries. Ionics, 26, 5549–5556. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Available at: [Link]

  • ChemBK. (2024). Trimethylene Sulfite. Available at: [Link]

  • Borocenter. (n.d.). Exploring 1,3,2-Dioxathiolane 2,2-Dioxide: A Key Lithium Battery Electrolyte Additive. Available at: [Link]

  • Hosaka, T., et al. (2021). 1,3,2-Dioxathiolane 2,2-Dioxide as an Electrolyte Additive for K-Metal Cells. ACS Energy Letters, 6(10), 3643–3649. Available at: [Link]

  • Oneenergi. (n.d.). DTD (1,3,2-Dioxathiolane-2,2-dioxide) ≥99.9%. Available at: [Link]

  • Wrodnigg, G. H., et al. (2001). Cyclic and acyclic sulfites: new solvents and electrolyte additives for lithium ion batteries with graphitic anodes? Journal of Power Sources, 97-98, 592-594. Available at: [Link]

  • Zhang, X., et al. (2005). A study on sulfites for lithium-ion battery electrolytes. Journal of Power Sources, 143(1-2), 194-199. Available at: [Link]

  • Lou, S., et al. (2015). Mechanism of action of ethylene sulfite and vinylene carbonate electrolyte additives in LiNi1/3Mn1/3Co1/3O2/graphite pouch cells: electrochemical, GC-MS and XPS analysis. Journal of Power Sources, 290, 108-116. Available at: [Link]

  • Protheragen. (n.d.). This compound. Available at: [Link]

  • Biocompare. (n.d.). This compound from Aladdin Scientific. Available at: [Link]

  • Kratos Analytical. (n.d.). XPS analysis of solid-electrolyte interphase layer formed on a lithium-ion battery negative electrode. Available at: [Link]

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The Strategic Application of Cyclic Sulfites in Stereoselective Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the quest for precise control over stereochemistry is paramount. Among the arsenal of synthetic tools, cyclic sulfites have emerged as exceptionally versatile and reliable intermediates for the stereoselective construction of complex molecular architectures. This guide provides an in-depth exploration of the principles and protocols governing the use of cyclic sulfites, offering a roadmap for their successful application in the synthesis of chiral molecules.

The Ascendancy of Cyclic Sulfites: An Introduction to their Synthetic Utility

Cyclic sulfites, typically five-membered dioxathiolane-2-oxides, are derived from 1,2-diols. Their synthetic utility lies in their ability to serve as precursors to a variety of functional groups through stereospecific ring-opening reactions. While often compared to epoxides, cyclic sulfites and their oxidized counterparts, cyclic sulfates, offer distinct advantages, including enhanced reactivity and, in some cases, superior regioselectivity in nucleophilic attack.[1] The stereochemical information embedded in the chiral diol precursor is faithfully transferred to the product, making this a powerful strategy for asymmetric synthesis.

The general workflow for the application of cyclic sulfites in stereoselective synthesis is depicted below:

workflow Prochiral_Alkene Prochiral Alkene Chiral_Diol Chiral 1,2-Diol Prochiral_Alkene->Chiral_Diol  Sharpless Asymmetric  Dihydroxylation Cyclic_Sulfite Cyclic Sulfite Chiral_Diol->Cyclic_Sulfite  SOCl2, Base Ring_Opened_Product Stereodefined Product Cyclic_Sulfite->Ring_Opened_Product  Nucleophile (Nu-) Cyclic_Sulfate Cyclic Sulfate Cyclic_Sulfite->Cyclic_Sulfate  Oxidation  (e.g., RuO4) Cyclic_Sulfate->Ring_Opened_Product  Nucleophile (Nu-)

Figure 1: General workflow for the stereoselective synthesis using cyclic sulfites.

Synthesis of Chiral Cyclic Sulfites: Preserving Stereochemical Integrity

The most common and effective method for the synthesis of chiral cyclic sulfites is the reaction of a chiral 1,2-diol with thionyl chloride (SOCl₂) in the presence of a base to neutralize the HCl byproduct.[2] The Sharpless Asymmetric Dihydroxylation is a particularly powerful method for generating the requisite chiral diols from prochiral olefins with high enantioselectivity.[3]

Protocol 1: Synthesis of a Chiral Cyclic Sulfite from a 1,2-Diol

This protocol describes the synthesis of a cyclic sulfite from a generic chiral 1,2-diol.

Materials:

  • Chiral 1,2-diol

  • Thionyl chloride (SOCl₂)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the chiral 1,2-diol (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar) at 0 °C, add pyridine (2.2 equiv) dropwise.

  • Slowly add a solution of thionyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure cyclic sulfite.

Causality Behind Experimental Choices:

  • Anhydrous conditions: Thionyl chloride and the cyclic sulfite product are sensitive to moisture.

  • Base: Pyridine or triethylamine is essential to neutralize the HCl generated during the reaction, preventing acid-catalyzed side reactions.

  • Low temperature: The initial reaction is performed at 0 °C to control the exothermic reaction between thionyl chloride and the diol.

Stereoselective Ring-Opening: The Heart of the Methodology

The power of cyclic sulfites lies in their susceptibility to nucleophilic attack, which proceeds with a clean inversion of stereochemistry at the site of attack (SN2 mechanism). This allows for the predictable installation of a new functional group with a defined stereocenter.

mechanism cluster_reactants Reactants cluster_ts SN2 Transition State cluster_products Products Cyclic_Sulfite Cyclic Sulfite TS [Nu---C---O-S=O]‡ Cyclic_Sulfite->TS Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->TS Ring_Opened Ring-Opened Intermediate TS->Ring_Opened Inversion of Stereochemistry Final_Product Final Product (after hydrolysis) Ring_Opened->Final_Product Hydrolysis

Figure 2: Mechanism of nucleophilic ring-opening of a cyclic sulfite.

The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, nucleophiles will attack the less sterically hindered carbon atom.

Protocol 2: Nucleophilic Ring-Opening with Sodium Azide

This protocol details the ring-opening of a cyclic sulfite with sodium azide to introduce a nitrogen functionality, a common precursor to amines.

Materials:

  • Chiral cyclic sulfite

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the chiral cyclic sulfite (1.0 equiv) in anhydrous DMF, add sodium azide (1.5 equiv).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The resulting hydroxy sulfite is often hydrolyzed by stirring with a catalytic amount of sulfuric acid in a mixture of THF and water.

  • Purify the crude product by flash column chromatography.

Data Presentation: Regioselectivity in Ring-Opening Reactions

NucleophileSolventTemperature (°C)Major RegioisomerStereochemistry
NaN₃DMF80Attack at less hindered CInversion
LiBrTHFRefluxAttack at less hindered CInversion
Me₂CuLiEt₂O-78 to 0Attack at less hindered CInversion
PhSNaDMF25Attack at less hindered CInversion

The More Reactive Sibling: Cyclic Sulfates

For less reactive nucleophiles, the corresponding cyclic sulfate can be employed. Cyclic sulfates are significantly more electrophilic than cyclic sulfites and react under milder conditions.[1] They are typically prepared by the oxidation of the cyclic sulfite, often using a ruthenium catalyst.[4]

Protocol 3: One-Pot Oxidation and Ring-Opening of a Cyclic Sulfite

This protocol describes the in situ generation of a cyclic sulfate followed by nucleophilic attack.

Materials:

  • Chiral cyclic sulfite

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Acetonitrile (MeCN)

  • Water

  • Carbon tetrachloride (CCl₄)

  • Selected Nucleophile

  • Appropriate workup and purification reagents

Procedure:

  • To a biphasic mixture of MeCN, H₂O, and CCl₄ (2:3:2 ratio), add the chiral cyclic sulfite (1.0 equiv).

  • Add NaIO₄ (4.0 equiv) followed by a catalytic amount of RuCl₃·xH₂O (0.02 equiv).

  • Stir the reaction vigorously at room temperature until the cyclic sulfite is consumed (monitor by TLC).

  • Add the nucleophile (e.g., lithium bromide, 1.5 equiv) directly to the reaction mixture.

  • Continue stirring until the cyclic sulfate intermediate is consumed.

  • Perform an appropriate aqueous workup based on the nucleophile used.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by flash column chromatography.

Application in the Total Synthesis of Natural Products

The utility of cyclic sulfites in stereoselective synthesis is elegantly demonstrated in the total synthesis of numerous natural products. For instance, this methodology has been instrumental in the construction of chiral amino alcohol and polyol fragments found in macrolides, alkaloids, and other biologically active molecules.[5]

Troubleshooting and Key Considerations

  • Epimerization at Sulfur: Cyclic sulfites exist as a mixture of diastereomers at the sulfur atom. In most cases, this does not affect the stereochemical outcome of the ring-opening reaction at carbon.

  • Hydrolysis: Cyclic sulfites and especially cyclic sulfates are sensitive to hydrolysis. Rigorously dry conditions are crucial for successful reactions.

  • Purification: Some cyclic sulfates can be unstable on silica gel.[6] It is often advantageous to use them directly in the next step without purification.

Conclusion

The application of cyclic sulfites in stereoselective synthesis represents a robust and predictable method for the construction of chiral molecules. The ability to translate the stereochemistry of a 1,2-diol into a variety of functional groups with high fidelity makes this a valuable tool for researchers in organic chemistry and drug discovery. By understanding the underlying principles and mastering the experimental protocols, scientists can effectively harness the power of cyclic sulfites to access complex and stereochemically rich targets.

References

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: Like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538–7539. [Link][1]

  • Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051-7091. [Link][4]

  • Santoyo-González, F., Calvo-Flores, F. G., Isac-García, J., Hernández-Mateo, F., & García-Mendoza, P. (2010). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry, 14(20), 2203–2229. [Link][2]

  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link][3]

  • Wang, N., Saidhareddy, P., & Jiang, X. (2020). Construction of sulfur-containing moieties in the total synthesis of natural products. Natural Product Reports, 37(2), 246–275. [Link][5]

  • Byun, H.-S., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. [Link][6]

Sources

5,5-Dimethyl-1,3,2-dioxathiane 2-oxide: Synthesis and Theoretical Applications in Asymmetric Induction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Chiral Auxiliaries

In the field of asymmetric synthesis, the quest for efficient and highly stereoselective methodologies is paramount. Chiral auxiliaries represent a foundational strategy, enabling the conversion of prochiral substrates into chiral products with a high degree of stereocontrol.[1] While a pantheon of well-established auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultams, dominate the landscape, the exploration of novel chiral scaffolds continues to be an area of active research. This document focuses on 5,5-dimethyl-1,3,2-dioxathiane 2-oxide, a chiral cyclic sulfite, detailing its synthesis and exploring its theoretical potential as a chiral auxiliary based on the principles of asymmetric induction.

While extensive research has been conducted on various sulfur-based chiral auxiliaries, it is important to note that specific, documented applications of this compound in diastereoselective carbon-carbon bond-forming reactions are not widely reported in peer-reviewed literature. Therefore, this guide will first provide a detailed, validated protocol for the synthesis of the title compound. Subsequently, it will delve into the mechanistic principles and theoretical considerations for its potential application in asymmetric synthesis, drawing analogies from the broader class of chiral sulfites and related scaffolds.

Part 1: Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding procedure commencing from the readily available 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and thionyl chloride. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes intramolecular cyclization.

Experimental Protocol: Synthesis of this compound[2][3]

Materials:

  • 2,2-dimethyl-1,3-propanediol (neopentyl glycol)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Water (H₂O)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend 25.36 g (0.24 mol) of 2,2-dimethyl-1,3-propanediol in 150 mL of methylene chloride at room temperature.[2]

  • Addition of Thionyl Chloride: Add 37.36 g (0.31 mol) of thionyl chloride dropwise to the suspension over a period of 30 minutes.[2] An exothermic reaction with the evolution of HCl gas will be observed. Ensure the addition is controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add 100 mL of water to the flask to quench the remaining thionyl chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic phase three times with 100 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the resulting residue by vacuum distillation (e.g., at 24 mbar and 78 °C) to yield this compound as a colorless liquid.[2] A reported yield for a similar procedure is 92%.[2]

Diagram of Synthetic Workflow:

SynthesisWorkflow reagents 2,2-Dimethyl-1,3-propanediol + Thionyl Chloride in Methylene Chloride reaction Reaction (Reflux, 1.5h) reagents->reaction 1. Dropwise Addition 2. Heating workup Aqueous Work-up (H₂O, NaHCO₃) reaction->workup Quenching & Neutralization purification Drying (Na₂SO₄) Concentration Vacuum Distillation workup->purification Isolation product This compound purification->product Final Product

Caption: Synthetic route to this compound.

Part 2: Theoretical Applications as a Chiral Auxiliary

The utility of a chiral auxiliary hinges on its ability to effectively bias the stereochemical outcome of a reaction, its ease of attachment to a substrate, and its facile cleavage from the product without racemization. While specific applications for this compound are not well-documented, we can extrapolate its potential based on the behavior of other chiral sulfites and related structures in asymmetric synthesis.

Principles of Stereochemical Control

The stereochemical directing ability of a chiral auxiliary stems from its capacity to create a diastereomeric transition state with a significant energy difference, favoring the formation of one diastereomer over the other.[3] For this compound, the chirality resides at the sulfur atom. The lone pair of electrons and the exocyclic oxygen atom on the sulfur create a chiral environment.

When attached to a prochiral enolate, for instance, the rigid six-membered ring of the auxiliary, along with the gem-dimethyl group, would create a sterically defined pocket. The orientation of the enolate would be influenced by steric hindrance and potential electronic interactions with the S=O bond, thereby shielding one face of the enolate from electrophilic attack.

Conceptual Diagram of Diastereoselective Enolate Alkylation:

AsymmetricInduction substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) attachment Attachment (Formation of Chiral Adduct) substrate->attachment auxiliary This compound auxiliary->attachment adduct Chiral Adduct attachment->adduct enolate_formation Enolate Formation (e.g., with LDA) adduct->enolate_formation enolate Diastereomeric Enolate (One face shielded) enolate_formation->enolate alkylation Electrophilic Attack (e.g., Alkyl Halide) enolate->alkylation diastereomer Diastereomerically Enriched Product alkylation->diastereomer cleavage Auxiliary Cleavage diastereomer->cleavage final_product Enantioenriched Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Conceptual workflow for the use as a chiral auxiliary.

Potential Applications and Mechanistic Considerations
  • Enolate Alkylation: Attachment of the auxiliary to a carboxylic acid derivative would yield a chiral ester. Deprotonation would form a chiral enolate. The steric bulk of the gem-dimethyl groups on the six-membered ring would likely force the enolate into a specific conformation, exposing one face to alkylating agents.

  • Aldol Reactions: Similar to alkylation, the chiral enolate derived from the auxiliary-substrate adduct could react with aldehydes. The stereochemical outcome of the newly formed stereocenters would be dictated by the facial bias imposed by the auxiliary.

  • Conjugate Additions: The auxiliary could be used to direct the 1,4-addition of nucleophiles to α,β-unsaturated systems. The auxiliary would control the approach of the nucleophile to the β-carbon.

Cleavage of the Auxiliary

A critical step in the use of a chiral auxiliary is its removal to reveal the chiral product. For a cyclic sulfite ester, cleavage could potentially be achieved under reductive or hydrolytic conditions. However, the conditions must be mild enough to avoid racemization of the newly formed stereocenter. The stability of the 1,3,2-dioxathiane 2-oxide ring suggests that cleavage might require specific reagents. General methods for the cleavage of esters could be applicable if the auxiliary is attached via an ester linkage.[4]

Challenges and Future Perspectives

The lack of published applications for this compound as a chiral auxiliary suggests that it may have limitations that have precluded its widespread adoption. These could include:

  • Moderate Diastereoselectivity: The chiral influence of the sulfinyl group might not be strong enough to induce high levels of diastereoselectivity.

  • Difficult Cleavage: The conditions required to remove the auxiliary may be harsh, leading to side reactions or racemization.

  • Synthesis of Enantiopure Auxiliary: The synthetic protocol described yields a racemic mixture of the chiral sulfite. An efficient resolution or an asymmetric synthesis of the auxiliary would be required for its practical use.

Despite these potential challenges, the exploration of novel chiral auxiliaries is a valuable endeavor. The straightforward synthesis of this compound makes it an accessible scaffold for further investigation. Future research could focus on the resolution of the racemic auxiliary and a systematic study of its performance in key asymmetric transformations. Such studies would be necessary to determine if this compound can offer any advantages over existing, well-established chiral auxiliaries.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812 (2019). [Link]

  • Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem.com. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Sociedad Química de México, 63(3), 329-340 (2019). [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(5), 2534-2661 (2020). [Link]

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au, 2(10), 2176-2194 (2022). [Link]

  • Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. Beilstein Journal of Organic Chemistry, 8, 1208-1212 (2012). [Link]

  • Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ResearchGate. [Link]

  • Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. Targets in Heterocyclic Systems, 24, 33-56 (2021). [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

  • Catalytic diastereoselective sulfimidation of diaryl sulfides and application of chiral sulfimides to asymmetric allylic alkylation. Chirality, 12(5-6), 299-312 (2000). [Link]

  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology, 10(18), 6165-6172 (2020). [Link]

  • Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. Chemical Science, 15(1), 107-115 (2024). [Link]

  • Stereoselectivity. Wikipedia. [Link]

  • Asymmetric 1,3-dipolar cycloaddition reaction of chiral 1-alkyl-1,2-diphospholes with diphenyldiazomethane. Dalton Transactions, 43(3), 1251-1257 (2014). [Link]

  • Alcohol or phenol synthesis by ester cleavage. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: A Researcher's Guide to the Experimental Setup for Reactions Involving Cyclic Sulfites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic sulfites are versatile intermediates in modern organic synthesis, prized for their role as precursors to cyclic sulfates and as reactive electrophiles in stereospecific nucleophilic substitution reactions.[1][2] Their synthesis and subsequent transformations, however, demand meticulous attention to experimental detail, particularly concerning reagent purity, atmospheric control, and safety. This guide provides a comprehensive overview of the experimental setup for reactions involving cyclic sulfites, grounded in established chemical principles and field-proven methodologies. We will explore the prevalent synthetic routes, key downstream reactions, and the critical nuances of reaction monitoring, purification, and characterization, offering researchers a robust framework for success.

Foundational Principles: Setting the Stage for Success

The reactivity of cyclic sulfites and the reagents used to synthesize them necessitates a controlled and carefully planned experimental environment. Overlooking these foundational aspects is a common source of poor yields and irreproducible results.

The Imperative of an Inert Atmosphere

The primary challenge in handling the reagents for cyclic sulfite synthesis, most notably thionyl chloride (SOCl₂), is their extreme sensitivity to moisture. Thionyl chloride reacts violently with water to produce toxic gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3] Furthermore, the cyclic sulfite products themselves can be susceptible to hydrolysis under acidic or basic conditions.[2]

Causality: To prevent unwanted side reactions, reagent degradation, and yield loss, all manipulations should be performed under an inert atmosphere (e.g., dry nitrogen or argon). This is not merely a suggestion but a mandatory prerequisite for success and safety. Standard Schlenk line or glovebox techniques are highly recommended. All glassware must be rigorously dried in an oven (e.g., >100 °C for several hours) and cooled under a stream of inert gas immediately before use.

Reagent and Solvent Purity
  • Diols/Epoxides: The starting diol or epoxide must be pure and, critically, anhydrous. Co-distillation with a dry solvent like toluene can be an effective final drying step.

  • Thionyl Chloride: Commercial thionyl chloride is often sufficient, but for highly sensitive substrates, distillation can remove impurities like sulfur chlorides.[4] It should be a clear, colorless to pale yellow liquid.

  • Solvents: Anhydrous solvents are essential. Solvents should be sourced from a commercial supplier in sealed bottles or dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).

  • Bases: Bases such as pyridine or triethylamine are used to scavenge the HCl produced during synthesis from diols.[5] These must also be anhydrous to avoid consuming the thionyl chloride.

Critical Safety Protocols for Thionyl Chloride

Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. All work must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A lab coat, splash goggles in combination with a full-face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton®) are mandatory.[6][3]

  • Handling: Use syringes or cannulas for transfers. Never pour in an open atmosphere. Ensure a quenching solution (e.g., a tray of sodium bicarbonate or calcium hydroxide) is nearby for spills.

  • Quenching: Unused thionyl chloride and reaction residues must be quenched with extreme care. A common and safe method is to add the SOCl₂ solution dropwise to a large volume of a stirred, ice-cold aqueous base solution (e.g., 10% NaOH or saturated NaHCO₃) behind a blast shield.

Synthesis of Cyclic Sulfites: Core Protocols

The most common method for preparing cyclic sulfites involves the reaction of a 1,2- or 1,3-diol with thionyl chloride.[2] Alternative methods, such as those starting from epoxides or employing electrochemistry, offer distinct advantages in specific contexts.[7][8]

Protocol 2.1: Synthesis from a Diol and Thionyl Chloride

This method is widely applicable and reliable for producing five- and six-membered cyclic sulfites. The use of a base is crucial for neutralizing the generated HCl.[5]

Workflow Diagram: Synthesis from Diol

Caption: Workflow for synthesizing cyclic sulfites from diols.

Step-by-Step Methodology:

  • Setup: Assemble oven-dried round-bottom flasks and addition funnels. Place the reaction flask under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve the diol (1.0 eq.) and an anhydrous base (e.g., pyridine, 2.2 eq.) in a suitable anhydrous solvent (e.g., EtOAc, CH₂Cl₂, or Et₂O) to a concentration of 0.1-0.5 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Thionyl Chloride Addition: Add thionyl chloride (1.1 eq.) dropwise via a syringe or an addition funnel over 15-30 minutes. A precipitate (pyridinium hydrochloride) will form.

    • Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting diol.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the precipitated hydrochloride salt.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold water, saturated NaHCO₃ solution, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation. Note that some cyclic sulfites can be sensitive to silica gel.[9]

Protocol 2.2: Electrochemical Synthesis from Diols

A modern alternative involves the electrochemical synthesis from diols and a stock solution of SO₂. This method avoids the use of thionyl chloride and proceeds under milder conditions.[8][10]

Step-by-Step Methodology:

  • Cell Setup: Use a quasi-divided electrochemical cell with a suitable anode (e.g., Boron-Doped Diamond, BDD) and cathode (e.g., stainless steel).[8]

  • Electrolyte Solution: To the cell, add the diol (1.0 eq.), an SO₂ stock solution in acetonitrile (5.0 eq.), a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 4.0 eq.), and a supporting electrolyte like tetrabutylammonium bromide (Bu₄NBr, 1.0 eq.) in acetonitrile.[8]

  • Electrolysis: Conduct the electrolysis at a constant current (e.g., 17.2 mA cm⁻²) at room temperature.[8] The reaction progress can be monitored by GC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically filtered over a short plug of silica to remove salts and the electrolyte, and the solvent is evaporated to yield the product.[8]

ParameterDiol/SOCl₂ MethodElectrochemical Method
Sulfur Source Thionyl Chloride (SOCl₂)Sulfur Dioxide (SO₂)
Key Reagents Diol, Base (Pyridine)Diol, Base (DBU), Electrolyte
Conditions 0 °C to RTRoom Temperature, Constant Current
Waste Products Stoichiometric HCl saltsMinimal
Safety Requires handling of highly corrosive SOCl₂Avoids SOCl₂; requires handling of SO₂ solution

Key Downstream Reactions of Cyclic Sulfites

The synthetic utility of cyclic sulfites is demonstrated in their conversion to other valuable structures, primarily cyclic sulfates and products of nucleophilic ring-opening.

Protocol 3.1: Oxidation to Cyclic Sulfates

Cyclic sulfates are highly reactive electrophiles. Their most reliable preparation is via the oxidation of the corresponding cyclic sulfite, commonly using a ruthenium-catalyzed system.[5][9]

Workflow Diagram: Synthesis and Subsequent Reactions

Diol Diol CyclicSulfite Cyclic Sulfite Diol->CyclicSulfite + SOCl₂ / Pyridine CyclicSulfate Cyclic Sulfate CyclicSulfite->CyclicSulfate + RuCl₃ / NaIO₄ RingOpened Ring-Opened Product (e.g., Azido Alcohol) CyclicSulfate->RingOpened + Nucleophile (e.g., NaN₃)

Caption: Common reaction sequence starting from a diol.

Step-by-Step Methodology:

  • Setup: Dissolve the crude or purified cyclic sulfite (1.0 eq.) in a biphasic solvent system, such as CCl₄/CH₃CN/H₂O or CH₂Cl₂/CH₃CN/H₂O (e.g., in a 1:1:1.5 ratio).[5]

  • Reagent Addition: Add sodium periodate (NaIO₄, ~2.0 eq.) to the vigorously stirred mixture, followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.1-1 mol%).

    • Causality: NaIO₄ is the stoichiometric oxidant that regenerates the active ruthenium tetroxide (RuO₄) catalyst in situ. The biphasic system facilitates the reaction and work-up.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by a color change from dark brown/black (RuO₂) back to yellow. Monitor by TLC until the starting sulfite is consumed (typically 1-3 hours).

  • Work-up:

    • Dilute the mixture with an organic solvent like CH₂Cl₂ or Et₂O.

    • Separate the layers. Extract the aqueous layer with more organic solvent.

    • Combine the organic layers and wash with water and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the cyclic sulfate, which can be purified by recrystallization or careful chromatography.[11]

Protocol 3.2: Nucleophilic Ring-Opening Reactions

While cyclic sulfites can undergo ring-opening, the corresponding cyclic sulfates are far more reactive electrophiles.[12][13] The reaction with a nucleophile like sodium azide proceeds regioselectively to yield valuable functionalized products.[13]

Step-by-Step Methodology (via the Cyclic Sulfate):

  • Setup: Dissolve the cyclic sulfate (1.0 eq.) in a polar aprotic solvent like anhydrous DMF or acetone.[11]

  • Nucleophile Addition: Add the nucleophile (e.g., sodium azide, 1.5 eq.) and stir the mixture at the appropriate temperature (ranging from room temperature to 80 °C, depending on the substrate).[2]

  • Reaction: Monitor the reaction by TLC. These reactions are often complete within a few hours.

  • Work-up:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine to remove the solvent and excess salts.

    • Dry, filter, and concentrate. The resulting sulfate monoester can be hydrolyzed under acidic conditions to afford the final product (e.g., an azido alcohol).[13]

References

  • Kim, D. W., et al. (2012). Synthesis of cyclic sulfites from epoxides and sulfur dioxide with silica-immobilized homogeneous catalysts. PubMed.
  • Gao, Y., & Sharpless, K. B. (1988). Cyclic sulfates: useful substrates for selective nucleophilic substitution. CoLab.
  • Schmalzbauer, M., et al. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. RSC Publishing.
  • Lene, K. L., & Kiessling, L. L. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Kiessling Lab.
  • González, J., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Universidad de La Rioja.
  • van den Heuvel, M., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository.
  • Schmalzbauer, M., et al. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. RSC Publishing.
  • Colonna, S., et al. (1998). Oxidation of organic cyclic sulfites to sulfates: a new reaction catalyzed by cyclohexanone monooxygenase. Chemical Communications (RSC Publishing).
  • Various Authors. (2025). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ResearchGate.
  • Li, H., et al. (2002). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl chloride.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Sigma-Aldrich. (2013). Thionyl chloride - Safety Data Sheet.
  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride.
  • Kaiser, E. T., et al. (1963). Cyclic sulfite and sulfate esters of polymethylene glycols. ACS Publications.
  • Rhone-Poulenc Chimie. (1989). PROCESS FOR THE PREPARATION OF CYCLIC SULFATES. Google Patents.
  • Bredikhina, Z. A., et al. (2010). New Approach to Cyclic Sulfites and Sulfates Through Reactions of Sulfur Oxychlorides with Glycidols. ResearchGate.
  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Various Authors. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai.
  • de la Mora-Vargas, H., et al. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. ACS Publications.
  • Kandela, I., et al. (2011). Radioiodination of Aryl-Alkyl Cyclic Sulfates. PMC - NIH.
  • Liu, W., et al. (2022). Small-Molecule Fluorescent Probe for Detection of Sulfite. PMC - NIH.
  • Tessema, A. B., et al. (2025). Rapid Colorimetric Detection of Sulfite in Red Wine Using Alginate-Copper Laccase Nanozyme with Smartphone as an Optical Readout. ACS Measurement Science Au.

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The Pivotal Role of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer both stability and tunable reactivity is paramount. 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide, a cyclic sulfite derived from neopentyl glycol, has emerged as a significant building block with considerable potential in the synthesis of innovative therapeutic agents. Its unique structural features, combining the robust neopentyl glycol backbone with a reactive cyclic sulfite moiety, provide a powerful platform for the introduction of the sulfate group and for the construction of complex molecular frameworks.

The neopentyl glycol core is recognized for its ability to enhance the stability of molecules against heat, light, and water, a desirable trait in the development of durable pharmaceutical compounds.[1][2] This inherent stability, coupled with the reactivity of the cyclic sulfite, makes this compound a valuable tool for medicinal chemists. This guide will delve into the fundamental chemistry, applications, and detailed protocols for leveraging this compound in drug discovery and development.

Core Principles: Understanding the Reactivity of this compound

This compound and its oxidized counterpart, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (a cyclic sulfate), are potent electrophiles that readily react with a variety of nucleophiles.[3][4] This reactivity is the cornerstone of their utility in medicinal chemistry.

Mechanism of Action: A Tale of Two Electrophiles

The reactivity of cyclic sulfites like this compound is analogous to that of epoxides, making them valuable synthons in organic synthesis.[5][6] Nucleophilic attack can occur at two primary sites: the sulfur atom or the carbon atoms of the ring.

  • Attack at Carbon (SN2 Reaction): This is the most common and synthetically useful pathway in medicinal chemistry. Nucleophiles, such as amines, thiols, and azides, can attack one of the primary carbons of the neopentyl glycol backbone, leading to a ring-opening reaction. This process introduces a functionalized neopentyl glycol moiety into the target molecule, which carries a newly formed sulfate monoester. This sulfate group can enhance water solubility and potentially modulate the biological activity of the parent molecule.

  • Attack at Sulfur: While less common for synthetic applications in this context, strong nucleophiles can attack the sulfur atom, leading to cleavage of the S-O bond.[5]

The corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, exhibits enhanced reactivity at the carbon centers due to the increased electron-withdrawing nature of the sulfonyl group.[5] This makes it a more potent alkylating agent.

Caption: Conceptual workflow for bioconjugation using this compound derivatives.

Development of Prodrugs

The sulfate group introduced by the ring-opening of this compound can be utilized in prodrug design. [7]A strategically placed sulfate monoester can mask a bioactive functional group, rendering the drug inactive until it reaches the target site where enzymatic or chemical cleavage can release the active compound. This approach can improve the pharmacokinetic profile and reduce off-target toxicity.

Enhancing Stability of Radiopharmaceuticals

The neopentyl glycol scaffold has been shown to be a promising platform for the development of radiohalogenated theranostic agents due to its high in vivo stability. [8]This suggests that derivatives of this compound could be valuable in creating stable radiolabeled compounds for diagnostic imaging and targeted radiotherapy.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established synthetic procedures. [9][10] Materials:

  • 2,2-Dimethyl-1,3-propanediol (neopentyl glycol)

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (DCM), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous methylene chloride.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous triethylamine (2.2 eq) to the solution.

  • Slowly add thionyl chloride (1.1 eq) dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary: Synthesis Parameters

ParameterValue
Reactants 2,2-Dimethyl-1,3-propanediol, Thionyl chloride
Solvent Methylene chloride
Base Triethylamine
Temperature 0 °C to room temperature
Typical Yield >90% [10]
Protocol 2: General Procedure for Nucleophilic Ring-Opening

This protocol provides a general framework for the reaction of this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., primary amine, thiol)

  • Aprotic solvent (e.g., DMF, DMSO, or THF)

  • Base (if required, e.g., for deprotonation of thiols)

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent.

  • Add the nucleophile (1.0-1.2 eq) to the solution. If the nucleophile requires deprotonation (e.g., a thiol), add a non-nucleophilic base (e.g., DBU or a hindered amine base) at this stage.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and any water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography, recrystallization, or preparative HPLC as required.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents are chosen to avoid solvolysis of the cyclic sulfite.

  • Stoichiometry: A slight excess of the nucleophile can be used to ensure complete consumption of the starting material.

  • Temperature: The reaction temperature should be optimized for each nucleophile to balance reaction rate and potential side reactions.

Conclusion and Future Perspectives

This compound represents a highly versatile and valuable tool in the medicinal chemist's arsenal. Its straightforward synthesis, combined with the stable yet reactive nature of the neopentyl glycol cyclic sulfite scaffold, provides numerous opportunities for the creation of novel therapeutics. While much of the detailed application research has focused on the more reactive cyclic sulfates, the principles of reactivity and the inherent stability of the neopentyl glycol core strongly suggest a bright future for the direct application of this compound in areas such as bioconjugation, prodrug design, and the synthesis of complex, biologically active molecules. Further exploration into its reactivity with a wider range of biological nucleophiles and its application in diverse drug delivery systems will undoubtedly unlock its full potential.

References

  • Megia-Fernandez, A., Morales-Sanfrutos, J., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Chemistry, 15(3), 401-432.
  • Steinmann, J. G., & Kiessling, L. L. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(23), 3551–3553.
  • Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide like Synthons. Synthesis, 1992(11), 1035–1052.
  • Jiuan Chemical. (n.d.). Unlocking the Potential: Neopentyl Glycol's Versatile Applications. Retrieved from [Link]

  • Khan, F. A., & Dash, J. (2008).
  • Chari, R. V. J. (2016). Linker Design for Antibody–Drug Conjugates.
  • Bar-Zion, A., & Zor, T. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem.
  • Jiuan Chemical. (n.d.). Neopentyl Glycol Application: Exploring Its Versatility in Various Industries. Retrieved from [Link]

  • Chen, J., & Chen, X. (2019). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Accounts of Chemical Research, 52(11), 3128–3140.
  • Das, B., & Kumar, J. S. (2009).
  • Gijsen, H. J. M., et al. (2018).
  • PrepChem. (n.d.). Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Cyclic Sulfites and Cyclic Sulfates: Epoxide like Synthons. Retrieved from [Link]

  • Jaworski, J. S. (2024). Syn-Propanethial S-Oxide as an Available Natural Building Block for the Preparation of Nitro-Functionalized, Sulfur-Containing Five-Membered Heterocycles: An MEDT Study. Molecules, 29(10), 2268.
  • Biocompare. (n.d.). This compound from Aladdin Scientific. Retrieved from [Link]

  • ResearchGate. (n.d.). NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical.
  • Anbazhagan, M., & Boykin, D. W. (2003). A facile synthesis of the prodrug 2,5-bis(4-o-methoxyamidinophenyl)furan and analogs.
  • Luxenhofer, R. (2014). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Macromolecular Chemistry and Physics, 215(1), 14-29.
  • Wang, Y., et al. (2023). Synthesis and anticancer evaluation of acetylated-lysine conjugated gemcitabine prodrugs. MedChemComm, 14(4), 711-721.
  • Ghosh, A. C., et al. (2014). The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible.
  • Dwivedi, A. P., & Neeraj, S. (2018). Oxidative cleavage of alpha amino acids ℓ–glycine and ℓ–valine by1,3-dichloro-5,5-dimethylhydantoin in medium of aqueous acetic acid medium. IOSR Journal of Applied Chemistry, 11(11), 58-63.
  • M. J. Davies. (2017). Amino acid oxidation of the D1 and D2 proteins by oxygen radicals during photoinhibition of Photosystem II. Proceedings of the National Academy of Sciences, 114(12), E2302-E2311.
  • Wallock-Richards, D., et al. (2020). Cracking the Sulfur Code: Garlic Bioactive Molecules as Multi-Target Blueprints for Drug Discovery. Molecules, 25(14), 3267.
  • ResearchGate. (n.d.). Structures of novel synthetic sulfur compounds based on the naturally occurring thiosulfinate allicin.
  • El-Gaby, M. S. A. (2011). Synthesis of New Bioactive Sulfur Compounds Bearing Heterocyclic Moiety and Their Analytical Applications.
  • Ravichandiran, P., & Gu, Y. (2017). Aldo-X Bifunctional Building Blocks for the Synthesis of Heterocycles. The Chemical Record, 17(2), 161-175.
  • ResearchGate. (n.d.). Synthesis of 2, 2-dimethyl-4-phenyl--[4][5]dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved from a relevant publication on ResearchGate.

  • ResearchGate. (n.d.). Oxidation of Urazoles with 1,3-Dihalo-5,5-dimethylhydantoin, Both in Solution and under Solvent-Free Conditions.
  • Lizhuo Pharmaceutical. (n.d.). China 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide Manufacturer and Supplier. Retrieved from [Link]

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The Strategic Use of Cyclic Sulfite Intermediates in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: The Unique Advantage of Cyclic Sulfites

In the intricate field of complex molecule synthesis, particularly in drug discovery and natural product synthesis, the ability to precisely install functional groups with stereochemical control is paramount. Cyclic sulfites (1,3,2-dioxathiolane 2-oxides) and their oxidized counterparts, cyclic sulfates, have emerged as exceptionally versatile intermediates.[1][2] They serve as powerful tools for the activation of 1,2- and 1,3-diols, transforming hydroxyl groups into excellent leaving groups for nucleophilic substitution.

What makes these intermediates particularly compelling?

  • Superior Reactivity: Compared to analogous epoxides, cyclic sulfates, which are readily synthesized from cyclic sulfites, exhibit enhanced reactivity towards a wide array of nucleophiles.[3][4] This allows for reactions to proceed under milder conditions and with a broader substrate scope.

  • Stereochemical Fidelity: The reaction of a cyclic sulfite or sulfate with a nucleophile typically proceeds via an SN2 mechanism. This results in a predictable inversion of stereochemistry at the point of attack, providing a reliable method for controlling stereocenters.

  • Dual Activation: The cyclic nature of these intermediates activates two adjacent carbon atoms. This allows for sequential reactions, where the initial ring-opening reveals a sulfate monoester, which can then be displaced in a subsequent step.[1]

  • Accessibility: Efficient and well-established methods exist for the preparation of cyclic sulfites from readily available diols, making them accessible starting points for complex synthetic routes.[1][2][5]

This guide provides a comprehensive overview of the synthesis and application of cyclic sulfites, offering detailed protocols and expert insights for their effective use in research and development.

Part 1: Synthesis of Cyclic Sulfite Intermediates

The most common and direct method for synthesizing cyclic sulfites is the reaction of a diol with thionyl chloride (SOCl₂), typically in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[1][2] More recently, sustainable alternatives, such as electrochemical methods using SO₂, have been developed.[6][7][8]

Core Mechanism: Diol to Cyclic Sulfite

The reaction begins with the activation of thionyl chloride by the diol, followed by an intramolecular cyclization to form the 1,3,2-dioxathiolane 2-oxide ring. The choice of a base is critical to prevent side reactions mediated by the generated HCl.

G Diol 1,2- or 1,3-Diol Intermediate Chlorosulfinate Ester Intermediate Diol->Intermediate Reaction with SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) + Base (e.g., Pyridine) CyclicSulfite Cyclic Sulfite Product Intermediate->CyclicSulfite Intramolecular Cyclization HCl HCl Byproduct (Neutralized by Base) Intermediate->HCl Elimination

Caption: General workflow for the synthesis of a cyclic sulfite from a diol.

Protocol 1: General Procedure for Synthesis of a Cyclic Sulfite

Materials:

  • Diol (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.1 - 1.5 eq)

  • Anhydrous Pyridine or Triethylamine (2.2 - 3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the diol (1.0 eq) and pyridine (or Et₃N, 2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Causality Note: An inert atmosphere and anhydrous conditions are crucial as thionyl chloride reacts violently with water. The base neutralizes the HCl formed, preventing acid-catalyzed side reactions. Cooling the reaction mixture controls the initial exothermic reaction.

  • Addition of SOCl₂: Add thionyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes. Ensure the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C to neutralize excess reagents and HCl-base salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.

  • Purification: The crude product can often be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel. Note that cyclic sulfites can be sensitive to silica gel.[5]

Part 2: Nucleophilic Ring-Opening Reactions

The true synthetic utility of cyclic sulfites is realized in their ring-opening reactions. While cyclic sulfites can react directly with strong nucleophiles, they are often oxidized in situ or in a separate step to the more reactive cyclic sulfates.[3][9] The Sharpless protocol, using a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant, is a standard method for this oxidation.[2]

The ring-opening is a classic SN2 reaction, where the nucleophile attacks one of the electrophilic carbons of the ring, displacing the sulfate as a good leaving group and inverting the stereochemistry at the center of attack.

G cluster_0 Pathway A: Direct Opening (Less Common) cluster_1 Pathway B: Via Cyclic Sulfate (Preferred) CS Cyclic Sulfite Prod1 Ring-Opened Product (Sulfite Monoester) CS->Prod1 SN2 Attack (Strong Nu:⁻) Nu1 Nu:⁻ CS2 Cyclic Sulfite C_Sulfate Cyclic Sulfate (Highly Reactive) CS2->C_Sulfate Step 1 Ox Oxidation [RuCl₃/NaIO₄] Prod2 Ring-Opened Product (Sulfate Monoester) C_Sulfate->Prod2 Step 2: SN2 Attack (Wide range of Nu:⁻) Nu2 Nu:⁻

Caption: Two primary pathways for the nucleophilic opening of cyclic sulfite rings.

Applications in Bond Formation

The regioselectivity of the nucleophilic attack is generally governed by sterics, with the nucleophile preferentially attacking the less hindered carbon atom.[5][10]

Nucleophile Bond Formed Typical Conditions Application Example Reference
Azide (N₃⁻)C-NNaN₃, DMF, 60-80 °CSynthesis of amino sugars, azido alcohols[1][11]
Halides (F⁻, Cl⁻, Br⁻)C-XTBAF, LiCl, etc., AcetonitrileFluorination, Halogenation[9][10]
Thioacetate (AcS⁻)C-SKSAc, DMFSynthesis of thiols, episulfides[12]
Benzoate (BzO⁻)C-OCesium Benzoate, DMSOInversion of secondary alcohols[5]
Cyanide (CN⁻)C-CKCN, DMSOChain extension, nitrile synthesis
Organocuprates (R₂CuLi)C-CR₂CuLi, THF, -78 °C to RTAlkylation
Protocol 2: Two-Step Cyclic Sulfate Formation and Nucleophilic Opening with Azide

This protocol details the synthesis of an azido alcohol from a diol, a common transformation in carbohydrate and medicinal chemistry.[1]

Step A: Oxidation to Cyclic Sulfate

Materials:

  • Crude Cyclic Sulfite (from Protocol 1, 1.0 eq)

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.01-0.05 eq)

  • Sodium periodate (NaIO₄, 1.5 - 2.0 eq)

  • Solvent system (e.g., Acetonitrile/Water/CCl₄ mixture)

  • Diethyl ether (Et₂O)

  • Silica gel plug

Procedure:

  • Setup: Dissolve the crude cyclic sulfite in the solvent mixture (e.g., 2:2:3 CCl₄/CH₃CN/H₂O).

  • Addition of Reagents: Add NaIO₄ followed by a catalytic amount of RuCl₃·xH₂O. The reaction mixture will typically turn dark green or black.

    • Causality Note: RuCl₃ is the catalyst precursor, which is oxidized by NaIO₄ to the active RuO₄ species. RuO₄ then oxidizes the sulfite (SIV) to the sulfate (SVI) and is regenerated by the stoichiometric NaIO₄. The biphasic solvent system is crucial for this catalytic cycle.

  • Reaction: Stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC until the sulfite is consumed.

  • Workup: Pour the mixture into a separatory funnel containing Et₂O and water. Separate the layers. Extract the aqueous layer with Et₂O (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over MgSO₄. Concentrate the solution and pass it through a short plug of silica gel, eluting with Et₂O or ethyl acetate to remove residual ruthenium salts. The resulting cyclic sulfate is often used immediately.[5]

Step B: Nucleophilic Opening with Sodium Azide

Materials:

  • Crude Cyclic Sulfate (from Step A, 1.0 eq)

  • Sodium azide (NaN₃, 1.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: Dissolve the cyclic sulfate in anhydrous DMF. Add sodium azide.

    • Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 60-80 °C and stir for 2-12 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Et₂O) multiple times.

  • Hydrolysis of Sulfate Ester: The product of the ring-opening is a sulfate monoester. This is typically hydrolyzed under acidic conditions (e.g., dilute H₂SO₄ or HCl in methanol/water) to yield the final azido alcohol.

  • Purification: After hydrolysis and workup, purify the final product by flash column chromatography.

Conclusion and Future Outlook

Cyclic sulfites and the corresponding sulfates are robust and reliable intermediates for the stereospecific synthesis of complex molecules. Their predictable reactivity and the ease of their preparation from diols have cemented their role in modern organic synthesis, from academic laboratories to industrial drug development.[13][14] As new, more sustainable synthetic methods continue to emerge, such as electrochemical approaches avoiding harsh reagents like thionyl chloride, the utility and application of these powerful intermediates are set to expand even further.[7]

References

  • Tewson, T. J. (1986). Cyclic sulfates: useful substrates for selective nucleophilic substitution. Journal of the American Chemical Society.
  • Tewson, T. J., & Soderlind, M. (1986). Cyclic sulfates: useful substrates for selective nucleophilic substitution. CoLab.
  • Krumbiegel, C., Breitschaft, F. A., & Waldvogel, S. R. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide.
  • López, R., et al. (2003).
  • Steinmann, J. G., et al. (2001).
  • Krumbiegel, C., Breitschaft, F. A., & Waldvogel, S. R. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Royal Society of Chemistry.
  • Islam, M. R., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review.
  • Santoyo-González, F., et al. (2004). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Current Organic Synthesis. [Link]

  • Byun, H.-S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron. [Link]

  • Calvo-Flores, F. G., et al. (1997). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry. [Link]

  • Pritchard, J. G., & Lauterbur, P. C. (1961). Proton Magnetic Resonance, Structure and Stereoisomerism in Cyclic Sulfites. Journal of the American Chemical Society. [Link]

  • Wang, S., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules. [Link]

  • Singh, R., et al. (2022). Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

  • Byun, H.-S., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. [Link]

  • Wang, S., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Byun, H.-S. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. SciSpace. [Link]

  • Krumbiegel, C., et al. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. KITopen. [Link]

  • Clark, R. J., & Craik, D. J. (2010). Discovery and applications of disulfide-rich cyclic peptides. PubMed. [Link]

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates. Like epoxides only more reactive. Journal of the American Chemical Society. [Link]

Sources

Application Notes & Protocols: Mastering Cyclic Sulfite Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Cyclic sulfites, five or six-membered heterocyclic compounds containing a sulfite ester (-O-S(O)-O-), have emerged as exceptionally versatile intermediates.[1] Derived readily from 1,2- and 1,3-diols, they serve not only as stable protecting groups but also as activated precursors for a host of stereospecific transformations. Their true power is unlocked upon oxidation to the corresponding cyclic sulfates, which are highly potent electrophiles that often exhibit superior reactivity and selectivity compared to analogous epoxides.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction conditions governing cyclic sulfite chemistry. We will delve into the mechanistic underpinnings of their formation, provide field-tested protocols for their synthesis and subsequent transformation, and offer insights into overcoming common experimental hurdles.

Part 1: Synthesis of Cyclic Sulfites from Diols

The most prevalent method for synthesizing cyclic sulfites involves the reaction of a vicinal or 1,3-diol with thionyl chloride (SOCl₂).[4] This reaction is valued for its efficiency, reliability, and, most critically, its stereospecificity.

Mechanism and Stereochemical Integrity

The formation of a cyclic sulfite from a diol and thionyl chloride proceeds with retention of configuration relative to the parent diol. This is a crucial feature for preserving the stereochemical information of a chiral substrate. The mechanism is a two-step process:

  • Formation of a Chlorosulfite Intermediate: One hydroxyl group of the diol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This intermediate, an alkyl chlorosulfite, is often formed in situ.

  • Intramolecular Cyclization: A base, typically a tertiary amine like pyridine or triethylamine, facilitates the deprotonation of the second hydroxyl group. The resulting alkoxide performs an intramolecular nucleophilic attack on the sulfur atom, displacing the remaining chloride and forming the cyclic sulfite.

The overall process can be visualized as a double displacement on the sulfur atom, where the geometry of the diol is locked into the resulting cyclic structure without inversion at the carbon centers.

G Figure 1: Stereospecific Synthesis of a Cyclic Sulfite cluster_reactants Reactants cluster_products Products Diol Diol (R,R)-configuration Intermediate Alkyl Chlorosulfite Intermediate Diol->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Product Cyclic Sulfite (Preserved R,R-configuration) Intermediate->Product - HCl (Intramolecular SNi) Byproduct 2 HCl Base Base (e.g., Pyridine) Base->Intermediate Base->Product Neutralizes HCl

Caption: Figure 1: Stereospecific Synthesis of a Cyclic Sulfite

Optimizing Reaction Conditions

The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

  • Reagent: Thionyl chloride (SOCl₂) is the most common sulfinylating agent. It should be freshly distilled or from a recently opened bottle to ensure high reactivity.

  • Base: Pyridine or triethylamine (Et₃N) are standard choices. Pyridine can act as both a nucleophilic catalyst and an acid scavenger. Triethylamine is a stronger, non-nucleophilic base. The choice often depends on the substrate's sensitivity.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), chloroform (CHCl₃), or ethyl acetate (EtOAc) are typically used to prevent hydrolysis of thionyl chloride and the product.

  • Temperature: The reaction is typically run at low temperatures (0 °C to -20 °C) during the addition of thionyl chloride to control the exothermic reaction and prevent the formation of undesired byproducts, such as chlorinated species.

ParameterConditionRationale / Expert Insight
Reagent Thionyl Chloride (SOCl₂)1.1 - 1.2 equivalents. Using a slight excess ensures complete conversion of the diol. Gross excess can lead to side reactions.
Base Pyridine or Triethylamine2.1 - 2.5 equivalents. A stoichiometric amount is needed to neutralize the two equivalents of HCl produced. A slight excess ensures the reaction medium remains basic.
Solvent Anhydrous DCM or CHCl₃These solvents are inert and effectively solubilize both the diol and the reagents. Anhydrous conditions are critical.
Temperature 0 °C to room temperatureInitial addition of SOCl₂ should be performed at 0 °C or below. The reaction can then be allowed to warm to room temperature for completion.
Reaction Time 1 - 4 hoursProgress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting diol.
Detailed Protocol: Synthesis of (3aR,7aR)-3a,4,5,6,7,7a-Hexahydrobenzo[d][2][5][6]dioxathiole 2-oxide

This protocol details the synthesis of the cyclic sulfite from commercially available (1R,2R)-(-)-1,2-Cyclohexanediol.

Materials:

  • (1R,2R)-(-)-1,2-Cyclohexanediol (1.00 g, 8.61 mmol)

  • Anhydrous Dichloromethane (DCM, 40 mL)

  • Anhydrous Pyridine (1.70 mL, 21.1 mmol, ~2.45 eq)

  • Thionyl Chloride (0.69 mL, 9.47 mmol, ~1.1 eq)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1R,2R)-(-)-1,2-Cyclohexanediol (1.00 g).

  • Dissolution: Add anhydrous DCM (40 mL) and stir until the diol is fully dissolved.

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add anhydrous pyridine (1.70 mL) dropwise via syringe.

  • Reagent Addition: While maintaining the temperature at 0 °C, add thionyl chloride (0.69 mL) dropwise over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting diol spot is no longer visible.

  • Quenching & Workup: Cool the mixture back to 0 °C and slowly quench by adding 20 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite.

  • Purification: The product is often pure enough for the next step. If necessary, it can be purified by flash chromatography on silica gel. The product typically appears as a colorless oil or a white solid.

Part 2: Synthetic Transformations of Cyclic Sulfites

The synthetic power of cyclic sulfites lies in their ability to be transformed into other valuable functional groups. Their conversion to cyclic sulfates is arguably the most important transformation, creating powerful bifunctional electrophiles.[4][5]

G Figure 2: Synthetic Utility Workflow of Cyclic Sulfites Diol 1,2- or 1,3-Diol Sulfite Cyclic Sulfite Diol->Sulfite + SOCl₂ Sulfate Cyclic Sulfate (Highly Electrophilic) Sulfite->Sulfate Oxidation (e.g., RuCl₃, NaIO₄) Products Stereodefined Products: • Azido-alcohols • Halo-alcohols • Amino-alcohols • Thiols, Epoxides, etc. Sulfate->Products Nucleophilic Ring-Opening (SN2)

Caption: Figure 2: Synthetic Utility Workflow of Cyclic Sulfites

Oxidation to Cyclic Sulfates

The oxidation of the sulfur(IV) center of a cyclic sulfite to a sulfur(VI) sulfate dramatically increases the electrophilicity of the adjacent carbon atoms. The Sharpless protocol, using a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric oxidant like sodium periodate (NaIO₄), is the gold standard.[6][7]

Causality: The electron-withdrawing nature of the sulfate group makes the C-O bonds highly polarized and susceptible to nucleophilic attack, similar to a protonated epoxide but often with enhanced and more predictable reactivity.[3]

Detailed Protocol: Oxidation of a Cyclic Sulfite

This protocol describes the oxidation of the previously synthesized cyclic sulfite to its corresponding cyclic sulfate.

Materials:

  • Crude Cyclic Sulfite (from previous step, ~8.61 mmol)

  • Acetonitrile (MeCN, 20 mL)

  • Dichloromethane (DCM, 20 mL)

  • Deionized Water (30 mL)

  • Sodium Periodate (NaIO₄, 3.68 g, 17.2 mmol, 2.0 eq)

  • Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O, ~20 mg, catalytic)

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the crude cyclic sulfite in a solvent mixture of MeCN (20 mL) and DCM (20 mL). Add deionized water (30 mL).

  • Reagent Addition: To the vigorously stirring biphasic mixture, add sodium periodate (3.68 g) followed by ruthenium(III) chloride hydrate (~20 mg). The mixture will typically turn dark green or black.

  • Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction is often accompanied by a color change to yellow or orange. Monitor by TLC; the cyclic sulfate will have a slightly lower Rf than the sulfite.

  • Workup: Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL). The washing helps remove residual ruthenium salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter through a short plug of silica gel (to remove baseline impurities and residual ruthenium), and concentrate under reduced pressure.

  • Analysis: The resulting cyclic sulfate is often used immediately in the next step due to its high reactivity.[7] It can be characterized by NMR and IR spectroscopy.

Nucleophilic Ring-Opening

Both cyclic sulfites and (more rapidly) cyclic sulfates undergo ring-opening with a wide array of nucleophiles, including azides, halides, cyanides, and organometallics.[2][5] These reactions proceed via an Sₙ2 mechanism, resulting in inversion of configuration at the center of attack, providing a powerful method for the stereocontrolled introduction of new functional groups.

Part 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in sulfite synthesis 1. Wet reagents or solvent. 2. Incomplete reaction. 3. Degradation during workup.1. Use freshly distilled solvents and reagents. Flame-dry glassware. 2. Increase reaction time or warm slightly (e.g., to 40 °C). Confirm completion by TLC. 3. Use a mild base (e.g., NaHCO₃) for quenching and avoid prolonged exposure to acid during workup.
Formation of chlorinated byproducts Reaction temperature was too high during SOCl₂ addition, or an insufficient amount of base was used.Maintain temperature at 0 °C or below during the addition of thionyl chloride. Ensure at least 2 equivalents of base are present.
Incomplete oxidation to sulfate 1. Inactive RuCl₃ catalyst. 2. Insufficient stoichiometric oxidant (NaIO₄). 3. Poor mixing of the biphasic system.1. Use a fresh bottle of RuCl₃·xH₂O. 2. Add an additional 0.2-0.5 equivalents of NaIO₄. 3. Increase the stirring rate to ensure efficient phase transfer.
Product decomposition (sulfate) Cyclic sulfates can be sensitive to silica gel and moisture.Minimize exposure to silica gel; filter through a plug rather than performing full chromatography if possible. Use the crude product immediately in the subsequent reaction.[7]

References

  • Goodman, S. M., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Universidad de La Rioja. [Link]

  • Tewson, T. J. (1987). Cyclic sulfates: useful substrates for selective nucleophilic substitution. CoLab.
  • Kiessling, L. L., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 3(22), 3555-3558. [Link]

  • Van der Marel, G. A., et al. (2007). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ResearchGate. [Link]

  • Van Delft, F. L., et al. (2007). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. [Link]

  • Waldvogel, S. R., et al. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. RSC Publishing. [Link]

  • Areces, P., et al. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. ResearchGate. [Link]

  • Santoyo-González, F., et al. (1997). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry, 62(24), 8604–8608. [Link]

  • Tewson, T. J. (1986). Cyclic sulfates: useful substrates for selective nucleophilic substitution. The Journal of Organic Chemistry, 51(10), 1777–1783. [Link]

  • Paquette, L. A., et al. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. [Link]

  • Sharpless, K. B., & Gao, Y. (1988). Vicinal diol cyclic sulfates. Like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538–7539. [Link]

Sources

Application Notes and Protocols: The Versatile Role of Organosulfur Compounds in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Chemistry of Sulfur in Material Design

Organosulfur compounds, a diverse class of molecules containing carbon-sulfur bonds, are foundational to numerous innovations in materials science.[1][2] The sulfur atom's unique characteristics—its ability to exist in multiple oxidation states, form strong yet dynamic covalent bonds, and engage in specific interactions with metal surfaces—endow materials with a remarkable range of functionalities.[1] These properties include enhanced thermal stability, high refractive indices, self-healing capabilities, and precise self-assembly behavior.[3][4][5] This guide provides an in-depth exploration of key applications of organosulfur compounds in the development of high-performance polymers, functional surfaces through self-assembled monolayers (SAMs), and next-generation electronic and energy storage devices. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind methodological choices for researchers, scientists, and professionals in drug development and materials engineering.

I. High-Performance Sulfur-Containing Polymers

The incorporation of sulfur atoms into polymer backbones imparts a suite of advantageous properties, including exceptional thermal and chemical resistance, high refractive indices, and interesting electrochemical behavior.[3][4] Two powerful and versatile synthetic methodologies, Inverse Vulcanization and Thiol-Ene/Yne Click Chemistry , have emerged as cornerstone techniques for the creation of advanced sulfur-containing polymers.

A. Inverse Vulcanization: Harnessing Elemental Sulfur for Polymer Synthesis

Inverse vulcanization is a novel and sustainable approach that utilizes elemental sulfur, an abundant industrial byproduct, as a monomer for polymerization.[6] The process involves the thermally-induced ring-opening polymerization of elemental sulfur (S₈) to form polymeric sulfur radicals, which are then cross-linked with unsaturated organic comonomers. This method allows for the synthesis of stable polymers with high sulfur content, leading to unique optical and electrochemical properties.[6][7]

Application Note: Synthesis of High Refractive Index Polymers

Polymers with high sulfur content exhibit high refractive indices, making them valuable for optical applications such as lenses and coatings. The inverse vulcanization of sulfur with a comonomer like divinylbenzene (DVB) produces a cross-linked polymer network with excellent optical transparency and a tunable refractive index.

Experimental Protocol: Inverse Vulcanization of Sulfur with Divinylbenzene (DVB)

This protocol describes the synthesis of a sulfur-DVB copolymer, a representative example of an inverse vulcanization process.

1. Materials and Setup:

  • Elemental sulfur (S₈, 99.998%)

  • Divinylbenzene (DVB, technical grade, ~80%, inhibitor removed)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Oil bath with temperature controller

  • Nitrogen or Argon inlet

2. Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a condenser under a nitrogen atmosphere, add elemental sulfur.

  • Melting and Polymerization: Heat the flask to 180°C in an oil bath. The sulfur will melt into a low-viscosity orange liquid. As the temperature is maintained, the S₈ rings will open to form polymeric sulfur radicals, leading to a noticeable increase in viscosity and a change to a reddish-brown color.[6]

  • Cross-linker Addition: Once the molten sulfur has reached a high viscosity, slowly add divinylbenzene (DVB) to the flask while stirring vigorously. The amount of DVB can be varied (e.g., 10-30 wt%) to control the cross-link density and thus the mechanical properties of the final polymer.[6] Causality: The DVB molecules react with the sulfur radicals, forming a stable, cross-linked copolymer network. The slow addition is crucial to ensure a homogeneous reaction and prevent localized, uncontrolled polymerization.

  • Reaction: Continue stirring the mixture at 180°C for a period of 12-24 hours. The duration can be adjusted to ensure the reaction goes to completion.[6]

  • Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The resulting solid polymer will be a hard, transparent solid that can be carefully removed from the flask.

3. Characterization:

  • The resulting polymer can be characterized by Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg) and by Thermogravimetric Analysis (TGA) to assess its thermal stability. The refractive index can be measured using an ellipsometer.

Diagram: Inverse Vulcanization Workflow

Inverse_Vulcanization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis S8 Elemental Sulfur (S₈) Flask Reaction Flask S8->Flask Add Heat Heat to 180°C Flask->Heat Poly_S Polymeric Sulfur Radicals Heat->Poly_S Ring-Opening Copolymer Cross-linked S-DVB Polymer Poly_S->Copolymer React with DVB Divinylbenzene (DVB) DVB->Copolymer Final_Polymer Solid Polymer Product Copolymer->Final_Polymer Cooling Characterization DSC, TGA, Ellipsometry Final_Polymer->Characterization

Caption: Workflow for the synthesis of a sulfur-DVB copolymer via inverse vulcanization.

B. Thiol-Ene and Thiol-Yne Click Chemistry: Efficient and Versatile Polymer Functionalization

Thiol-ene and thiol-yne "click" reactions are powerful tools in materials science for their high efficiency, specificity, and mild reaction conditions.[8][9] These reactions involve the radical-mediated addition of a thiol (S-H) group across a carbon-carbon double (ene) or triple (yne) bond.[10][11] This methodology is exceptionally versatile for synthesizing linear polymers, cross-linked networks, and for the surface functionalization of materials.[8][10][12]

Application Note: Development of Self-Healing Polymer Networks

The dynamic nature of disulfide bonds and the reversible addition of thiols can be exploited to create self-healing materials. Thiol-ene polymerization can be used to form cross-linked networks containing dynamic bonds that can reform after being broken, thus repairing damage.

Experimental Protocol: Photoinitiated Thiol-Ene Polymerization

This protocol details the synthesis of a cross-linked polymer network using a multifunctional thiol and a multifunctional ene, initiated by UV light.

1. Materials and Setup:

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - a tetrafunctional thiol

  • Triallyl isocyanurate (TAIC) - a trifunctional ene

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) - a photoinitiator

  • UV curing system (e.g., 365 nm lamp)

  • Glass slides and spacers (e.g., 1 mm thickness)

2. Procedure:

  • Monomer Preparation: In a small vial, mix PETMP and TAIC in a stoichiometric ratio of thiol to ene functional groups (e.g., a 4:3 molar ratio of PETMP to TAIC to achieve a 1:1 functional group ratio).

  • Initiator Addition: Add the photoinitiator DMPA to the monomer mixture at a concentration of 1 wt%. Stir the mixture in the dark until the initiator is fully dissolved. Causality: DMPA is a radical photoinitiator that, upon exposure to UV light, generates free radicals that initiate the thiol-ene reaction.

  • Sample Preparation: Place two glass slides on a flat surface, separated by spacers to create a mold of a defined thickness. Pipette the monomer/initiator mixture into the space between the glass slides.

  • Photopolymerization: Expose the sample to UV light (365 nm) for a specified time (e.g., 5-15 minutes). The polymerization is rapid and will result in a solid, transparent polymer film. Causality: The UV light cleaves the DMPA, creating radicals. These radicals abstract a hydrogen from a thiol group, generating a thiyl radical. The thiyl radical then adds across an ene double bond, and the resulting carbon-centered radical abstracts a hydrogen from another thiol, propagating the chain reaction and forming the cross-linked network.

  • Post-Curing and Isolation: After UV exposure, the polymer can be post-cured at an elevated temperature (e.g., 80°C for 1 hour) to ensure complete reaction of all functional groups. The solid polymer film can then be carefully removed from the glass slides.

Quantitative Data: Mechanical Properties of Thiol-Ene Networks

Monomer SystemTensile Modulus (MPa)Elongation at Break (%)
PETMP-TAIC500 - 15005 - 15
Other Thiol-Ene SystemsVaries widelyVaries widely

Note: The mechanical properties are highly dependent on the specific monomers used and the cross-link density.

Diagram: Thiol-Ene Polymerization Mechanism

Thiol_Ene_Mechanism cluster_network Network Formation Initiator Photoinitiator (I) Radical 2 R• Initiator->Radical UV UV Light (hν) Thiyl_Radical R'-S• Radical->Thiyl_Radical + R'-SH - RH Thiol R'-SH Intermediate_Radical R'-S-CH₂-ĊHR'' Thiyl_Radical->Intermediate_Radical + CH₂=CHR'' Ene CH₂=CHR'' Polymer_Chain R'-S-CH₂-CH₂R'' Intermediate_Radical->Polymer_Chain + R'-SH - R'-S• New_Thiyl_Radical R'-S• Polymer_Chain->Ene Chain Growth Multifunctional_Monomers Multifunctional Thiols & Enes Crosslinked_Network Cross-linked Polymer Network Multifunctional_Monomers->Crosslinked_Network Polymerization

Caption: Radical-mediated mechanism of thiol-ene "click" chemistry polymerization.

II. Surface Modification with Organosulfur Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate.[13] Organosulfur compounds, particularly thiols, are widely used to form robust SAMs on noble metal surfaces like gold, silver, and copper due to the strong, specific interaction between sulfur and the metal.[14][15] These monolayers provide a powerful method for precisely controlling the interfacial properties of materials, with applications in biosensing, microelectronics, and nanotechnology.[14][16]

Application Note: Fabrication of Biosensor Surfaces

Thiol-based SAMs can be used to create well-defined surfaces for the immobilization of biomolecules. By using thiols with terminal functional groups (e.g., carboxylic acids or amines), proteins, DNA, or other bioreceptors can be covalently attached to the surface, creating a functional biosensor.

Experimental Protocol: Formation of a Carboxylic Acid-Terminated SAM on Gold

This protocol outlines the steps for creating a SAM of 11-mercaptoundecanoic acid (MUA) on a gold-coated substrate, a common step in biosensor fabrication.

1. Materials and Setup:

  • Gold-coated substrate (e.g., glass slide with a thin layer of gold)

  • 11-mercaptoundecanoic acid (MUA)

  • 200 proof ethanol

  • Clean glass or polypropylene containers

  • Tweezers

  • Sonicator

  • Dry nitrogen gas

2. Procedure:

  • Substrate Cleaning: The quality of the SAM is highly dependent on the cleanliness of the gold surface. Clean the gold substrate by sonicating in ethanol for 10-15 minutes, followed by rinsing with fresh ethanol and drying under a stream of dry nitrogen. For more rigorous cleaning, an oxygen plasma or piranha solution treatment can be used (with extreme caution).

  • Solution Preparation: Prepare a dilute solution of MUA in ethanol, typically in the range of 1-10 mM. Causality: A dilute solution allows for the slow, ordered assembly of the thiol molecules on the surface, leading to a more crystalline and defect-free monolayer.

  • Self-Assembly: Immerse the clean gold substrate into the MUA solution using clean tweezers. Ensure the entire gold surface is submerged.

  • Incubation: Seal the container to minimize solvent evaporation and contamination, and allow the self-assembly to proceed for 12-24 hours at room temperature. While assembly is rapid, longer incubation times promote better monolayer packing and order.

  • Rinsing: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.

  • Drying: Dry the substrate with a gentle stream of dry nitrogen. The substrate is now coated with a well-ordered, carboxylic acid-terminated SAM and is ready for further functionalization (e.g., activation and coupling to a biomolecule).

3. Verification of SAM Formation:

  • The presence and quality of the SAM can be confirmed using techniques such as contact angle goniometry (which will show a change in surface wettability), ellipsometry (to measure monolayer thickness), and X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of sulfur on the surface).

Diagram: Self-Assembled Monolayer Formation

SAM_Formation cluster_substrate Substrate Preparation cluster_assembly Self-Assembly Process cluster_finalization Finalization & Characterization Gold_Substrate Gold Substrate Cleaning Cleaning (Ethanol, N₂) Gold_Substrate->Cleaning Immersion Immersion & Incubation (12-24h) Cleaning->Immersion Thiol_Solution Thiol Solution (e.g., MUA in Ethanol) Thiol_Solution->Immersion SAM Formation of Ordered Monolayer Immersion->SAM Rinsing Rinsing (Ethanol) SAM->Rinsing Drying Drying (N₂) Rinsing->Drying Functionalized_Surface Functionalized Surface Drying->Functionalized_Surface Analysis Contact Angle, Ellipsometry, XPS Functionalized_Surface->Analysis

Caption: General workflow for the preparation of a thiol-based SAM on a gold surface.

III. Organosulfur Compounds in Electronics and Energy Storage

The unique electronic properties of sulfur-containing organic molecules have positioned them as key components in advanced electronic and energy storage applications.[17] From conductive polymers to high-capacity battery materials, organosulfur compounds are enabling the development of next-generation technologies.

A. Conductive Polymers: Polythiophenes and Beyond

Polythiophenes are a class of sulfur-containing conjugated polymers that have been extensively studied for their semiconducting properties. The sulfur atom in the thiophene ring contributes to the electronic structure of the polymer, facilitating charge transport along the polymer backbone. These materials are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). More recently, non-conjugated radical polymers with organosulfur backbones are being explored for their potential to achieve high conductivity while maintaining optical transparency.[18]

B. High-Capacity Cathodes for Rechargeable Batteries

Organosulfur compounds are promising candidates for cathode materials in next-generation rechargeable batteries, such as lithium-sulfur (Li-S) batteries.[19][20][21] The reversible cleavage and formation of disulfide (S-S) bonds during charge and discharge cycles allows for high theoretical energy densities.[19] Polymeric organosulfur materials can help mitigate some of the challenges associated with traditional Li-S batteries, such as the "shuttle effect" of polysulfides, by immobilizing the sulfur within a polymer matrix.[22]

Application Note: Organodisulfides as Cathode Materials

Organodisulfides, such as those derived from the polymerization of elemental sulfur with organic linkers, can function as active cathode materials. These materials offer the potential for high specific capacity and improved cycling stability compared to elemental sulfur cathodes.[23]

Key Properties of Organosulfur Cathode Materials

PropertyDescriptionAdvantage
High Theoretical Capacity Based on the reversible breakage and formation of S-S bonds.[19]Higher energy density than conventional Li-ion cathodes.
Tunable Redox Potential The electrochemical properties can be tuned by modifying the organic backbone.[22]Optimization of battery voltage and performance.
Suppression of Shuttle Effect Bulky organic groups can minimize the dissolution of polysulfides into the electrolyte.[22]Improved cycling stability and coulombic efficiency.
Environmental Benignity Often derived from abundant and non-toxic precursors like elemental sulfur.[20]More sustainable and environmentally friendly battery technology.

Conclusion

The applications of organosulfur compounds in materials science are both broad and deep, driven by the element's versatile and unique chemical nature. From creating robust and optically transparent polymers through inverse vulcanization and click chemistry to the precise engineering of surfaces with self-assembled monolayers and the development of next-generation energy storage solutions, organosulfur chemistry provides a powerful and expanding toolkit for materials scientists. The protocols and principles outlined in this guide serve as a foundation for researchers to explore and innovate within this exciting field, paving the way for the development of new materials with unprecedented functionalities.

References

  • The synthesis of degradable sulfur-containing polymers: precise control of structure and stereochemistry - RSC Publishing.
  • Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing).
  • Copolymerization Involving Sulfur-Containing Monomers | Chemical Reviews.
  • Properties And Application Of Polyphenylene Sulfide (PPS).
  • Organosulfur chemistry - Wikipedia.
  • Review on organosulfur materials for rechargeable lithium batteries - RSC Publishing.
  • Polyphenylene Sulfide (PPS) Plastic: Structure, Material Properties, and Uses.
  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications - Oxford Academic.
  • 1 Synthesis of Sulfur-Containing Polymers Through Multicomponent Polymerizations - Wiley-VCH.
  • Synthesis and Characterization of Sulfur-Based Polymers from Elemental Sulfur and Algae Oil - ACS Publications.
  • Polyphenylene sulfide - Wikipedia.
  • PPS plastics - Polyphenylene sulfide properties & applications - Mitsubishi Chemical Group.
  • CHAPTER 13: The Application of Thiol‐Ene/Yne Radical Click Chemistry in Surface Modification and Functionalization - Books.
  • Organosulfur materials for rechargeable metal-sulfur batteries.
  • Advances in Organosulfur-Based Polymers for Drug Delivery Systems - PMC - NIH.
  • Organosulfur Materials for Rechargeable Batteries: Structure, Mechanism, and Application | Chemical Reviews - ACS Publications.
  • Sulfur in the Spotlight: Organosulfur Compounds - ChemTalk.
  • Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis | Request PDF - ResearchGate.
  • Implications for Polymer Synthesis and Material Science advances in Thiol-Yne Click Reactions - Walsh Medical Media.
  • Polyphenylene Sulfide (PPS) - A robust polymer with multiple applications - Poly Fluoro Ltd.
  • Structure-related electrochemical performance of organosulfur compounds for lithium–sulfur batteries - Energy & Environmental Science (RSC Publishing).
  • Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology | Chemical Reviews - ACS Publications.
  • Advances of Organosulfur Materials for Rechargeable Metal Batteries - PMC - NIH.
  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications.
  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications.
  • Application Notes and Protocols: Organosulfur Compounds in Materials Science and Drug Development - Benchchem.
  • Crosslinked organosulfur-based self-assembled monolayers: formation and applications.
  • Organosulfur compounds – Knowledge and References - Taylor & Francis.
  • Organosulfur compound - Sulfides, Chemistry, Reactions - Britannica.
  • Preparing Self-Assembled Monolayers - Sigma-Aldrich.
  • Salt-Mediated Self Assembly of Thioctic Acid on Gold Nanoparticles - PMC.
  • Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica.
  • Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - ACS Publications.
  • Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science - Books.
  • Role of Organosulfur Compounds in the Growth and Final Surface Chemistry of PbS Quantum Dots - ACS Publications.
  • Application of Organosulfur Compounds in Lithium-Sulfur Batteries - 物理化学学报.
  • Self-Assembled Monolayers: Models for Organic Surface Chemistry | 52 | - Taylor & Francis eBooks.
  • Self-Assembly of Gold Nanoparticles at the Surface of Amine- and Thiol-Functionalized Boron Nitride Nanotubes - Semantic Scholar.
  • Self-Assembly of Gold Nanoparticles at the Surface of Amine- and Thiol-Functionalized Boron Nitride Nanotubes - ACS Publications.
  • Conductive Glassy Nonconjugated Open-Shell Radical Polymer with Organosulfur Backbone for Macroscopic Conductivity - PMC - NIH.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide (CAS 1003-85-6), a key cyclic sulfite intermediate. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its preparation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction for high yield and purity.

The primary route to this compound involves the reaction of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with thionyl chloride (SOCl₂). While seemingly straightforward, this reaction requires careful control of conditions to prevent side reactions and ensure a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than reported in the literature. What are the most common causes?

Low yield is the most frequent issue and can stem from several factors, often related to reagent quality, reaction conditions, or workup procedures.

Plausible Causes & Solutions:

  • Moisture Contamination: Thionyl chloride reacts violently with water to produce HCl and SO₂, consuming the reagent and introducing acid that can catalyze side reactions. The diol starting material can also be hygroscopic.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Argon) before use. Use a high-purity, freshly opened or distilled bottle of thionyl chloride. Dry the neopentyl glycol in a vacuum oven before use if necessary. Solvents like methylene chloride should be dried over a suitable agent (e.g., CaH₂).

  • Incorrect Stoichiometry: An insufficient amount of thionyl chloride will lead to incomplete conversion of the diol.[1] Conversely, a large excess can promote the formation of chlorinated byproducts.

    • Solution: While some protocols use a slight excess of thionyl chloride (e.g., 1.05-1.2 equivalents), it's crucial to be precise.[1] Start with a 1.05 molar equivalent and optimize from there.

  • Suboptimal Reaction Temperature: The reaction is exothermic. Adding the thionyl chloride too quickly or at too high a temperature can lead to the formation of polymeric materials and other side products.

    • Solution: The addition of thionyl chloride should be performed slowly, dropwise, using an addition funnel, while maintaining the reaction temperature between 5-10°C with an ice bath.[1] After the addition is complete, allowing the reaction to warm to room temperature or gently refluxing (e.g., 40°C or at the boiling point of methylene chloride) is often required to drive the reaction to completion.[1][2]

  • Loss of Product During Workup: The cyclic sulfite is water-soluble to some extent and can be hydrolyzed back to the diol under acidic or basic conditions, especially during aqueous washes.

    • Solution: Minimize contact time with aqueous layers. When washing with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, do so efficiently and do not let the layers sit for extended periods. Ensure the final organic phase is thoroughly dried with a drying agent like anhydrous sodium sulfate (Na₂SO₄) before solvent removal.[1][2]

Q2: I've followed the procedure, but my crude NMR shows unreacted diol. What should I do?

The presence of starting material indicates an incomplete reaction.

Plausible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A simple TLC stain (like permanganate) will show the consumption of the diol. If the reaction has stalled, consider extending the reaction time at reflux (e.g., from 1.5 hours to 3 hours).[1][2]

  • Poor Solubility of the Diol: Neopentyl glycol has limited solubility in some organic solvents at low temperatures, which can hinder its reaction.[1][2]

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension. Using a sufficient volume of solvent (e.g., ~6 mL of methylene chloride per gram of diol) can help.[2] The diol will gradually dissolve as it reacts.

Q3: The workup is problematic. I'm seeing emulsions or my product seems to be decomposing. How can I improve the isolation step?

A clean workup is critical for obtaining a pure product.

Plausible Causes & Solutions:

  • Emulsion Formation: Vigorous shaking during the aqueous wash can lead to stable emulsions, especially if polymeric byproducts are present.

    • Solution: Instead of vigorous shaking in the separatory funnel, gently invert the funnel multiple times. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.

  • Product Hydrolysis: As mentioned, the cyclic sulfite ring is susceptible to hydrolysis.[3] The HCl gas generated during the reaction must be effectively removed or neutralized.

    • Solution: The reaction is often heated to reflux after the initial addition to help drive off the dissolved HCl gas.[4] During the workup, the wash with saturated NaHCO₃ solution is crucial for neutralizing any remaining acid.[1][2] Perform this step promptly after the reaction is complete.

Experimental Protocols & Data

Standard Synthesis Protocol

This protocol is a synthesis of best practices from established procedures.[1][2]

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), suspend 2,2-dimethylpropane-1,3-diol (e.g., 0.24 mol) in anhydrous methylene chloride (150 mL).

  • Reagent Addition: Cool the suspension to 5-10°C using an ice bath. Add thionyl chloride (e.g., 0.25-0.31 mol) dropwise via the dropping funnel over 30-60 minutes. Maintain vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40°C) for 1.5 to 3 hours. Monitor for the disappearance of the starting diol by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully add 100 mL of cold water and transfer the mixture to a separatory funnel.

  • Washing: Separate the layers. Wash the organic phase sequentially with water (50 mL) and saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, a colorless oil or liquid, can be purified by vacuum distillation (e.g., 78-87°C at 24-30 mmHg) to yield the pure cyclic sulfite.[1][2]

Table 1: Critical Parameter Optimization
ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale
Thionyl Chloride Stoichiometry < 1.0 eq.Incomplete reaction1.05 - 1.2 eq.Ensures full conversion of the diol without excessive side reactions.
Addition Temperature > 20°CFormation of polymers, side products5 - 10°CControls the exothermic reaction, minimizing byproduct formation.[1]
Reaction Time < 1 hourIncomplete reaction1.5 - 3 hours at refluxDrives the reaction to completion by ensuring sufficient time and energy.[1][2]
Workup pH Acidic (no quench)Product hydrolysisNeutralize with NaHCO₃Prevents ring-opening of the cyclic sulfite.[1][2]
Solvent/Glassware WetReagent decomposition, low yieldAnhydrousPrevents hydrolysis of thionyl chloride and maintains reaction integrity.

Visualized Workflows and Mechanisms

Synthesis Workflow

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Assemble Dry Glassware 2. Add Neopentyl Glycol & CH₂Cl₂ add Cool to 5-10°C Add SOCl₂ Dropwise reagents->add Inert Atmosphere reflux Warm to RT Reflux for 1.5-3h add->reflux quench Cool to RT Quench with H₂O reflux->quench Monitor by TLC wash Wash with NaHCO₃(aq) and Brine quench->wash dry Dry (Na₂SO₄) & Filter Concentrate in vacuo wash->dry distill Vacuum Distillation dry->distill Crude Oil product Pure Product distill->product

Caption: Experimental workflow for synthesis.

Reaction Mechanism

The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes intramolecular cyclization.

G Diol R(OH)₂ Intermediate R(OH)OS(O)Cl Diol->Intermediate + SOCl₂ - HCl SOCl₂ SOCl₂ Cyclic_Sulfite Product + 2HCl Intermediate->Cyclic_Sulfite Intramolecular Cyclization

Caption: Simplified reaction mechanism.

Troubleshooting Decision Tree

Use this guide to diagnose issues with your synthesis yield.

G cluster_analysis Analysis of Crude Product cluster_solutions_sm Solutions for Incomplete Reaction cluster_solutions_nosm Solutions for Product Loss start Low Yield Observed check_sm Starting Material (Diol) Present in Crude? start->check_sm sol_sm Increase Reaction Time/Temp Check SOCl₂ Stoichiometry Ensure Vigorous Stirring check_sm->sol_sm  Yes   sol_nosm Check for Moisture Contamination Optimize Workup (Avoid Emulsions) Check Distillation Setup check_sm->sol_nosm  No  

Caption: Troubleshooting low yield issues.

References

  • Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem.com. [Link]

  • Preparation of Cyclic Sulfites by Transesterification of Diols and Diisopropyl Sulfite. Synthetic Communications, Vol 27, No 4. [Link]

  • Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. ResearchGate. [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

  • Neopentyl glycol. Wikipedia. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyclic Sulfites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of cyclic sulfites. This guide is designed for researchers, chemists, and drug development professionals who utilize these versatile intermediates. Cyclic sulfites are crucial building blocks in organic synthesis, serving as precursors to cyclic sulfates, which are powerful electrophiles for constructing complex molecules.[1] However, their synthesis, most commonly via the reaction of diols with thionyl chloride, is fraught with potential pitfalls. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to ensure your success.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of cyclic sulfites in a direct question-and-answer format.

Q1: My reaction yield is very low, or I've only recovered my starting diol. What are the likely causes?

A1: This is the most common issue and typically points to problems with reagents, reaction conditions, or both.

  • Causality—Reagent Quality: The primary culprit is often moisture. Thionyl chloride (SOCl₂) reacts vigorously and exothermically with water to produce SO₂ and HCl gas.[2] Any water present in your diol, solvent, or glassware will consume the thionyl chloride before it can react with the diol. Similarly, the cyclic sulfite product can be hydrolyzed back to the diol under acidic conditions if water is present.[3]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry your diol starting material under high vacuum, especially if it is hygroscopic.

  • Causality—Reaction Temperature: The reaction of diols with thionyl chloride is exothermic. If the thionyl chloride is added too quickly or at too high a temperature, uncontrolled side reactions, including polymerization of the starting material or product, can occur, leading to a complex mixture and low yields.

    • Solution: The reaction should be performed at a reduced temperature. Cooling the reaction mixture to 0 °C or even -15 °C in an ice-salt bath before the slow, dropwise addition of thionyl chloride is critical for controlling the reaction rate and minimizing side products.

  • Causality—Stoichiometry and Base: An appropriate base is required to scavenge the two equivalents of HCl generated during the reaction.[4] Without a base, the accumulating acid can catalyze decomposition pathways or, for acid-sensitive substrates, cause cleavage of protecting groups.

    • Solution: Use at least two equivalents of a non-nucleophilic base, such as pyridine or triethylamine. For sensitive substrates, pyridine is often preferred as its hydrochloride salt is less soluble in many organic solvents and can be easily filtered off. Ensure accurate measurement of all reagents.

Q2: My reaction produced a significant amount of chlorinated byproducts instead of the cyclic sulfite. Why did this happen?

A2: This indicates that the thionyl chloride is acting as a chlorinating agent for the hydroxyl groups rather than a sulfitylating agent.

  • Causality—Mechanism and Conditions: The reaction proceeds via a chlorosulfite intermediate.[2] Under forcing conditions (e.g., elevated temperatures, extended reaction times, or in the absence of a suitable base), this intermediate can break down via an Sₙ2 or Sₙi mechanism to yield an alkyl chloride.[5][6] This pathway competes directly with the desired intramolecular cyclization.

    • Solution: Strictly adhere to low-temperature conditions during the addition of thionyl chloride. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid using excess thionyl chloride; 1.05 to 1.1 equivalents is typically sufficient.

Q3: The reaction starts but seems to stall, leaving a mixture of starting material and product even after extended time. What can I do?

A3: A stalled reaction often points to incomplete activation or a deactivating side reaction.

  • Causality—Insoluble Intermediates: In some solvent systems, the intermediate monoadduct or the hydrochloride salt of the base may precipitate, effectively removing it from the reaction and preventing the final cyclization step.

    • Solution: Consider changing the solvent to one that better solubilizes all components. Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common choices.[7] If precipitation is unavoidable, ensure vigorous stirring to maintain a reactive slurry. A slight excess of base (e.g., 2.2 equivalents) may also help drive the reaction to completion.

Q4: I'm having difficulty purifying my cyclic sulfite. It seems to decompose on my silica gel column. What are the best purification methods?

A4: Cyclic sulfites, and especially the related cyclic sulfates, can be sensitive to acidic media, including standard silica gel.[8]

  • Causality—Acid Sensitivity: The Lewis acidic sites on silica gel can catalyze the hydrolysis or polymerization of the cyclic sulfite, particularly if the silica or elution solvents are not perfectly dry.

    • Solution:

      • Neutralize Silica: If chromatography is necessary, use silica gel that has been pre-treated with a base. Slurry the silica gel in your eluent containing 1-2% triethylamine, pack the column, and flush with several column volumes before loading your sample.

      • Alternative Sorbents: Consider using a more neutral solid phase like alumina (neutral, Brockmann I) for purification.

      • Non-Chromatographic Methods: The preferred methods are often distillation under reduced pressure for volatile sulfites or recrystallization for solid products.[7] These methods avoid contact with acidic stationary phases altogether.

Below is a troubleshooting workflow diagram to guide your experimental decisions when faced with a low-yielding reaction.

G start Low Yield of Cyclic Sulfite check_reagents 1. Verify Reagent Quality & Dryness start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_sol1 Solution: - Flame-dry glassware - Use anhydrous solvents - Dry diol under vacuum check_reagents->reagent_sol1 Moisture or Impurity Suspected condition_sol1 Solution: - Add SOCl₂ slowly at 0°C or below - Use 2.0-2.2 eq. of base (Pyridine/Et₃N) - Monitor closely by TLC check_conditions->condition_sol1 Side Reactions or Stalling Observed workup_sol1 Solution: - Avoid silica gel if possible - Use distillation or recrystallization - If column needed, use neutralized silica check_workup->workup_sol1 Product Decomposition Observed success Improved Yield reagent_sol1->success condition_sol1->success workup_sol1->success

Caption: Troubleshooting workflow for low-yield cyclic sulfite synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the reaction of a 1,2-diol with thionyl chloride in the presence of a base?

A1: The reaction proceeds through a well-established pathway involving the formation of a key intermediate.[2][9]

  • Nucleophilic Attack: One hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms an oxonium ion and displaces a chloride ion.[5]

  • Deprotonation: The base (e.g., pyridine) removes the proton from the oxonium ion, yielding a neutral alkyl chlorosulfite intermediate.

  • Intramolecular Cyclization: The second hydroxyl group performs an intramolecular nucleophilic attack on the sulfur atom, displacing the remaining chloride.

  • Final Deprotonation: The base removes the final proton to yield the neutral cyclic sulfite and a second equivalent of the base's hydrochloride salt.

The mechanism is visualized below.

G Diol 1,2-Diol Chlorosulfite Alkyl Chlorosulfite Intermediate Diol->Chlorosulfite + SOCl₂, - Cl⁻ SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Chlorosulfite Base Base (e.g., Pyridine) Base->Chlorosulfite - H⁺ CyclicSulfite Cyclic Sulfite Base->CyclicSulfite - H⁺ Chlorosulfite->CyclicSulfite Intramolecular Attack - Cl⁻ HCl_Salt Base·HCl Salt

Caption: Reaction mechanism for cyclic sulfite formation from a diol.

Q2: How do I choose the optimal solvent and base for my specific diol?

A2: The choice depends on the substrate's solubility and sensitivity.

ReagentCommon ChoicesAdvantagesDisadvantages
Solvent Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄), Tetrahydrofuran (THF)Good solubility for many diols and intermediates. Relatively inert.THF can react with SOCl₂ under certain conditions. Chlorinated solvents require proper handling and disposal.
Base Pyridine, Triethylamine (Et₃N)Pyridine: Often gives cleaner reactions; pyridinium hydrochloride is poorly soluble in CH₂Cl₂, aiding removal.Pyridine: Can be difficult to remove under vacuum.
Et₃N: More basic, faster reaction. Easier to remove.Triethylammonium hydrochloride can be more soluble, potentially complicating workup. Can sometimes promote side reactions.

For diols with acid-sensitive functional groups (e.g., acetals, silyl ethers), pyridine in CH₂Cl₂ at 0 °C is a standard and reliable starting point.[4][10]

Q3: Are there modern, milder alternatives to the thionyl chloride method?

A3: Yes. While the SOCl₂ method is a workhorse, concerns over its harshness and generation of chlorinated waste have driven the development of new protocols. A notable alternative is the electrochemical synthesis from diols and sulfur dioxide (SO₂).[11] This method uses an electric current to drive the dehydrative cyclization under mild conditions, avoiding thionyl chloride entirely and utilizing SO₂ as an inexpensive feedstock.[12] It has been demonstrated with a broad scope of diols, achieving yields up to 87%.[11]

Q4: What are the essential safety precautions when working with thionyl chloride?

A4: Thionyl chloride is a hazardous reagent that demands respect and proper handling.

  • Fume Hood: Always handle thionyl chloride in a well-ventilated chemical fume hood. It has a pungent, irritating odor and its vapors are corrosive.[6][13]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (butyl rubber or laminate gloves are recommended).

  • Water Reactivity: NEVER allow thionyl chloride to come into contact with water or other protic solvents, as the reaction is violent and releases toxic gases (SO₂ and HCl).[2] Quench reactions and clean glassware with extreme caution. It is best to quench excess SOCl₂ slowly with a non-protic solvent like isopropanol before adding water.

Section 3: Optimized Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyclic Sulfite using Thionyl Chloride

This protocol is a robust starting point for the synthesis of a five-membered cyclic sulfite from a generic 1,2-diol.

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Preparation: In the flask, dissolve the 1,2-diol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, ~0.1 M). Add anhydrous pyridine (2.2 eq.).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Thionyl Chloride Addition: Dilute thionyl chloride (1.1 eq.) with an equal volume of anhydrous CH₂Cl₂ and load it into the dropping funnel. Add the SOCl₂ solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the disappearance of the starting diol by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the pyridinium hydrochloride precipitate. Wash the filter cake with a small amount of cold, anhydrous CH₂Cl₂.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude cyclic sulfite by vacuum distillation or recrystallization. Avoid silica gel chromatography unless absolutely necessary (see Troubleshooting Q4).

Protocol 2: Electrochemical Synthesis of a Cyclic Sulfite [11]

This protocol outlines a modern, milder alternative.

  • Cell Setup: Use an undivided electrochemical cell (a simple beaker is sufficient) equipped with a graphite (BDD) anode and a stainless steel cathode.

  • Electrolyte Solution: To the cell, add the diol (1.0 eq., 500 µmol), an SO₂ stock solution in acetonitrile (5.0 eq.), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base (4.0 eq.), and tetrabutylammonium bromide (Bu₄NBr) as a supporting electrolyte (1.0 eq.). Dilute with acetonitrile to a 0.1 M concentration of the diol.

  • Electrolysis: Stir the solution and apply a constant current (e.g., 17.2 mA cm⁻²) at room temperature. The reaction progress is measured by the charge passed, typically around 4 Faradays per mole of diol.

  • Workup and Purification: After electrolysis, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by filtration through a short plug of silica gel to yield the cyclic sulfite. Yields for this method are reported to be as high as 87%.[11]

References

  • MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.
  • Calvo-Flores, F. G., et al. (n.d.). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry - ACS Publications.
  • RSC Publishing. (2025). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide.
  • RSC Publishing. (n.d.). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide.
  • Google Patents. (n.d.). WO1989011478A1 - Ruthenium-catalyzed production of cyclic sulfates.
  • ResearchGate. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis | Request PDF.
  • ACS Publications. (n.d.). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis.
  • ACS Publications. (n.d.). Cyclic sulfite and sulfate esters of polymethylene glycols.
  • Scite.ai. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis.
  • Read Chemistry. (2023). Reactions of Alcohols with Thionyl Chloride.
  • YouTube. (2013). Reaction with Thionyl Chloride.
  • BenchChem. (2025). The Advent and Evolution of Cyclic Sulfates: A Technical Guide to Their Chemistry and Application.
  • Google Patents. (n.d.). FR2628423A1 - PROCESS FOR THE PREPARATION OF CYCLIC SULFATES.
  • Radboud Repository. (n.d.). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • YouTube. (2018). Reaction of alcohols with thionyl chloride.
  • ResearchGate. (n.d.). Optimization of the reaction condition.[a] | Download Scientific Diagram.
  • Kiessling Lab. (n.d.). Synthesis of Cyclic Sulfates by Halocyclization.
  • Universidad de La Rioja. (n.d.). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (n.d.). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry.

Sources

Technical Support Center: Purification of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the purification of this important cyclic sulfite intermediate.

I. Understanding the Chemistry: Synthesis and Common Byproducts

This compound is typically synthesized by the reaction of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) with thionyl chloride (SOCl₂), often in a chlorinated solvent like dichloromethane (DCM)[1][2]. While the reaction can be high-yielding, the formation of byproducts is a common challenge that necessitates robust purification strategies.

Core Reaction:

Commonly Encountered Byproducts:
  • 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (Cyclic Sulfate): This is the over-oxidized product and a primary impurity. It can form if the reaction conditions are not carefully controlled or if oxidizing agents are present. It is a white crystalline solid with a melting point of approximately 78.5-80.5 °C[3].

  • Unreacted 2,2-dimethylpropane-1,3-diol: Incomplete reaction will leave the starting diol in the crude product.

  • Hydrolysis Product (2,2-dimethylpropane-1,3-diol): The target cyclic sulfite is susceptible to hydrolysis, especially during aqueous workups, which can revert it back to the starting diol.

  • Polymeric Byproducts: Under certain conditions, side reactions can lead to the formation of polymeric materials, which can complicate purification.

  • Chlorinated Intermediates: While less common for diols which readily cyclize, the formation of chlorinated species from the reaction of one of the hydroxyl groups with thionyl chloride is a theoretical possibility.

II. Purification Protocols and Troubleshooting

The purification of this compound typically involves a multi-step approach to remove the byproducts effectively.

A. Initial Workup

Following the reaction, a careful aqueous workup is the first line of defense against certain impurities.

Protocol:

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by adding it to cold water to hydrolyze any remaining thionyl chloride.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl)[1][2]

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic phase under reduced pressure.

Troubleshooting the Workup:

  • Emulsion formation: If an emulsion forms during the aqueous washes, adding more brine and allowing the mixture to stand can help break it.

  • Product hydrolysis: Minimize contact time with aqueous solutions, especially if they are acidic, to reduce the risk of hydrolyzing the cyclic sulfite back to the diol.

B. Purification by Distillation

For liquid products, fractional distillation under reduced pressure is an effective method for separating the target compound from less volatile impurities.

Protocol:

  • Set up a fractional distillation apparatus.

  • Heat the crude product under vacuum.

  • Collect the fraction that distills at the appropriate boiling point. For this compound, the boiling point is reported to be around 78 °C at 24 mbar[1] or 85-87 °C at 30 mmHg[2].

Troubleshooting Distillation:

  • Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.

  • Poor separation: Use a fractionating column with sufficient theoretical plates for better separation of components with close boiling points.

  • Thermal decomposition: Avoid excessive temperatures, as this can lead to degradation of the product. Use a vacuum to lower the boiling point.

C. Purification by Recrystallization

If the product is a solid or can be solidified, recrystallization is an excellent technique for achieving high purity.

Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol/water, acetone/water, or heptane/ethyl acetate mixtures.

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and hot filter.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling out: If the product separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.

  • No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Low recovery: This can be due to using too much solvent or incomplete crystallization. Concentrate the mother liquor to recover more product.

D. Purification by Column Chromatography

For challenging separations or to remove trace impurities, column chromatography is a powerful tool.

Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of cyclic sulfites.

  • Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with the less polar solvent mixture and gradually increase the polarity to elute the compounds from the column. The target compound is moderately polar and should elute after non-polar impurities but before the more polar diol.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Poor separation (co-elution): Optimize the solvent system based on TLC analysis. A shallower gradient of increasing polarity can improve separation.

  • Streaking on TLC/column: This can be due to overloading the column or the presence of very polar impurities.

  • Product decomposition on silica: Some sensitive compounds can degrade on acidic silica gel. In such cases, using neutral alumina as the stationary phase might be a better option.

III. Purity Assessment

Confirming the purity of the final product is a critical step. A combination of analytical techniques should be used.

Technique Purpose Expected Results for Pure this compound
¹H NMR Structural confirmation and detection of proton-containing impurities.Look for characteristic peaks for the methyl and methylene protons. The absence of peaks from the starting diol or other byproducts is indicative of purity.
¹³C NMR Confirmation of the carbon skeleton and detection of carbon-containing impurities.Expect signals for the quaternary carbon, methyl carbons, and methylene carbons.
GC-MS Assessment of volatility and purity, and identification of volatile impurities.A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion and a characteristic fragmentation pattern.
Melting Point For solid products, a sharp melting point range close to the literature value indicates high purity.The melting point of the corresponding 2,2-dioxide (cyclic sulfate) is ~79 °C[4]. The 2-oxide is often an oil at room temperature.
FT-IR Identification of functional groups.Look for the characteristic S=O stretch.

IV. Frequently Asked Questions (FAQs)

Q1: My final product is an oil, but I've seen reports of it being a solid. Why is this?

A1: this compound is often isolated as a colorless oil[2]. However, the corresponding over-oxidized byproduct, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide, is a white crystalline solid[3]. If your product solidifies upon standing or has a melting point, it is likely contaminated with or is the 2,2-dioxide.

Q2: I see a significant amount of the starting diol in my final product after workup. What went wrong?

A2: This could be due to two main reasons: an incomplete reaction or hydrolysis of the product during the aqueous workup. To address this, ensure you are using a slight excess of thionyl chloride and allowing sufficient reaction time. During the workup, minimize the time the product is in contact with aqueous solutions, and ensure any acidic conditions are quickly neutralized.

Q3: My NMR spectrum shows a complex mixture of peaks that I can't identify. What should I do?

A3: A complex NMR spectrum suggests the presence of multiple byproducts. First, compare your spectrum to the known spectra of the starting material and the desired product. If significant unidentified peaks remain, consider the possibility of polymeric byproducts or chlorinated intermediates. Purification by column chromatography is often the best approach in this situation to isolate the different components for individual characterization.

Q4: How should I store the purified this compound?

A4: Cyclic sulfites are sensitive to moisture and can hydrolyze over time. It is best to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.

V. Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis start Crude Reaction Mixture quench Quench with Water start->quench wash Wash with NaHCO3/Brine quench->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill If liquid column Column Chromatography concentrate->column For high purity recrystallize Recrystallization concentrate->recrystallize If solidifiable analysis NMR, GC-MS, etc. distill->analysis column->analysis recrystallize->analysis pure_product Pure Product analysis->pure_product

Caption: Purification workflow for this compound.

VI. References

Sources

side reactions of cyclic sulfites and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclic Sulfites

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyclic sulfites. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the synthesis, purification, and handling of cyclic sulfites. As versatile intermediates in organic synthesis, particularly in drug development, their successful application hinges on understanding and controlling their reactivity to avoid common side reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Question: My cyclic sulfite synthesis from a diol and thionyl chloride is giving a very low yield and a complex mixture of byproducts. What's going wrong?

Answer:

This is a common issue often rooted in the inherent reactivity of cyclic sulfites and the reagents used to prepare them. The cause is typically multifaceted, involving hydrolysis, unwanted nucleophilic attack, or thermal degradation. Let's break down the potential causes and solutions.

Potential Cause 1: Hydrolysis Cyclic sulfites, and especially their corresponding cyclic sulfates, are highly susceptible to hydrolysis.[1] Trace amounts of water in your solvent, on your glassware, or in your reagents can readily react with the product or intermediates, leading back to the starting diol and generating acidic byproducts (SO₂ and HCl) that can catalyze further decomposition.

Diagnostic & Solution Protocol:

  • Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen) immediately before use.

  • Solvent & Reagent Purity:

    • Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Thionyl chloride (SOCl₂) is often a major source of contamination (HCl, SO₂). It is best practice to distill it immediately before use.[2]

    • The base used (e.g., pyridine, triethylamine) must be rigorously dried. Refluxing over and distilling from CaH₂ or KOH is recommended.

  • Reaction Atmosphere: Conduct the entire reaction, including reagent transfers, under a strictly inert atmosphere.

Potential Cause 2: Reaction Temperature & Reagent Addition Running the reaction at too high a temperature or adding the thionyl chloride too quickly can lead to a host of side reactions, including the formation of oligomers and other unidentified byproducts.[1]

Diagnostic & Solution Protocol:

  • Temperature Control: The formation of the cyclic sulfite is exothermic. Maintain the reaction temperature at 0°C or below using an ice-salt or dry ice-acetone bath.

  • Slow Addition: Add the thionyl chloride dropwise via a syringe pump over an extended period (e.g., 1 hour).[1] This maintains a low concentration of the reactive electrophile, minimizing intermolecular side reactions.

Potential Cause 3: Base-Mediated Side Reactions The base (e.g., triethylamine, pyridine) used to scavenge the HCl generated can itself cause issues. If not purely acting as a proton scavenger, it can act as a nucleophile, leading to ring-opening or other side reactions.

Diagnostic & Solution Protocol:

  • Base Selection: While pyridine and triethylamine are common, consider a more sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA), especially if you suspect base-mediated decomposition.

  • Stoichiometry: Use a slight excess of the base (e.g., 2.2 equivalents for a 1,2-diol) to ensure all generated HCl is neutralized promptly.

The following table summarizes these troubleshooting points:

Observed ProblemPotential Cause(s)Recommended Solutions
Low yield; starting diol present in crude NMR.Hydrolysis Oven-dry all glassware; use anhydrous solvents; distill thionyl chloride and base; maintain a strict inert atmosphere.
Dark reaction color; complex, inseparable mixture.High Temperature / Fast Addition Maintain reaction temperature at ≤ 0°C; add thionyl chloride slowly via syringe pump.
Formation of unexpected chlorinated byproducts.Incomplete HCl Scavenging Ensure ≥ 2.0 equivalents of a dry tertiary amine base are used.
Product decomposes during workup.Residual Acidity Use a mild aqueous quench (e.g., saturated NaHCO₃ solution) at low temperature; minimize contact time with the aqueous phase.

Question: My cyclic sulfite appears to decompose during purification by silica gel column chromatography. How can I purify my product?

Answer:

This is a critical and frequently encountered issue. The acidic nature of standard silica gel can readily catalyze the hydrolysis or ring-opening of sensitive cyclic sulfites and sulfates.[3]

Solution 1: Use Deactivated or Alternative Stationary Phases

  • Neutral Alumina: Use Brockmann I activity neutral alumina as your stationary phase. It lacks the acidic protons of silica that cause decomposition.

  • Deactivated Silica: If silica must be used, prepare a "deactivated" version. Slurry the silica gel in your eluent containing 1-2% of the base used in your reaction (e.g., triethylamine). This neutralizes the acidic sites.

  • Short-Path Chromatography: Minimize the contact time between the compound and the stationary phase by using a short, wide column ("plug filtration") and running it quickly with positive pressure.

Solution 2: Non-Chromatographic Purification

  • Crystallization: If your cyclic sulfite is a solid, crystallization is the ideal purification method as it avoids acidic stationary phases altogether.

  • Distillation: For thermally stable, low-molecular-weight cyclic sulfites, distillation under high vacuum can be an effective purification strategy.[4]

The workflow below illustrates the decision-making process for purification.

G start Crude Cyclic Sulfite Obtained is_solid Is the product a solid? start->is_solid cryst Attempt Crystallization is_solid->cryst Yes is_volatile Is it thermally stable and low MW? is_solid->is_volatile No purification_method Purification Method cryst->purification_method dist Attempt Vacuum Distillation is_volatile->dist Yes chrom Use Chromatography is_volatile->chrom No dist->purification_method alumina Neutral Alumina Column chrom->alumina Preferred deact_silica Deactivated Silica Gel (1-2% Et3N in eluent) chrom->deact_silica Alternative alumina->purification_method deact_silica->purification_method

Caption: Purification strategy for cyclic sulfites.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cyclic sulfites?

The main side reactions or degradation pathways for cyclic sulfites are hydrolysis, nucleophilic ring-opening, and thermal decomposition, which can sometimes lead to oligomerization.

  • Hydrolysis: This is the most common degradation pathway. In the presence of water, often catalyzed by acid, the sulfite ester is cleaved to regenerate the parent diol along with sulfurous acid (which decomposes to SO₂ and water).

  • Nucleophilic Ring-Opening: While often the desired reaction, unwanted nucleophilic attack can occur. Nucleophiles can attack either the carbon backbone (leading to a sulfonate salt) or the sulfur atom.[1] The regioselectivity of this attack depends on the nucleophile and the substrate.[1][5]

  • Thermal Decomposition: At elevated temperatures, cyclic sulfites can undergo decomposition. The specific products depend on the structure, but this can involve elimination reactions or the formation of oligomeric/polymeric materials.[6]

The diagram below summarizes these key pathways.

G cluster_0 Degradation Pathways CS Cyclic Sulfite Diol Parent Diol + SO₂ CS->Diol Hydrolysis RingOpen Ring-Opened Product (Sulfate Ester Salt) CS->RingOpen Nucleophilic Attack Decomp Decomposition / Oligomers CS->Decomp Thermal Stress H2O H₂O / H⁺ Nu Nucleophile (Nu⁻) Heat Heat (Δ)

Caption: Primary side reaction pathways for cyclic sulfites.

Q2: How does temperature affect the stability and synthesis of cyclic sulfites?

Temperature is a critical parameter.

  • Synthesis: As mentioned in the troubleshooting guide, low temperatures (typically 0°C or below) are crucial during synthesis to control the reaction rate and suppress the formation of byproducts.[1]

  • Stability & Storage: Elevated temperatures promote decomposition.[6] For long-term storage, cyclic sulfites should be kept in a freezer (-20°C) under an inert atmosphere to maximize their shelf life. Temperature cycling should be avoided, as it can accelerate degradation processes like Ostwald ripening in solid samples.[7][8] Rapidly increasing temperature can also lead to the formation of volatile sulfur byproducts.[6]

Q3: My reaction involves a nucleophilic ring-opening of a cyclic sulfite. How can I control the regioselectivity?

Controlling regioselectivity is key to the synthetic utility of cyclic sulfites. The outcome of the nucleophilic attack (at the more or less substituted carbon) is governed by a combination of steric and electronic factors.

  • Steric Hindrance: Generally, nucleophiles will attack the less sterically hindered carbon atom in an Sₙ2-like fashion. This is the most common and predictable outcome.[9]

  • Electronic Effects: Electron-withdrawing groups can activate a carbon position for nucleophilic attack, sometimes overriding steric effects. Conversely, electron-donating groups can deactivate a position.[5]

  • Nucleophile Choice: "Hard" nucleophiles (e.g., F⁻, RO⁻) and "soft" nucleophiles (e.g., RS⁻, N₃⁻) can exhibit different regioselectivities. Softer nucleophiles often favor attack at the "softer" carbon center.[1][5]

  • Solvent: The choice of solvent can influence the nucleophilicity of the attacking species and stabilize or destabilize the transition states for attack at different positions, thereby affecting the regiochemical outcome.

To ensure a specific regioisomer, it is essential to consult literature precedents for similar substrates and nucleophiles and to perform careful characterization (e.g., by 2D NMR) of the product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Cyclic Sulfite from a 1,2-Diol

This protocol is a general guideline and should be adapted for the specific substrate.

Materials:

  • 1,2-diol (1.0 eq)

  • Anhydrous Pyridine or Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Thionyl chloride (SOCl₂), freshly distilled (1.1 eq)

  • Oven-dried, inert-atmosphere glassware (Schlenk flask, dropping funnel)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.

  • Dissolution: In the Schlenk flask, dissolve the 1,2-diol (1.0 eq) and anhydrous base (2.2 eq) in anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of freshly distilled thionyl chloride (1.1 eq) in anhydrous solvent.

  • Slow Addition: Add the thionyl chloride solution to the stirred diol solution dropwise over 1-2 hours, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC (if applicable).

  • Quenching: Once the reaction is complete, pour the mixture slowly into a flask containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing & Drying: Combine the organic layers and wash sequentially with cold 1M HCl (to remove excess base), cold water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure at low temperature (<30°C).

  • Purification: Purify the crude product immediately using one of the methods described in the troubleshooting guide (e.g., crystallization or chromatography on neutral alumina).

References

  • Tewson, T. J. Cyclic sulfates: useful substrates for selective nucleophilic substitution. American Chemical Society.
  • Tewson, T. J. Cyclic sulfates: useful substrates for selective nucleophilic substitution. CoLab.
  • Kiessling, L. L. Synthesis of Cyclic Sulfates by Halocyclization. Kiessling Lab.
  • Various Authors. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis | Request PDF. ResearchGate.
  • Kaiser, E. T., et al. Cyclic sulfite and sulfate esters of polymethylene glycols. ACS Publications.
  • Various Authors. Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai.
  • Megia-Fernandez, A., et al. Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. ResearchGate.
  • Avenoza, A., et al. Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Universidad de La Rioja.
  • Midwest Supplies. Sulfites & Stabilizers for Wine Making.
  • Google Patents. CA2160401A1 - Stabilization of catalyzed aqueous sulfite and bisulfite ion solutions.
  • Reddit User. How to minimize side products of this reaction. r/OrganicChemistry - Reddit.
  • Gao, Y., & Sharpless, K. B. Vicinal diol cyclic sulfates. Like epoxides only more reactive. Journal of the American Chemical Society.
  • Various Authors. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
  • Google Patents. FR2628423A1 - PROCESS FOR THE PREPARATION OF CYCLIC SULFATES.
  • van der Meer, F. T. A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository.
  • Franckevičius, V., et al. Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. New Approach to Cyclic Sulfites and Sulfates Through Reactions of Sulfur Oxychlorides with Glycidols | Request PDF. ResearchGate.
  • Wikipedia. Sulfur cycle.
  • Krumbiegel, C., et al. Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. RSC Publishing.
  • Kaiser, E. T., et al. The Hydrolysis of Some Cyclic Esters of Sulfuric Acid. ACS Publications.
  • Winemaking Talk Community. Stabilizing without added sulphites?. Winemaking Talk.
  • Various Authors. Hydrolysis of cyclic sulfate 1 into hydrosulfate 2 (Step I) and... ResearchGate.
  • Iranpour, R., et al. Short-term and long-term effects of increasing temperatures on the stability and the production of volatile sulfur compounds in full-scale thermophilic anaerobic digesters. PubMed.
  • Various Authors. Ring opening of cyclic sulfamidates with bromophenyl metal reagents: Complementarity of sulfamidates and aziridines | Request PDF. ResearchGate.
  • That Chemist. SULFITES IN WINE: STABILIZING CHEMISTRY EXPLAINED. YouTube.
  • Wikipedia. Sulfur dioxide.
  • Bernardes, G. J. L., et al. Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry - ACS Publications.
  • van der Sman, R. G. M. Effect of Temperature Cycling on Ostwald Ripening. Crystal Growth & Design.
  • Various Authors. (PDF) Effects of Temperature on The Crystallization and Structural Stability of Struvite (MgNH4PO4 ·6H2O). ResearchGate.

Sources

Technical Support Center: Improving Stereoselectivity in Reactions with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral auxiliary-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselectivity of their chemical transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving in your asymmetric synthesis endeavors.

Troubleshooting Guides: A Deeper Dive

This section addresses specific, common issues encountered during reactions involving chiral auxiliaries. The advice provided is grounded in mechanistic principles to empower you to make informed decisions.

Issue 1: Poor Diastereoselectivity

You've run your reaction, and the NMR or GC analysis shows a nearly 1:1 mixture of diastereomers. This is a frequent challenge and often points to suboptimal reaction conditions that fail to sufficiently differentiate the energy of the transition states leading to the different diastereomeric products.[1]

Question: My reaction is producing a low diastereomeric ratio (d.r.). What are the common causes, and how can I improve the stereoselectivity?

Answer: Low diastereoselectivity can stem from several factors, each related to the subtle energetic landscape of the reaction's transition state. A systematic approach to optimization is crucial.

Potential Causes & Solutions
Potential Cause Underlying Principle & Explanation Troubleshooting Steps
Incorrect Enolate Geometry The geometry of the enolate (E or Z) is often critical for high diastereoselectivity.[1] For instance, Evans' oxazolidinone auxiliaries typically require the formation of a Z-enolate to achieve the desired stereochemical outcome. The Z-enolate, when chelated to a Lewis acid, presents a more sterically defined face for the electrophile to approach.Base & Solvent Selection: The choice of base and solvent is paramount. For Evans' auxiliaries, strong, bulky bases like lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) favor the formation of the Z-enolate.[1] For other systems, different base/solvent combinations may be necessary. Consulting literature for your specific auxiliary and substrate is key.
Suboptimal Reaction Temperature Asymmetric reactions are highly sensitive to temperature.[1] Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, leading to a loss of selectivity.Temperature Screening: If your d.r. is low, running the reaction at a lower temperature (e.g., -78 °C, -100 °C) is a primary troubleshooting step. This will accentuate the energy difference between the competing transition states.
Inappropriate Lewis Acid or Solvent The Lewis acid and solvent play a crucial role in organizing the transition state.[1] The Lewis acid can chelate to both the auxiliary and the carbonyl oxygen of the substrate, creating a rigid, predictable conformation.[2] The solvent influences the solubility of reagents and the stability of intermediates and transition states.[3][4]Lewis Acid & Solvent Screening: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) and solvents of varying polarity and coordinating ability. The optimal combination will depend on the specific reaction and auxiliary being used. For example, the diastereoselectivity of alkylations with pseudoephedrine amides is highly dependent on the presence of lithium chloride and the use of THF as a solvent.[5]
Substrate Steric Hindrance Highly branched substituents on the substrate can interfere with the desired facial shielding provided by the auxiliary, leading to a decrease in stereoselectivity.[6]Auxiliary Modification: In some cases, a different chiral auxiliary with a different steric profile may be required to achieve high selectivity with a particularly hindered substrate.
Issue 2: Difficulty with Auxiliary Cleavage

The stereoselective reaction was a success, but now you're struggling to remove the chiral auxiliary without compromising your product's yield or stereochemical integrity.

Question: I'm observing low yields or racemization during the cleavage of my chiral auxiliary. What are the best practices to avoid this?

Answer: The removal of the chiral auxiliary is a critical step that demands careful consideration of your product's stability.[1] The choice of cleavage method is dictated by the desired functional group and the presence of other sensitive functionalities in your molecule.

Common Cleavage Methods & Troubleshooting
Cleavage Method Reagents & Conditions Potential Pitfalls Troubleshooting & Optimization
Hydrolytic (to Carboxylic Acid) LiOH/H₂O₂[6]Can be exothermic and generate oxygen gas, posing a safety risk on a larger scale.[1] Basic conditions can lead to epimerization at the α-carbon if it is acidic.[1][7] For some auxiliaries like Oppolzer's sultam, competitive N-S bond cleavage can occur.[6]Employ mild conditions, maintain strict temperature control (e.g., 0 °C), and use dropwise addition of reagents.[1] For sensitive substrates, consider non-hydrolytic methods. For Oppolzer's sultam, using tetrabutylammonium hydrogen peroxide (TBAH) under anhydrous conditions can improve regioselectivity.[6]
Reductive (to Alcohol) LiAlH₄, LiBH₄[1]These powerful reducing agents can also reduce other functional groups in the molecule, such as esters or ketones.[1]Careful selection of the reducing agent and precise control of the reaction temperature can enhance selectivity.[1]
Transesterification (to Ester) Alcohols with a Lewis acid catalyst (e.g., Ti(OiPr)₄)May require elevated temperatures, which could be detrimental to sensitive products.Optimize the catalyst and reaction temperature. Consider milder catalysts if product stability is a concern.
Issue 3: Racemization or Epimerization

You've successfully synthesized and cleaved your desired product, but subsequent analysis reveals a loss of stereochemical purity.

Question: My final product shows a lower than expected enantiomeric excess (e.e.). How can I prevent racemization?

Answer: Preserving the stereochemical integrity of your product is paramount.[6] Racemization often occurs due to the formation of a planar, achiral intermediate, such as an enol or enolate, at the newly formed stereocenter, especially when it is alpha to a carbonyl group.[7]

Strategies to Prevent Racemization
  • Mild Reaction Conditions: The key to preventing racemization is to use mild cleavage conditions.[6] Harsh acidic or basic conditions and elevated temperatures significantly increase the risk of epimerization.[6][7]

  • Non-Basic Hydrolysis: If your product is susceptible to base-catalyzed epimerization, consider converting the N-acyl auxiliary to an ester first, which can then be hydrolyzed under non-basic conditions.[6]

  • Careful Workup: During the workup, avoid prolonged exposure to acidic or basic aqueous solutions. Prompt extraction and purification are recommended.

  • Analyze for Racemization Over Time: If you suspect racemization is occurring, take aliquots from your reaction at different time points and analyze the enantiomeric excess. A decrease in e.e.% over time is a clear indicator of racemization, prompting a re-evaluation of your reaction conditions.[8]

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary?

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[1][5][9] It creates a chiral environment, favoring the formation of one diastereomer over the other.[9] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1][9]

Q2: How do I choose the right chiral auxiliary for my reaction?

The selection of a chiral auxiliary is a critical decision and depends on several factors:[1]

  • Type of Reaction: Different auxiliaries are designed for specific transformations (e.g., aldol reactions, alkylations, Diels-Alder reactions).

  • Substrate: The steric and electronic properties of your substrate will influence the choice of auxiliary.

  • Desired Stereochemical Outcome: The auxiliary's structure dictates the facial bias and, therefore, the stereochemistry of the product.

  • Literature Precedent: It is crucial to consult the literature for examples of similar transformations to guide your choice.[1]

Q3: What is the difference between a chiral auxiliary and a chiral catalyst?

A chiral auxiliary is a stoichiometric reagent that is covalently bonded to the substrate and is removed in a subsequent step.[2] In contrast, a chiral catalyst is used in sub-stoichiometric amounts, is not covalently attached to the substrate, and facilitates the reaction without being consumed.

Q4: Can I recycle my chiral auxiliary?

Yes, one of the key advantages of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for the economic viability and sustainability of a synthetic route.[10] Efficient recovery and purification of the auxiliary after cleavage are important considerations in the overall process design.[10][11][12][13]

Q5: What is the role of chelation control in stereoselectivity?

Chelation control involves the use of a metal ion (often from a Lewis acid) that coordinates to both the chiral auxiliary and a heteroatom on the substrate (typically a carbonyl oxygen). This creates a rigid cyclic transition state, which enhances the conformational bias and steric shielding, leading to higher levels of stereocontrol.[2]

Experimental Protocols & Visualizations

Protocol: Hydrolysis of an N-Acyl Oppolzer's Sultam using Anhydrous TBAH-H₂O₂

This protocol is adapted for instances where standard hydrolytic methods give low yields due to competitive N-S bond cleavage.[6]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl sultam in anhydrous DME.

  • Reagent Addition: Add a solution of tetrabutylammonium hydrogen peroxide (TBAH) and hydrogen peroxide in DME dropwise to the reaction mixture at 0 °C. Note: Azeotropic removal of water may be necessary to ensure anhydrous conditions.[6]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of a suitable reducing agent (e.g., sodium sulfite) to destroy excess peroxide.

  • Extraction: Acidify the mixture with an appropriate acid (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.[6]

Diagrams

Troubleshooting_Diastereoselectivity cluster_solutions Iterative Optimization start Low Diastereoselectivity Observed check_enolate Evaluate Enolate Geometry (Base/Solvent Choice) start->check_enolate check_temp Optimize Reaction Temperature (Lower Temperature) check_enolate->check_temp check_lewis_acid Screen Lewis Acids & Solvents check_temp->check_lewis_acid check_sterics Consider Substrate Sterics check_lewis_acid->check_sterics outcome High Diastereoselectivity Achieved check_sterics->outcome If applicable

Caption: Iterative workflow for troubleshooting low diastereoselectivity.

Auxiliary_Cleavage_Decision start Select Auxiliary Cleavage Method desired_fg Desired Functional Group? start->desired_fg acid Carboxylic Acid desired_fg->acid Acid alcohol Alcohol desired_fg->alcohol Alcohol ester Ester desired_fg->ester Ester hydrolytic Hydrolytic Cleavage (e.g., LiOH/H₂O₂) acid->hydrolytic reductive Reductive Cleavage (e.g., LiAlH₄) alcohol->reductive transester Transesterification ester->transester check_stability Substrate Sensitive? hydrolytic->check_stability reductive->check_stability transester->check_stability mild_conditions Use Mild Conditions / Alternative Reagents check_stability->mild_conditions Yes proceed Proceed with Caution check_stability->proceed No

Sources

I. Frequently Asked Questions (FAQs) on the Stability of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and application of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical insights and practical troubleshooting advice. This resource is structured to address the stability challenges of this versatile cyclic sulfite under various experimental conditions.

This section addresses common questions regarding the stability and handling of this compound, providing concise answers based on established chemical principles of analogous cyclic sulfite esters.

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily influenced by the presence of nucleophiles, particularly water, and the pH of the medium. Like other cyclic sulfites, it is susceptible to hydrolysis, which can be significantly accelerated under both acidic and basic conditions. Temperature is another critical factor; elevated temperatures can increase the rate of decomposition.

Q2: How stable is this compound in aqueous solutions?

A2: In neutral aqueous solutions, this compound will likely undergo slow hydrolysis. However, the rate of this hydrolysis is expected to increase significantly in the presence of acidic or basic catalysts. For reactions requiring the integrity of the cyclic sulfite, it is imperative to use anhydrous solvents and reagents and to conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Q3: What are the expected decomposition products under acidic and basic conditions?

A3:

  • Under acidic conditions: The primary decomposition products are expected to be neopentyl glycol and sulfur dioxide (which will be in equilibrium with sulfurous acid in aqueous media).

  • Under basic conditions: The decomposition will likely yield neopentyl glycol and a corresponding sulfite salt .

Q4: Can I use standard silica gel chromatography to purify this compound?

A4: Caution is advised when using standard silica gel for the purification of cyclic sulfites. The acidic nature of silica gel can catalyze the hydrolysis of the compound, leading to significant product loss. If chromatography is necessary, it is recommended to use deactivated (neutralized) silica gel or to opt for alternative purification techniques such as distillation under reduced pressure or chromatography on a less acidic stationary phase like alumina.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure its long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. It is advisable to store it away from sources of moisture, acids, and bases.

II. Troubleshooting Guide: Stability Issues in Experimental Setups

This section provides a problem-solving framework for common issues encountered during the use of this compound in chemical reactions.

Scenario 1: Low or No Yield of the Desired Product

Question: I am using this compound as a reactant, but I am observing a low yield of my target molecule, and I see the formation of neopentyl glycol as a major byproduct. What could be the cause?

Answer: The presence of neopentyl glycol strongly suggests that the cyclic sulfite is decomposing. This is likely due to hydrolysis.

Troubleshooting Steps:

  • Re-evaluate Solvent and Reagent Purity: Ensure that all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, use of molecular sieves). All other reagents should also be anhydrous.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to strictly exclude atmospheric moisture.

  • Temperature Control: If the reaction conditions permit, consider running the reaction at a lower temperature to minimize the rate of hydrolysis.

  • pH Neutrality: If your reaction involves acidic or basic reagents or byproducts, these could be catalyzing the decomposition. Consider the use of a non-nucleophilic buffer if the reaction chemistry allows, or a slow addition of the acidic/basic reagent.

Scenario 2: Inconsistent Reaction Outcomes

Question: My reaction with this compound gives variable results from one run to another. Why is this happening?

Answer: Inconsistent results are often a hallmark of a reagent with variable purity or stability. The culprit is likely the degradation of the this compound starting material.

Troubleshooting Workflow:

G start Inconsistent Reaction Outcomes check_purity Verify Purity of Starting Material (NMR, GC-MS) start->check_purity is_pure Is the starting material pure? check_purity->is_pure purify Purify the Cyclic Sulfite (e.g., vacuum distillation) is_pure->purify No check_conditions Review Reaction Setup (anhydrous conditions, inert atmosphere) is_pure->check_conditions Yes store_properly Store purified material under inert atmosphere in a desiccator purify->store_properly store_properly->check_conditions consistent_results Achieve Consistent Results check_conditions->consistent_results

Caption: Workflow for troubleshooting inconsistent reaction outcomes.

III. Mechanistic Insights into the Decomposition of this compound

Understanding the potential degradation pathways is crucial for designing robust experimental protocols.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis is initiated by the protonation of an oxygen atom of the sulfite ester. This enhances the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by water. The reaction proceeds through a series of steps leading to the cleavage of the S-O bonds.

G reactant This compound H₂O, H⁺ protonation Protonated Intermediate reactant->protonation Protonation attack Tetrahedral Intermediate protonation->attack Nucleophilic Attack by H₂O cleavage Ring-Opened Intermediate attack->cleavage Ring Opening products Neopentyl Glycol + SO₂ cleavage->products Further Breakdown

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis

In the presence of a base, such as hydroxide, a direct nucleophilic attack on the electrophilic sulfur atom is the likely first step. This is followed by ring-opening to yield the final products. This process is generally irreversible as the final sulfite is deprotonated to a sulfonate salt.

G reactant This compound OH⁻ attack Pentacoordinate Sulfur Intermediate reactant->attack Nucleophilic Attack by OH⁻ cleavage Ring-Opened Intermediate attack->cleavage Ring Opening products Neopentyl Glycol + SO₃²⁻ cleavage->products Proton Transfer & Workup

Technical Support Center: A Guide to the Use of Cyclic Sulfite Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cyclic sulfite reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile intermediates in their synthetic endeavors. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the common pitfalls and optimize your experimental outcomes. Our approach is rooted in explaining the causal relationships behind experimental phenomena, ensuring that you not only solve immediate issues but also build a deeper understanding of the chemistry at play.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of cyclic sulfite reagents.

Q1: What are the primary applications of cyclic sulfites in organic synthesis?

Cyclic sulfites are valuable synthetic intermediates primarily used as precursors to other functional groups. Their key application lies in their ability to be readily converted into cyclic sulfates, which are highly reactive electrophiles.[1][2] These cyclic sulfates are excellent substrates for nucleophilic ring-opening reactions, allowing for the stereospecific introduction of a wide range of functionalities.[2][3][4] Essentially, they serve as a reliable method for the activation of vicinal diols.

Q2: What is the standard method for preparing cyclic sulfites?

The most common and well-established method for the synthesis of cyclic sulfites is the reaction of a 1,2- or 1,3-diol with thionyl chloride (SOCl₂).[1][5] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[6] The choice of base and solvent is crucial, especially when the diol contains acid-sensitive functional groups.[6]

Troubleshooting Guide: Navigating Common Experimental Pitfalls

This section provides a detailed, question-and-answer-based guide to troubleshooting common issues encountered during the synthesis and use of cyclic sulfites.

Issue 1: Low or No Yield of the Cyclic Sulfite

Q: I'm reacting my diol with thionyl chloride, but I'm getting a very low yield of the desired cyclic sulfite. What could be the problem?

Low yields in cyclic sulfite synthesis can often be traced back to a few key factors. Let's break down the possibilities in a logical troubleshooting sequence.

A Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Cyclic Sulfite reagent_quality Are your reagents and solvents of sufficient purity and dryness? start->reagent_quality reaction_conditions Are your reaction conditions optimal? reagent_quality->reaction_conditions Yes end Problem Solved reagent_quality->end No, improve reagent/solvent quality workup Is your workup procedure appropriate? reaction_conditions->workup Yes reaction_conditions->end No, optimize conditions (temp, time, base) product_stability Is your product unstable under the reaction or workup conditions? workup->product_stability Yes workup->end No, modify workup (e.g., non-aqueous) product_stability->end Yes, consider in-situ use or milder conditions product_stability->end No, investigate other issues

Caption: Troubleshooting workflow for low cyclic sulfite yield.

  • Reagent and Solvent Quality:

    • Thionyl Chloride Purity: Thionyl chloride can decompose over time to form sulfur chlorides (e.g., S₂Cl₂) and sulfuryl chloride (SO₂Cl₂), which can lead to side reactions.[7] Using a freshly opened bottle or distilling the thionyl chloride prior to use is recommended.

    • Anhydrous Conditions: Thionyl chloride reacts violently with water to produce SO₂ and HCl.[3][8] Any moisture in the reaction will consume the reagent and can lead to the formation of byproducts. Ensure your diol, solvent, and glassware are scrupulously dry.

    • Solvent Choice: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform is typically used. Ensure the solvent is anhydrous.

  • Reaction Conditions:

    • Stoichiometry: Ensure you are using a slight excess of thionyl chloride (typically 1.1-1.2 equivalents).

    • Base: The presence of a base like pyridine or triethylamine is often necessary to scavenge the HCl produced.[6] Without a base, the acidic conditions can lead to degradation of acid-labile substrates. However, the choice of base is critical. Amine bases can sometimes form stable adducts with thionyl chloride or participate in side reactions. If you suspect this is an issue, consider using a non-nucleophilic, sterically hindered base.

    • Temperature: The reaction is often performed at 0 °C to room temperature. Running the reaction at too high a temperature can promote side reactions and decomposition.

  • Workup Procedure:

    • Hydrolysis: The workup often involves quenching with water or an aqueous solution. If your cyclic sulfite is labile, it may be hydrolyzing during the workup. A non-aqueous workup, such as filtering off the amine hydrochloride salt and concentrating the filtrate, may be necessary.

Issue 2: Formation of an Unexpected Byproduct: The Benzyl Chloride

Q: I'm trying to synthesize a benzylic cyclic sulfite, but I'm isolating the corresponding benzyl chloride instead. Why is this happening?

This is a known side reaction, particularly with electron-rich benzylic alcohols. The mechanism likely involves the formation of a chlorosulfite intermediate, which can then undergo an intramolecular Sₙi reaction or be attacked by the chloride ion (from HCl) to give the benzyl chloride.[9]

Factors Favoring Benzyl Chloride Formation:

  • Electron-Donating Groups: Benzyl alcohols with electron-donating groups in the para position are more prone to forming the stabilized benzylic carbocation intermediate, favoring chloride formation.[9]

  • Excess Thionyl Chloride: A large excess of thionyl chloride can drive the formation of the chloride.

  • Absence of a Base: The HCl generated in the reaction can catalyze the conversion of the alcohol to the chloride.

Solutions:

  • Use of a Base: The addition of a base like pyridine is crucial to neutralize the HCl and suppress this side reaction.[6]

  • Controlled Stoichiometry: Use only a slight excess of thionyl chloride.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can disfavor the formation of the benzyl chloride.

Issue 3: Poor Regioselectivity in Nucleophilic Ring-Opening

Q: I've successfully made my cyclic sulfite and converted it to the cyclic sulfate. However, upon reaction with a nucleophile, I get a mixture of regioisomers. How can I control the regioselectivity?

The regioselectivity of the ring-opening of cyclic sulfates is a common challenge and is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and the reaction conditions.[1][4]

Factors Influencing Regioselectivity:

FactorInfluence on RegioselectivityExample
Steric Hindrance The nucleophile will preferentially attack the less sterically hindered carbon atom.In a 1,2-propanediol derived cyclic sulfate, a bulky nucleophile will favor attack at the primary carbon over the secondary carbon.
Electronic Effects Electron-withdrawing groups can activate a carbon for nucleophilic attack.A substituent that can stabilize a partial positive charge in the transition state may direct the nucleophile to that carbon.
Nucleophile "Hard" nucleophiles tend to be more influenced by electronic effects, while "soft" nucleophiles are more sensitive to steric hindrance.Azide (a relatively hard nucleophile) attack can be influenced by subtle electronic factors.[4]
Solvent The solvent can influence the solvation of the transition state, which in turn can affect the regioselectivity.Polar aprotic solvents like DMF are commonly used for these reactions.[4]

Strategies for Controlling Regioselectivity:

  • Choice of Nucleophile: If possible, choose a nucleophile that is known to give high regioselectivity with your substrate class.

  • Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the kinetically controlled product.

  • Protecting Groups: Judicious use of protecting groups can be used to block one of the reactive sites or to alter the steric and electronic environment of the cyclic sulfate.

Regioselectivity of Nucleophilic Attack on a Substituted Cyclic Sulfate

regioselectivity start Substituted Cyclic Sulfate + Nucleophile sterics Steric Hindrance start->sterics electronics Electronic Effects start->electronics product1 Product 1 (Attack at less hindered site) sterics->product1 Dominant for bulky nucleophiles product2 Product 2 (Attack at more electron-deficient site) electronics->product2 Can dominate for smaller nucleophiles or with activating groups

Caption: Factors influencing regioselectivity in ring-opening.

Issue 4: Product Decomposition During Purification

Q: My reaction seems to have worked, but my product decomposes during column chromatography on silica gel. What are my options?

Cyclic sulfites and especially cyclic sulfates can be sensitive to the acidic nature of silica gel, leading to hydrolysis or other decomposition pathways.[8]

Alternative Purification Methods:

  • Neutral Alumina Chromatography: If chromatography is necessary, using neutral alumina instead of silica gel can prevent acid-catalyzed decomposition.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification that avoids chromatography altogether.

  • Distillation: For volatile cyclic sulfites, distillation under reduced pressure can be an effective purification technique.

  • Non-Chromatographic Workup: In some cases, a simple extraction and washing procedure may be sufficient to obtain a product of adequate purity for the next step. It is sometimes advantageous to use the crude cyclic sulfite or sulfate directly in the subsequent reaction without purification.[8][10]

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of a model cyclic sulfite and its subsequent ring-opening.

Protocol 1: Synthesis of 1,2-Propanediol Cyclic Sulfite

This protocol describes the synthesis of the cyclic sulfite of 1,2-propanediol using thionyl chloride and pyridine.

Materials:

  • 1,2-Propanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,2-propanediol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 eq) dropwise to the stirred solution.

  • Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the diol.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclic sulfite.

Protocol 2: Nucleophilic Ring-Opening with Sodium Azide

This protocol details the ring-opening of a crude cyclic sulfite (after oxidation to the cyclic sulfate) with sodium azide.

Materials:

  • Crude 1,2-propanediol cyclic sulfite from Protocol 1

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Sodium periodate (NaIO₄)

  • Sodium azide (NaN₃)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve the crude cyclic sulfite (1.0 eq) in a mixture of acetonitrile, ethyl acetate, and water (e.g., 2:2:3 v/v/v).

  • Add RuCl₃·xH₂O (catalytic amount, e.g., 0.01 eq) and NaIO₄ (1.2 eq).

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours, or until the cyclic sulfite is consumed (monitor by TLC).

  • Once the oxidation is complete, add sodium azide (1.5 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-60 °C) and stir until the cyclic sulfate is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is a mixture of regioisomeric azido alcohols, which can be purified by chromatography on neutral alumina if necessary.

Safety and Handling

Working with cyclic sulfite reagents and their precursors requires strict adherence to safety protocols.

Thionyl Chloride (SOCl₂):

  • Hazards: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[3][8] It can cause severe burns to the skin, eyes, and respiratory tract.[3][8] Inhalation can be fatal.[3]

  • Handling:

    • Always handle thionyl chloride in a well-ventilated chemical fume hood.[11]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and gloves resistant to corrosive materials (e.g., neoprene or nitrile).[8][11]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Keep away from water and moisture.[3][8]

  • Spills: In case of a spill, evacuate the area and absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). Do not use water to clean up a thionyl chloride spill.

Cyclic Sulfites:

  • Hazards: Cyclic sulfites are electrophilic and can be irritants. Their toxicity profiles are not as well-established as that of thionyl chloride, so they should be handled with care.

  • Handling:

    • Handle in a chemical fume hood.

    • Wear standard PPE (lab coat, gloves, safety glasses).

    • Avoid exposure to moisture, as they can hydrolyze to release sulfurous acid.

References

  • Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron, 56(36), 7051-7091.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Avenoza, A., Busto, J. H., Corzana, F., Garcia, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry, 68(11), 4506–4513.
  • Lohray, B. B. (1992). Cyclic Sulfites and Cyclic Sulfates: Epoxide Equivalents of Wide Utility in Synthesis. Synthesis, 1992(11), 1035–1052.
  • ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction? Retrieved from [Link]

  • Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates: like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538–7539.
  • van der Toorn, J. A., et al. (2007). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 72(25), 9634-9639.
  • Kiessling, L. L., & Spencer, E. J. (2003). Synthesis of Cyclic Sulfates by Halocyclization. Organic Letters, 5(15), 2639-2642.
  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • ResearchGate. (2022). Thionyl Chloride - A Versatile Reagent. Retrieved from [Link]

  • ResearchGate. (2011). Synthetic Applications of Cyclic Sulfites, Sulfates and Sulfamidates in Carbohydrate Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. Retrieved from [Link]

  • University of Wollongong. (2013). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • RSC Publishing. (2023). Electrochemical synthesis of cyclic sulfites using diols and sulfur dioxide. Retrieved from [Link]

  • Google Patents. (2011). CN101880270A - Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite.
  • Tetrahedron Letters. (2009). Rapid synthesis of macrocycles from diol precursors. Retrieved from [Link]

  • ResearchGate. (2022). Cyclic and acyclic sulfites: New solvents and electrolyte additives for lithium ion batteries with graphitic anodes? Retrieved from [Link]

  • YouTube. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening! Retrieved from [Link]

  • Semantic Scholar. (2000). Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Reactions with 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice when scaling up reactions involving this versatile cyclic sulfate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical field experience to ensure the safe and efficient scale-up of your chemical syntheses.

Introduction to this compound

This compound, a cyclic sulfite, is a valuable reagent in organic synthesis, often used as a precursor to the corresponding cyclic sulfate or directly in reactions with nucleophiles. Its rigid, chair-like conformation and the presence of the sulfinyl group influence its reactivity, making it a useful building block for introducing specific functionalities. However, scaling up reactions involving this compound requires careful consideration of its properties and potential hazards.

Safety First: Handling and Storage

Before initiating any scale-up, a thorough understanding of the safety protocols for this compound is paramount.

Handling:

  • Always work in a well-ventilated chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Avoid inhalation of mist, vapors, or spray.[2]

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[1][3]

  • Wash hands and face thoroughly after handling.[2]

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • For long-term storage, refrigeration is recommended.[1]

Troubleshooting Guide for Scale-Up Reactions

Scaling up reactions from the bench to pilot or production scale can introduce unforeseen challenges. This section addresses common issues encountered when working with this compound on a larger scale.

Problem Potential Cause(s) Recommended Solution(s)
Exothermic Runaway Reaction During Synthesis The reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride is exothermic.[4][5] On a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation.[6]- Controlled Addition: Add the thionyl chloride dropwise or via a syringe pump to control the reaction rate and temperature.[4] - Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-salt or dry ice-acetone) and ensure efficient stirring to maintain a consistent internal temperature. - Reaction Calorimetry: For significant scale-ups, consider performing reaction calorimetry to determine the heat of reaction and design an adequate cooling system.[7]
Low Yield of Cyclic Sulfite - Incomplete Reaction: Insufficient reaction time or temperature. - Hydrolysis: The cyclic sulfite is sensitive to moisture, which can lead to hydrolysis and the formation of byproducts. - Loss during Workup: The product may be lost during the aqueous wash steps.- Reaction Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure completion.[8] - Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Careful Workup: Minimize the contact time with water during the workup. Use brine washes to aid in phase separation and reduce the solubility of the product in the aqueous layer.
Side Reactions During Nucleophilic Ring-Opening - Hydrolysis of the Cyclic Sulfite/Sulfate: The presence of water can lead to the formation of the diol.[9] - Elimination Reactions: Strong, non-nucleophilic bases can promote elimination reactions. - Lack of Regioselectivity: The nucleophile may attack at different positions on the ring, leading to a mixture of products.[10]- Dry Reaction Conditions: Ensure all reagents and solvents are anhydrous. - Choice of Base: Use a non-nucleophilic base if necessary, and carefully control the stoichiometry. - Temperature Control: Lowering the reaction temperature can often improve regioselectivity. - Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the ring and direct the nucleophilic attack.[11]
Difficulty in Product Purification at Scale - Viscous Product: The product or reaction mixture may be a viscous oil, making transfers and purification challenging.[4] - Close-Boiling Impurities: Impurities may have boiling points close to the product, making distillation difficult.- Solvent Selection: Choose a solvent that allows for easy product isolation, such as crystallization or precipitation. - Chromatography: For high-purity requirements, column chromatography may be necessary, but this can be challenging to scale. Consider alternative purification methods like preparative HPLC. - Distillation under Reduced Pressure: Distillation is a common purification method for this compound.[4][5] Ensure an efficient vacuum system and a fractionating column for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for the synthesis of this compound?

A common laboratory-scale synthesis involves the reaction of 2,2-dimethyl-1,3-propanediol with thionyl chloride in a suitable solvent like methylene chloride.[4][5] The thionyl chloride is typically added dropwise at a low temperature (e.g., 5-10 °C) to control the exothermic reaction.[4] After the addition, the reaction mixture is warmed to drive the reaction to completion. The workup usually involves washing with water and a mild base, followed by drying and purification by distillation under reduced pressure.[4][5]

dot

SynthesisWorkflow reagents 2,2-dimethyl-1,3-propanediol + Thionyl Chloride reaction Reaction in Methylene Chloride (Controlled Temperature) reagents->reaction Dropwise addition workup Aqueous Workup (Water & NaHCO3 wash) reaction->workup drying Drying over Na2SO4 workup->drying purification Purification (Vacuum Distillation) drying->purification product 5,5-Dimethyl-1,3,2- dioxathiane 2-oxide purification->product

Caption: General workflow for the synthesis of this compound.

Q2: How can I monitor the progress of the reaction when synthesizing or using this compound?

Several analytical techniques can be employed for reaction monitoring.[8] For qualitative analysis, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative results, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[8] When using GC, it's important to use a column suitable for analyzing sulfur-containing compounds. For NMR, monitoring the disappearance of starting material signals and the appearance of product signals provides a clear indication of reaction progress.

Q3: What are the key considerations for the nucleophilic ring-opening of the corresponding cyclic sulfate derived from this compound?

The ring-opening of the corresponding 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide (the cyclic sulfate) is a powerful synthetic transformation. Key considerations include:

  • Nucleophile Choice: A wide range of nucleophiles can be used, including azides, halides, and carbon nucleophiles.[12][13]

  • Regioselectivity: The gem-dimethyl group can influence the regioselectivity of the nucleophilic attack.[10] In many cases, the attack occurs at the less substituted carbon.

  • Stereochemistry: The reaction typically proceeds with an inversion of stereochemistry at the center of attack.

  • Solvent: Aprotic polar solvents like DMF or acetonitrile are often used to facilitate the reaction.

RingOpening

Sources

Technical Support Center: A Modern Guide to Cyclic Sulfite Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for cyclic sulfite synthesis. As crucial intermediates in organic chemistry, cyclic sulfites serve as versatile precursors for synthesizing a wide array of valuable compounds, from pharmaceuticals to specialty polymers. Their reactivity, which is comparable to that of epoxides, allows for regio- and stereoselective transformations that are fundamental to modern synthesis.[1]

This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond classical methods and troubleshoot the nuanced challenges of cyclic sulfite synthesis. We will explore modern, alternative reagents that offer milder conditions and broader substrate compatibility, and provide field-proven answers to the common issues you may encounter at the bench.

Part 1: Reagent Selection in Cyclic Sulfite Synthesis

FAQ: Why should I consider alternatives to thionyl chloride (SOCl₂) for my synthesis?

Thionyl chloride has long been the go-to reagent for converting 1,2- and 1,3-diols into cyclic sulfites.[2] The reaction is often high-yielding and straightforward. However, its utility is hampered by several significant drawbacks:

  • Harsh Conditions: The reaction generates stoichiometric amounts of hydrochloric acid (HCl), which can lead to the degradation of sensitive functional groups and promote unwanted side reactions like elimination or rearrangement.

  • Byproduct Formation: For substrates with nucleophilic centers, the formation of chlorinated byproducts is a common and often difficult-to-separate impurity.

  • Limited Functional Group Tolerance: Acid-labile protecting groups (e.g., silyl ethers, acetals) or sensitive stereocenters may not survive the reaction conditions.

For these reasons, a modern synthetic chemist requires a broader toolkit. The choice of reagent can profoundly impact yield, purity, and functional group compatibility.

A Comparative Guide to Modern Reagents

To aid in your experimental design, the following table summarizes the key characteristics of common and alternative reagents for cyclic sulfite synthesis.

ReagentFormulaTypical ConditionsKey AdvantagesMajor Limitations
Thionyl Chloride SOCl₂Pyridine or Et₃N in CH₂Cl₂/THF, 0 °C to RTInexpensive, widely available, effective for simple diols.Harsh (HCl byproduct), chlorinated side products, poor functional group tolerance.
Sulfuryl Chloride SO₂Cl₂Et₃N in CH₂Cl₂, low temp. (-78 °C to 0 °C)Can be more selective; sometimes used for direct cyclic sulfate synthesis.[3][4]Still generates HCl, can lead to chlorinated byproducts, highly reactive.
N,N'-Sulfonyldiimidazole (SDI) (Im)₂SOCH₂Cl₂ or MeCN, RTExtremely mild, neutral conditions; byproducts (imidazole, SO₂) are volatile or easily removed.More expensive, can be sterically hindered with bulky diols.[5]
DABSO (C₆H₁₂N₂)·(SO₂)₂With an oxidant (e.g., NCS, I₂), MeCN or CH₂Cl₂Bench-stable solid surrogate for gaseous SO₂[6][7][8], avoids handling toxic gas, mild conditions.Requires an additional oxidant, multi-component reaction.[9]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of cyclic sulfites.

Question 1: My reaction is incomplete, and I see significant starting diol remaining. What should I do?

This is a frequent issue, often stemming from reagent or solvent quality.

  • Underlying Cause: The primary culprits are often moisture in the reaction solvent or degradation of the sulfonylating reagent. Thionyl chloride, for instance, readily hydrolyzes to SO₂ and HCl. Similarly, insufficient reagent stoichiometry or low reaction temperature can lead to incomplete conversion.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Use a freshly opened bottle of the reagent or distill it prior to use. For solid reagents like DABSO, ensure they have been stored in a desiccator.[9]

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry your glassware under vacuum or nitrogen before starting the reaction. Maintaining an inert atmosphere (N₂ or Ar) is critical.

    • Optimize Stoichiometry: Increase the equivalents of the sulfonylating reagent incrementally (e.g., from 1.1 eq to 1.3 eq).

    • Adjust Temperature/Time: If the reaction is clean but incomplete at a low temperature, allow it to warm slowly to room temperature and monitor by TLC. Extend the reaction time if necessary.

Question 2: I'm observing significant side-product formation (e.g., polymers, elimination). How can I minimize this?

Side-product formation is typically a sign that the reaction conditions are too harsh for your specific substrate.

  • Underlying Cause: Acid-catalyzed polymerization or elimination of the starting diol or product is common with reagents like SOCl₂. Intermolecular reactions can also occur at higher concentrations.

  • Strategic Solutions:

    • Switch to a Milder Reagent: This is the most effective solution. Switching from SOCl₂ to N,N'-Sulfonyldiimidazole (SDI) introduces neutral reaction conditions, immediately mitigating acid-catalyzed pathways.[5]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., -40 °C or -78 °C) to reduce the rate of side reactions.

    • Control the Addition: Use a syringe pump for the slow, controlled addition of the reagent to a solution of the diol and base. This keeps the instantaneous concentration of the reactive species low.

    • Use High Dilution: Running the reaction at a lower concentration (e.g., 0.05 M) can favor the intramolecular cyclization over intermolecular polymerization.

Question 3: Purification is difficult. My cyclic sulfite seems to decompose on silica gel.

The sensitivity of cyclic sulfites to hydrolysis is a major challenge during workup and purification.[4]

  • Underlying Cause: Standard silica gel is acidic and contains adsorbed water, which can readily hydrolyze the cyclic sulfite back to the diol. This leads to streaky TLC plates and low isolated yields.

  • Purification Workflow:

    • Pre-treat the Silica Gel: Neutralize your silica gel by preparing a slurry with a solvent containing 1-2% triethylamine (or another volatile base), then removing the solvent in vacuo. This "deactivated" silica is much less likely to cause hydrolysis.

    • Use Alternative Stationary Phases: Consider using neutral alumina or Florisil for chromatography if your compound is particularly sensitive.

    • Minimize Contact Time: Run your column quickly. Use a slightly more polar solvent system than you might otherwise choose to ensure rapid elution.

    • Non-Chromatographic Purification: If possible, explore alternatives like recrystallization (for solids) or Kugelrohr distillation (for thermally stable liquids) to avoid chromatography altogether.

Question 4: The diastereoselectivity is low when forming a cyclic sulfite from my chiral diol. How can I improve this?

The formation of a cyclic sulfite introduces two new stereocenters (the sulfur atom and its lone pair), and controlling the stereochemical outcome is often critical.

  • Underlying Cause: The reaction can proceed under either kinetic or thermodynamic control, leading to different diastereomeric ratios. The choice of reagent, base, and temperature all play a role in influencing the transition state of the cyclization.

  • Optimization Strategies:

    • Screen Reagents: Milder reagents often provide better kinetic control and can improve diastereoselectivity. Compare the results from SOCl₂ with those from SDI.

    • Vary the Base: The structure of the amine base can influence the stereochemical outcome. Screen different bases (e.g., pyridine, triethylamine, Proton-Sponge®).

    • Temperature Screening: Run the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, RT) to find the optimal balance between reaction rate and selectivity. Low temperatures often favor the kinetic product.

    • Solvent Effects: The polarity of the solvent can influence the transition state. Screen a few anhydrous solvents (e.g., CH₂Cl₂, THF, Et₂O, Toluene) to see if it impacts the diastereomeric ratio.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of a Cyclic Sulfite using N,N'-Sulfonyldiimidazole (SDI)

This protocol is ideal for acid-sensitive substrates where classical methods fail.

  • Materials:

    • 1,2-Diol (1.0 mmol, 1.0 eq)

    • N,N'-Sulfonyldiimidazole (SDI) (1.1 mmol, 1.1 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂) (20 mL)

  • Procedure:

    • To a flame-dried, 50 mL round-bottom flask under a nitrogen atmosphere, add the 1,2-diol.

    • Dissolve the diol in anhydrous CH₂Cl₂ (10 mL).

    • In a separate flask, dissolve SDI in anhydrous CH₂Cl₂ (10 mL).

    • Add the SDI solution dropwise to the diol solution at room temperature over 10 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

    • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

    • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash chromatography on neutralized silica gel.

Visualizing the Workflow

The following diagrams illustrate key decision-making processes and workflows in cyclic sulfite synthesis.

Cyclic Sulfite Synthesis Workflow start Start: 1,2- or 1,3-Diol reagent_choice Select Sulfonylating Reagent start->reagent_choice reaction Cyclization Reaction (Anhydrous Conditions) reagent_choice->reaction workup Aqueous Workup (Quench & Extraction) reaction->workup purification Purification workup->purification product Final Cyclic Sulfite purification->product

Caption: General experimental workflow for cyclic sulfite synthesis.

Reagent Selection Guide start Is your substrate acid-sensitive? node_yes Use Mild Reagent: - N,N'-Sulfonyldiimidazole (SDI) - DABSO + Oxidant start->node_yes Yes node_no Is substrate simple and robust? start->node_no No node_no_yes Standard Reagent: - Thionyl Chloride (SOCl₂) (Cost-effective) node_no->node_no_yes Yes node_no_no Consider potential for chlorination side products. If problematic, use SDI. node_no->node_no_no No

Caption: A decision tree for selecting the optimal sulfonylating reagent.

References

Sources

Technical Support Center: 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental complexities associated with this cyclic sulfite. Here, we address common questions and troubleshooting scenarios related to its stability and degradation pathways, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Stability and Handling

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: this compound, a cyclic sulfite, is susceptible to three main degradation pathways:

  • Oxidation: The sulfur (IV) center is readily oxidized to sulfur (VI), forming the corresponding cyclic sulfate, 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide. This is often the most encountered transformation, especially in the presence of oxidizing agents or even atmospheric oxygen over time.[1][2]

  • Hydrolysis: The sulfite ester linkage is vulnerable to cleavage by water, a reaction that can be catalyzed by both acid and base. This pathway leads to ring-opening and the formation of 2,2-dimethyl-1,3-propanediol and sulfurous acid derivatives.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo fragmentation. While specific data for this compound is limited, related cyclic organic molecules can decompose via ring cleavage and elimination reactions.[3]

Below is a diagram illustrating these primary degradation routes.

Figure 1. Primary Degradation Pathways A This compound B Oxidation (+[O]) A->B C Hydrolysis (+H₂O) A->C D Thermal Stress (Δ) A->D E 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide (Cyclic Sulfate) B->E F 2,2-Dimethyl-1,3-propanediol + SO₂/H₂SO₃ C->F G Fragmentation Products (e.g., Isobutylene, Formaldehyde, SO₂) D->G

Caption: Overview of major degradation routes for the title compound.

Section 2: Oxidative Degradation

Q2: During my reaction work-up, I've isolated a byproduct with a molecular weight of 166.2 g/mol . What is this compound?

A2: An increase in mass from 150.19 g/mol (C₅H₁₀O₃S) to 166.2 g/mol (C₅H₁₀O₄S) strongly indicates the oxidation of the parent cyclic sulfite to its corresponding cyclic sulfate: 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide.[4][5][6] This is a common transformation. The oxidation of cyclic sulfites to cyclic sulfates is a well-established synthetic route, often performed intentionally but can also occur as an unwanted side reaction.[1][7]

Q3: My protocol requires the sulfite to remain unoxidized, but I consistently see the sulfate byproduct. How can I prevent this?

A3: Preventing unintentional oxidation requires rigorous exclusion of oxidizing agents.

  • Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric oxygen.

  • Solvent Purity: Use freshly distilled or sparged solvents to remove dissolved oxygen. Peroxides in aged ethers (like THF or Dioxane) are particularly problematic and must be removed prior to use.

  • Reagent Purity: Ensure other reagents in your reaction are free from oxidizing contaminants.

Q4: Conversely, I want to intentionally synthesize the cyclic sulfate. What is a reliable protocol?

A4: The ruthenium-catalyzed oxidation of cyclic sulfites is a clean and high-yielding method.[1][7] This procedure converts the diastereomeric mixture of the sulfite into a single sulfate product.[7]

Experimental Protocol: Ruthenium-Catalyzed Oxidation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a biphasic solvent mixture of acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and water (H₂O) in a 2:2:3 ratio.[7][8]

  • Catalyst & Oxidant Addition: Add sodium periodate (NaIO₄, 2.0 eq) and a catalytic amount of ruthenium(III) chloride (RuCl₃, ~0.5 mol%) to the vigorously stirred mixture.[7][8]

  • Monitoring: The reaction is typically rapid, often completing within 1 hour. Monitor the conversion by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material. The sulfate product may have a similar or slightly lower Rf value.[7]

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Transfer to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7]

Figure 2. Oxidation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Sulfite in MeCN/CH₂Cl₂/H₂O B Add NaIO₄ (Oxidant) & RuCl₃ (Catalyst) A->B C Stir Vigorously (1 hr) B->C D Monitor by TLC C->D E Dilute with CH₂Cl₂ D->E F Wash with H₂O & Brine E->F G Dry, Concentrate F->G H Purify via Chromatography G->H I I H->I Isolate Pure Cyclic Sulfate

Caption: Step-by-step workflow for the synthesis of the cyclic sulfate.

Section 3: Hydrolytic and Thermal Degradation

Q5: I suspect my sample is degrading in a protic solvent. What are the hydrolysis products and how can I detect them?

A5: In the presence of water, especially under acidic or basic conditions, the cyclic sulfite will hydrolyze to 2,2-dimethyl-1,3-propanediol and sulfur dioxide (which exists in equilibrium with sulfurous acid in water). This ring-opening reaction cleaves the S-O ester bonds.

Detection Strategy:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. You can monitor the disappearance of the parent ion (m/z 150.19) and the appearance of the diol product. The diol itself is difficult to ionize by electrospray, so derivatization or APCI may be necessary.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is excellent for detecting the volatile diol product after extraction from the aqueous medium.

  • ¹H NMR Spectroscopy: The appearance of new signals corresponding to the methylene protons (~3.4 ppm) and methyl protons (~0.9 ppm) of 2,2-dimethyl-1,3-propanediol, along with the disappearance of the characteristic signals of the cyclic sulfite, confirms hydrolysis.

Q6: My reaction requires heating to 100 °C. Is this compound thermally stable at this temperature?

Troubleshooting Thermal Instability:

  • Minimize Reaction Time: If high temperatures are unavoidable, aim for the shortest possible reaction time.

  • Local Overheating: Ensure uniform heating using an oil bath and vigorous stirring to avoid localized "hot spots" that can accelerate degradation.

  • Catalyst Screening: Investigate alternative catalysts that may allow the desired reaction to proceed at a lower temperature.

  • Control Experiment: Run a control experiment by heating the cyclic sulfite in the reaction solvent at the target temperature (without other reagents) to quantify its thermal stability under your specific conditions.

Summary of Degradation Products
Degradation PathwayKey Reagent/ConditionPrimary ProductsExpected MW ( g/mol )
Oxidation O₂, NaIO₄, other oxidants5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide166.20
Hydrolysis H₂O (acid or base catalyst)2,2-Dimethyl-1,3-propanediol104.15
Sulfur Dioxide / Sulfurous Acid64.07 / 82.07
Thermal High Temperature (Δ)Isobutylene, Formaldehyde, SO₂56.11, 30.03, 64.07
References
  • Sharpless, K. B., & Gao, Y. (1988). Ruthenium-catalyzed sodium periodate oxidation of cyclic sulfites. Journal of the American Chemical Society, 110, 7538. Available at: [Link]

  • Taylor, M. S., & Morken, J. P. (2012). Cyclic seleninate esters as catalysts for the oxidation of sulfides to sulfoxides, epoxidation of alkenes, and conversion of enamines to α-hydroxyketones. The Journal of Organic Chemistry, 77(7), 3508-17. Available at: [Link]

  • Colonna, S., Gaggero, N., Carrea, G., & Pasta, P. (1998). Oxidation of organic cyclic sulfites to sulfates: a new reaction catalyzed by cyclohexanone monooxygenase. Chemical Communications, 415. Available at: [Link]

  • van der Vorm, S., Hansen, T., & van der Marel, G. A. (2007). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. Radboud Repository. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Production of 5,5-dimethyl-1,3,2-dioxathiane-2,2-dioxide. Available at: [Link]

  • Espino, C. G., & Du Bois, J. (2009). Oxidative Cyclization of Sulfamate Esters Using NaOCl – A Metal-Mediated Hoffman-Löffler Freytag Reaction. ACS Publications. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. Available at: [Link]

  • Mehrvar, M., Anderson, W. A., & Moo-Young, M. (2000). Possible intermediates for the photocatalytic degradation of DIOX. ResearchGate. Available at: [Link]

  • Brimble, M. A., & Elliot, G. (n.d.). Synthesis, reactivity and applications of 1,2-oxathiine 2,2-dioxides. University of Auckland Research Repository. Available at: [Link]

  • Protheragen. (n.d.). This compound. Available at: [Link]

  • Chemsrc. (n.d.). 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide | CAS#:4440-90-8. Available at: [Link]

  • Biocompare. (n.d.). This compound from Aladdin Scientific. Available at: [Link]

  • Nasakin, O. E., et al. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile. Russian Journal of Organic Chemistry, 43(12), 1837–1840. Available at: [Link]

  • Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309-1316. Available at: [Link]

  • Asfaha, Y. T., et al. (2014). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. ResearchGate. Available at: [Link]

  • Miller, M. J., & Gribble, G. W. (2002). 5,5-Dimethyl-1,4,2-dioxazoles as versatile aprotic hydroxamic acid protecting groups. The Journal of Organic Chemistry, 67(14), 4833-8. Available at: [Link]

  • ResearchGate. (n.d.). The common degradation pathways of RDX. Compounds in brackets are postulated intermediates. Available at: [Link]

  • Al-Juboori, M. A. H. (2016). Kinetics and Mechanisms of the Thermal Decomposition of 2‑Methyl-1,3-dioxolane, 2,2-Dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. ACS Publications. Available at: [Link]

  • Arctom Scientific. (n.d.). CAS NO. 1755-97-1 | 5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide. Available at: [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-1,3-dioxane. Available at: [Link]

  • ResearchGate. (n.d.). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating Stereochemical Outcomes in Chiral Auxiliary-Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereocontrol in Modern Chemistry

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where even a single stereocenter inversion can transform a potent therapeutic into an inert or even harmful substance. Chiral auxiliaries represent a robust and reliable strategy for imposing stereochemical control during a reaction.[1] These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing a subsequent chemical transformation to occur with high diastereoselectivity.[1] The auxiliary is then cleaved and ideally recycled, leaving behind an enantiomerically enriched product.

This guide provides a comparative analysis of leading chiral auxiliaries, grounded in experimental data, and details the essential analytical workflows required to validate the stereochemical outcome. It is designed for researchers, scientists, and drug development professionals who require both a conceptual understanding of stereocontrol and a practical framework for its implementation and verification.

Pillars of Stereocontrol: A Comparison of Common Chiral Auxiliaries

The efficacy of a chiral auxiliary is determined by its ability to rigidly control the conformation of the substrate-auxiliary adduct, thereby creating a significant energetic difference between the transition states leading to the possible diastereomeric products.[2] We will compare three of the most powerful and widely adopted classes of auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, and Oppolzer's Sultams.

Evans' Oxazolidinones

Developed by David A. Evans, oxazolidinone auxiliaries are among the most successful and versatile tools in asymmetric synthesis, particularly for aldol reactions and alkylations.[3][4][5] Their effectiveness stems from the formation of a well-defined Z-enolate, which chelates to a metal center (typically boron or titanium). The substituent at the C4 position of the oxazolidinone ring then acts as a powerful steric shield, blocking one face of the enolate and directing the incoming electrophile to the opposite face.[6][7]

G Imide Imide Aldehyde Aldehyde TS1 TS1 TS2 TS2 Enolate Enolate Product Product

Caption: Stereocontrol via an Evans' Oxazolidinone Auxiliary.

Myers' Pseudoephedrine Amides

Professor Andrew G. Myers developed an elegant system using pseudoephedrine, an inexpensive and naturally occurring amino alcohol, as a chiral auxiliary.[8][9] This method is particularly powerful for the asymmetric alkylation of a wide range of carboxylic acid derivatives.[10][11] The key to its success is the formation of a rigid, chelated Z-enolate upon treatment with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride. The phenyl group of the auxiliary effectively blocks the top face, forcing the electrophile to approach from the less hindered bottom face.

G Amide Amide Electrophile Electrophile Enolate Enolate TS TS Product Product

Caption: Stereocontrol via a Myers' Pseudoephedrine Auxiliary.

Oppolzer's Sultams

Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor, prized for its exceptional steric directing ability and high crystallinity, which often facilitates purification of the diastereomeric products. The rigid bicyclic structure and the sulfonyl group create a highly ordered environment upon N-acylation. In reactions like conjugate additions, chelation to a Lewis acid (e.g., MgBr₂) locks the conformation of the α,β-unsaturated system, and the bulky camphor skeleton shields one face, leading to excellent diastereoselectivity.[12][13]

G Acrylamide Acrylamide Nucleophile Nucleophile Chelate Chelate TS TS Product Product

Caption: Stereocontrol via an Oppolzer's Camphorsultam Auxiliary.

Performance Benchmarking: A Data-Driven Comparison

The choice of auxiliary is dictated by the specific transformation. Below is a summary of representative performance data, highlighting the exceptional control these auxiliaries provide. Note that performance is highly dependent on substrates and reaction conditions.

Table 1: Performance in Asymmetric Aldol Reactions

Chiral Auxiliary Electrophile Enolate Source Diastereomeric Ratio (d.r.) Yield (%) Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) Isobutyraldehyde Propionyl Imide >99:1 85 [14]
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans) Benzaldehyde Propionyl Imide 95:5 80 [14]

| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Benzaldehyde | Propionyl Imide | 98:2 (anti:syn) | 91 |[14] |

Table 2: Performance in Asymmetric Alkylation Reactions

Chiral Auxiliary Substrate Electrophile Diastereomeric Ratio (d.r.) Yield (%) Reference
(1R,2S)-Pseudoephedrine Propionamide (Myers) Propionamide Benzyl Bromide >99:1 94 [11][15]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) Propionyl Imide Methyl Iodide 98.5:1.5 90 [4]

| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | Propionyl Imide | Allyl Iodide | >99:1 | 85 | |

The Self-Validating System: Experimental Protocols

Trust in a synthetic method is built upon a foundation of robust, reproducible, and verifiable protocols. The following section details a complete workflow for an Evans asymmetric aldol reaction, which serves as a self-validating system when paired with the analytical methods described later.

G Start Prochiral Substrate Attach Attach Chiral Auxiliary Start->Attach React Diastereoselective Reaction Attach->React Separate Purification (Chromatography/ Crystallization) React->Separate Cleave Cleave Chiral Auxiliary Separate->Cleave Major Diastereomer Product Enantiomerically Pure Product Cleave->Product Recycle Recycle Auxiliary Cleave->Recycle

Caption: General experimental workflow using a chiral auxiliary.

Experimental Protocol: Evans Asymmetric Syn-Aldol Reaction

This protocol describes the reaction between an N-propionyl oxazolidinone and isobutyraldehyde.

Part A: Acylation of the Chiral Auxiliary

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir for 15 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm slowly to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting N-propionyl imide by flash column chromatography.

Part B: Diastereoselective Aldol Reaction

  • Setup: To a flame-dried flask under inert atmosphere, add the purified N-propionyl imide (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). Cool to -78 °C.

  • Enolization: Add di-n-butylboryl triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add freshly distilled isobutyraldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product contains the aldol adduct. At this stage, the diastereomeric ratio can be determined by ¹H NMR. Purify by flash column chromatography.

Part C: Cleavage of the Chiral Auxiliary

  • Setup: Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir vigorously at 0 °C for 2-4 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Separate the layers. The chiral auxiliary can be recovered from the organic layer. Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the final β-hydroxy carboxylic acid product.

Validation of the Outcome: Analytical Techniques

The success of an asymmetric reaction is quantified by two key metrics: the diastereomeric ratio (d.r.) of the intermediate product (auxiliary attached) and the enantiomeric excess (e.e.) of the final product (auxiliary removed). Accurate determination of these values is non-negotiable.

Determining Diastereomeric Ratio (d.r.) via NMR Spectroscopy

Before cleavage of the auxiliary, the products of the reaction are diastereomers. Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra.[16] ¹H NMR spectroscopy is the most common method for determining the d.r. of the crude reaction mixture.[17]

Methodology:

  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure the sample is clean and dissolved in a suitable deuterated solvent.

  • Identify Diagnostic Signals: Locate signals in the spectrum that are unique to each diastereomer. These are typically protons adjacent to the newly formed stereocenters, which will experience different chemical environments. Look for well-resolved signals that do not overlap with other peaks.

  • Integrate the Signals: Carefully integrate the area under the chosen diagnostic peaks for each diastereomer.

  • Calculate the Ratio: The ratio of the integration values directly corresponds to the diastereomeric ratio of the products in the mixture.[18][19] Modern NMR software can perform this analysis with high precision.[20]

Determining Enantiomeric Excess (e.e.) via Chiral HPLC

After the chiral auxiliary is removed, the resulting products are enantiomers. Since enantiomers have identical properties in an achiral environment, they cannot be distinguished by standard chromatographic or spectroscopic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[21][22][23]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP).[24] The CSP is a solid support that has been coated or bonded with an enantiomerically pure chiral molecule. As the racemic or enriched mixture of enantiomers passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies. This differential interaction leads to different retention times, allowing for their separation.[24]

Methodology:

  • Method Development: Select a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and mobile phase (typically hexane/isopropanol for normal phase). Optimize conditions to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

  • Sample Analysis: Inject a solution of the final product onto the HPLC system.

  • Data Acquisition: A detector (usually UV) records the signal as a function of time, producing a chromatogram with two separate peaks corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.): The % e.e. is calculated from the integrated peak areas of the major and minor enantiomers.[25]

% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The use of chiral auxiliaries provides a powerful and predictable method for controlling stereochemistry in complex syntheses. The success of this strategy relies on a tripartite foundation: the rational selection of an auxiliary based on its proven performance for a given reaction type, the execution of meticulously designed experimental protocols, and the rigorous validation of the stereochemical outcome using appropriate analytical techniques. By integrating these pillars of expertise, experience, and authoritative validation, researchers can confidently and efficiently construct chiral molecules with the high degree of enantiopurity required for applications in medicine and materials science.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Sánchez-Lafuente, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 57-63. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]

  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]

  • Wang, Y., & Werness, P. J. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810-1817. [Link]

  • Supplementary Information for Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]

  • de Souza, R. O. M. A., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [Link]

  • Romo, D. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Various Authors. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • O'Riordan, D. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]

  • Chemical Communications. Manchester NMR Methodology Group. [Link]

  • Chow, K. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

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  • Myers Asymmetric Alkylation. SynArchive. [Link]

  • Various Authors. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Myers, A. G., et al. (1997). Asymmetric Alkylation of Enolates. Chem 115 Handout. [Link]

  • Larrow, J. F., & Rovis, T. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Williams College. [Link]

  • Various Authors. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Singh, V. K., et al. (2011). Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. [Link]

  • Chiral Auxiliary Controlled Reactions. (2016). No Added Chemicals blog. [Link]

  • Davies, S. G., et al. (2019). SuperQuat chiral auxiliaries: design, synthesis, and utility. Organic & Biomolecular Chemistry, 17, 1322-1335. [Link]

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  • Reddy, M. V. R., et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. The Journal of Organic Chemistry, 71(1), 337-40. [Link]

  • Singh, V. K., et al. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

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  • Britton, R. (2003). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]

  • de F. P. M. Moreira, V., et al. (2015). Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(11), 20384-20397. [Link]

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A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide, a six-membered cyclic sulfite, presents a valuable case study in conformational analysis due to the stereochemistry of the sulfoxide group. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of this heterocyclic compound. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation.

The Structural Imperative: Why Conformation Matters

This compound is not a planar molecule. Like cyclohexane, it predominantly adopts a chair conformation to minimize angular and torsional strain.[1] The introduction of a gem-dimethyl group at the C5 position effectively "locks" the ring, preventing ring-flipping. This makes the orientation of the exocyclic S=O group—either axial or equatorial—the primary conformational question. This orientation significantly influences the molecule's steric and electronic properties, making its confirmation essential. Spectroscopic analysis is the only definitive, non-destructive method to probe this three-dimensional structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Conformational Analysis

NMR spectroscopy is the most powerful tool for this analysis, as chemical shifts and coupling constants are exquisitely sensitive to the local electronic environment and spatial orientation of nuclei. We will examine both ¹H and ¹³C NMR.

Causality in NMR: The Anisotropic Effect of the S=O Bond

The key to interpreting the NMR spectra lies in understanding the magnetic anisotropy of the sulfoxide (S=O) bond. When the S=O bond is axial, it exerts a strong deshielding effect on the syn-axial protons at the C4 and C6 positions, causing them to resonate at a significantly lower field (higher ppm) compared to their equatorial counterparts. Conversely, an equatorial S=O group has a less pronounced effect. This principle is the foundation of our analysis.[2]

¹H NMR Spectroscopy

A proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. For this compound, we expect to see three distinct signals. While specific data for this substituted compound is sparse, data for the parent 1,3,2-dioxathiane 2-oxide provides a robust comparative baseline.[3]

  • Methylene Protons (C4-H, C6-H): The two CH₂ groups are chemically equivalent but contain diastereotopic protons (axial and equatorial). This will result in two distinct multiplets. In the chair conformation, one set of protons will be axial and the other equatorial. We predict two signals, likely complex multiplets due to geminal and vicinal coupling, in the range of δ 3.9-4.9 ppm . The significant downfield shift is due to the deshielding effect of the adjacent oxygen atoms and the sulfoxide group. The axial protons syn to an axial S=O bond would be expected at the lower end of this field.

  • Methyl Protons (C5-CH₃): The two methyl groups are attached to the same carbon. Due to the locked conformation, they exist in different environments: one axial and one equatorial. This will lead to two sharp singlets. We predict these to appear in the δ 1.0-1.5 ppm range.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. Based on spectral database information, the following shifts are expected in a CDCl₃ solvent.[4]

  • Quaternary Carbon (C5): The carbon bearing the two methyl groups is expected to have a chemical shift around δ 32.0 ppm .

  • Methylene Carbons (C4, C6): These equivalent carbons are adjacent to oxygen and are significantly deshielded, appearing around δ 68.0 ppm .

  • Methyl Carbons (C5-CH₃): The two diastereotopic methyl carbons will have slightly different chemical shifts, expected around δ 22.0 ppm .

Nucleus Predicted Chemical Shift (δ, ppm) Rationale / Key Features
¹H (C4/C6 - Hax, Heq)3.9 - 4.9Two complex multiplets; Diastereotopic protons deshielded by adjacent O and S=O.
¹H (C5 - CH₃)1.0 - 1.5Two sharp singlets; Axial and equatorial methyls are non-equivalent.
¹³C (C5)~32.0Quaternary carbon in the aliphatic region.[4]
¹³C (C4, C6)~68.0Methylene carbons deshielded by adjacent oxygen atoms.[4]
¹³C (C5 - CH₃)~22.0Two distinct signals expected for non-equivalent methyl groups.[4]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and accumulate 1024 scans for good signal-to-noise.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at δ 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.

Infrared (IR) Spectroscopy: Probing the Key Functional Group

While NMR excels at mapping the carbon-hydrogen framework, IR spectroscopy is unparalleled for identifying specific functional groups. In this case, our target is the sulfoxide (S=O) bond.

Causality in IR: The S=O Stretching Vibration

The position of the S=O stretching frequency is highly diagnostic of its environment. In cyclic sulfites, this vibration typically appears in the 1190-1230 cm⁻¹ region. The exact frequency is sensitive to the conformation; an axial S=O bond generally absorbs at a higher frequency than an equatorial one due to differences in bond strain and hyperconjugation. This provides a complementary method to NMR for conformational assignment. A strong absorption band in this region is a definitive indicator of the cyclic sulfite structure. For comparison, the related sulfone (S(=O)₂) group would show two distinct stretching bands (symmetric and asymmetric) in the 1170-1210 cm⁻¹ and 1340-1380 cm⁻¹ regions, respectively.[5]

Vibration Mode Expected Frequency (cm⁻¹) Significance
S=O Stretch1190 - 1230Key diagnostic peak. Confirms the presence of the cyclic sulfite. Frequency is conformation-dependent.
C-O Stretch1000 - 1150Strong bands confirming the C-O single bonds within the ring.
C-H Stretch2850 - 3000Aliphatic C-H stretching from methyl and methylene groups.
CH₂/CH₃ Bend1370 - 1470Characteristic bending (scissoring/deformation) vibrations.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: As the compound is a liquid at room temperature, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Collection: Place the salt plates (without sample) in the spectrometer and run a background scan. This is crucial to subtract the absorbance of the plates and atmospheric CO₂/H₂O.

  • Sample Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare their frequencies to established correlation charts and the expected values listed above.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that acts as a structural fingerprint.

Causality in MS: Fragmentation Pathways

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. For C₅H₁₀O₃S, the expected molecular weight is approximately 150.04 g/mol . The stability of the six-membered ring should result in a clearly observable molecular ion peak.[6]

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this molecule, predictable fragmentation pathways include:

  • Loss of SO₂: A common pathway for cyclic sulfites is the retro-Diels-Alder-type elimination of sulfur dioxide (SO₂; 64 Da), which would yield a fragment corresponding to the remaining C₅H₁₀O portion.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms can occur.

  • Loss of Methyl Group: Loss of a methyl radical (•CH₃; 15 Da) would result in an [M-15]⁺ peak.

Expected Mass Spectrum
  • Molecular Ion (M⁺˙): A distinct peak at m/z = 150 .

  • Key Fragments: Look for peaks at m/z = 135 ([M-CH₃]⁺), m/z = 86 ([M-SO₂]⁺˙), and other smaller fragments corresponding to the breakdown of the neopentyl glycol-derived portion of the ring.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that starts at 50°C and ramps to 250°C at 10°C/min to ensure volatilization and separation from any impurities.

  • MS Ionization: Use a standard electron ionization (EI) source at 70 eV.

  • MS Detection: Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to the molecular ion (M⁺˙) to confirm the molecular weight. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

Integrated Workflow for Structural Confirmation

A self-validating system for confirming the structure of this compound involves a logical, multi-step spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of This compound IR FTIR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry (GC-MS) Synthesis->MS IR_Data Identify S=O stretch (~1200 cm⁻¹) IR->IR_Data NMR_Data Assign ¹H & ¹³C shifts; Confirm connectivity & conformation NMR->NMR_Data MS_Data Confirm MW (m/z 150); Analyze fragmentation MS->MS_Data Conclusion Structure Confirmed IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic confirmation.

Molecular Structure and Key NMR Environments

The diagram below illustrates the chair conformation of the molecule, highlighting the key proton and carbon environments that are differentiated by NMR spectroscopy.

Caption: Chair conformation showing non-equivalent protons and methyls.

Conclusion

The structural confirmation of this compound is most authoritatively achieved through the synergistic use of NMR, IR, and MS. NMR spectroscopy provides the definitive evidence for the carbon-hydrogen framework and the crucial conformational details of the sulfoxide group. IR spectroscopy offers unambiguous confirmation of the key S=O functional group, distinguishing it from potential oxidation products like the corresponding sulfate. Finally, mass spectrometry validates the molecular weight and provides a fragmentation fingerprint that corroborates the overall structure. By following the integrated workflow described, researchers can establish a self-validating system that ensures the scientific integrity of their findings.

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The Constrained Advantage: A Comparative Guide to Cyclic Sulfites Over Acyclic Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection of reagents and intermediates is paramount to achieving desired outcomes with efficiency and precision. Among the diverse arsenal of sulfur-based functionalities, sulfites (R-O-S(O)-O-R') have carved a niche as versatile intermediates. However, a crucial distinction exists between the conformationally flexible acyclic sulfites and their constrained cyclic counterparts. This guide provides an in-depth, evidence-based comparison, demonstrating the often-superior performance of cyclic sulfites in a range of synthetic applications, particularly in the realms of pharmaceutical and complex molecule synthesis.

The Reactivity Paradigm: Ring Strain as a Catalyst for Transformation

One of the most significant advantages of cyclic sulfites lies in their enhanced reactivity compared to acyclic analogs. This heightened reactivity is primarily attributed to the inherent ring strain in the cyclic structure. The relief of this strain provides a thermodynamic driving force for ring-opening reactions.

Acyclic sulfites, free to adopt low-energy conformations, present a higher activation energy barrier for nucleophilic attack. In contrast, the fixed geometry of cyclic sulfites, particularly five-membered rings derived from 1,2-diols, positions the sulfur and carbon atoms for more favorable orbital overlap with incoming nucleophiles.

This principle is frequently exploited in the synthesis of complex molecules where mild reaction conditions are essential to preserve sensitive functional groups. The enhanced electrophilicity of the sulfur and carbon atoms within the ring makes cyclic sulfites excellent substrates for a variety of nucleophiles.[1][2]

Comparative Reactivity Profile
FeatureCyclic SulfitesAcyclic SulfitesRationale
Reaction Rate with Nucleophiles FasterSlowerRing strain in the cyclic structure lowers the activation energy for ring-opening.
Reaction Conditions Milder (often lower temperatures)More forcing (often requires heating)The inherent reactivity of the cyclic system necessitates less energetic input.
Leaving Group Ability Excellent (upon ring opening)ModerateThe formation of a stable sulfate or sulfonate monoester after ring-opening is thermodynamically favorable.

Stereochemical Fidelity: The Architect's Choice for Asymmetric Synthesis

The rigid framework of cyclic sulfites provides a powerful tool for controlling stereochemistry during chemical transformations. When derived from chiral diols, the stereochemical information is locked within the cyclic sulfite, which can then direct the approach of incoming nucleophiles with high diastereoselectivity.

This "stereochemical memory" is a distinct advantage over acyclic sulfites, where free rotation around single bonds can lead to a loss of stereochemical integrity and the formation of multiple stereoisomers. The ability to control the stereochemical outcome of a reaction is of paramount importance in the synthesis of chiral drugs, where only one enantiomer may possess the desired therapeutic effect.

Experimental Workflow: Stereoselective Synthesis of an Azido Alcohol

The following workflow illustrates the use of a cyclic sulfite to control the stereochemistry of a nucleophilic substitution reaction.

G cluster_0 Step 1: Cyclic Sulfite Formation cluster_1 Step 2: Nucleophilic Ring-Opening start Chiral 1,2-Diol socl2 Thionyl Chloride (SOCl2) Pyridine start->socl2 Reacts with sulfite Chiral Cyclic Sulfite socl2->sulfite Forms azide Sodium Azide (NaN3) opening SN2 Attack sulfite->opening Attacks Carbon azide->opening Acts as Nucleophile product Azido Alcohol (Inverted Stereocenter) opening->product Yields

Caption: Workflow for stereoselective azido alcohol synthesis.

Protocol:

  • Cyclic Sulfite Formation: To a solution of the chiral 1,2-diol in dichloromethane at 0 °C is added pyridine (1.2 equivalents). Thionyl chloride (1.1 equivalents) is then added dropwise, and the reaction is stirred for 2 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude cyclic sulfite, which is often used without further purification.

  • Nucleophilic Ring-Opening: The crude cyclic sulfite is dissolved in dimethylformamide, and sodium azide (1.5 equivalents) is added. The mixture is heated to 60 °C and stirred for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting azido alcohol is purified by column chromatography.[3]

A Gateway to Cyclic Sulfates: The "Activated" Intermediate

While cyclic sulfites are potent electrophiles in their own right, they also serve as stable, readily prepared precursors to the even more reactive cyclic sulfates.[1] The oxidation of a cyclic sulfite to a cyclic sulfate dramatically increases the electrophilicity of the ring carbons, making them highly susceptible to nucleophilic attack. This two-step sequence (diol to cyclic sulfite to cyclic sulfate) is a cornerstone of modern organic synthesis, providing a reliable method for activating diols for subsequent transformations.[4]

G diol 1,2-Diol sulfite Cyclic Sulfite diol->sulfite + SOCl2 sulfate Cyclic Sulfate (Highly Reactive) sulfite->sulfate Oxidation (e.g., RuO4)

Caption: Synthesis of cyclic sulfates from 1,2-diols via cyclic sulfites.

The corresponding transformation of acyclic sulfites to acyclic sulfates is less common and generally less synthetically useful, as the resulting acyclic sulfates lack the conformational rigidity and heightened reactivity of their cyclic counterparts.

Applications in Drug Development and Natural Product Synthesis

The unique properties of cyclic sulfites and their derivatives have been harnessed in the synthesis of a wide array of biologically active molecules. Their ability to serve as "epoxide equivalents" allows for the introduction of diverse functionalities with predictable stereochemistry.[2]

For instance, in carbohydrate chemistry, cyclic sulfites are employed to modify sugars, leading to the synthesis of azido sugars, halo sugars, and thiosugars, which are precursors to various therapeutic agents.[2] The predictable reactivity of cyclic sulfites makes them ideal for multi-step syntheses where reliability and high yields are critical.

Sulfur-containing cyclic structures, in general, are prevalent in pharmaceuticals.[5][6] The sulfone group, often derived from the oxidation of a sulfite or sulfide, is a key pharmacophore that can improve a drug's pharmacokinetic properties, such as solubility and metabolic stability.[7]

Conclusion

In the comparative analysis of cyclic versus acyclic sulfites, the cyclic analogs consistently demonstrate a superior profile for applications demanding high reactivity, stereocontrol, and synthetic versatility. Their constrained architecture, a direct consequence of their cyclic nature, translates into a predictable and powerful tool for the modern synthetic chemist. While acyclic sulfites have their applications, the strategic advantages offered by cyclic sulfites, particularly as precursors to highly reactive cyclic sulfates and as scaffolds for stereoselective synthesis, solidify their position as indispensable intermediates in the pursuit of complex molecular targets.

References

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A Researcher's Guide to Computational Studies of Cyclic Sulfite Conformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular conformation is paramount. The three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. Cyclic sulfites, a class of sulfur-containing heterocycles, are not only important synthetic intermediates but are also found in various biologically active molecules. Their conformational preferences, largely governed by the orientation of the S=O group and the interplay of stereoelectronic effects, are crucial for their reactivity and interaction with biological targets.

This guide provides an in-depth comparison of computational methods for studying the conformations of cyclic sulfites, with a focus on providing actionable insights for designing and interpreting computational experiments. We will delve into the theoretical underpinnings of different approaches, compare their performance against experimental data, and provide a detailed protocol for a typical computational workflow.

The Conformational Landscape of Cyclic Sulfites: A Tale of Chairs, Twists, and Anomeric Effects

The conformational analysis of cyclic sulfites, particularly six-membered rings like 1,3,2-dioxathiane 2-oxide (trimethylene sulfite), has been a subject of considerable interest. Experimental studies, including gas-phase electron diffraction[1][2] and NMR spectroscopy, have shown that these molecules predominantly adopt a chair conformation. A key feature is the strong preference for the S=O group to occupy an axial position. This preference is a manifestation of the anomeric effect, a stereoelectronic phenomenon that stabilizes conformations where a lone pair on an oxygen atom is anti-periplanar to an acceptor orbital, in this case, the σ* orbital of the S-O bond.

The chair conformation is not the only possibility. Twist and boat forms also exist on the potential energy surface, although they are generally higher in energy. The energy barriers between these conformations determine the flexibility of the ring system and can be influenced by substitution and the solvent environment.

Comparing the Tools of the Trade: A Guide to Computational Methods

The accurate prediction of cyclic sulfite conformations requires a careful selection of computational methods. Here, we compare the three main classes of methods: Molecular Mechanics (MM), Density Functional Theory (DFT), and Ab initio methods.

Molecular Mechanics (MM): A Fast First Look

Molecular mechanics methods are based on classical physics and use a set of parameters, known as a force field, to describe the potential energy of a molecule as a function of its geometry. MM methods are computationally inexpensive, making them ideal for rapid conformational searches of large molecules or for generating initial structures for more accurate calculations.

Several force fields are available, each with its own set of parameters and intended applications. For organic molecules, some common choices include:

  • MMFF94 (Merck Molecular Force Field): A versatile force field for a wide range of organic molecules.

  • UFF (Universal Force Field): A general-purpose force field that can handle elements from across the periodic table.

  • AMBER (Assisted Model Building with Energy Refinement): Primarily developed for biomolecules but also used for organic molecules.

While fast, the accuracy of MM methods is limited by the quality of the force field parameters. For novel or unusual structures, appropriate parameters may not be available, leading to inaccurate results.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

DFT is a quantum mechanical method that has become the workhorse for computational studies of molecular properties, including conformational analysis. It offers a good balance between accuracy and computational cost. The accuracy of a DFT calculation depends on the choice of the exchange-correlation functional and the basis set.

For sulfur-containing compounds, the choice of functional is particularly important. Studies have shown that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often perform well. Some recommended functionals include:

  • B3LYP: A widely used hybrid functional that often provides reliable geometries and relative energies.

  • M06-2X: A meta-hybrid GGA functional that has shown good performance for main-group thermochemistry and non-covalent interactions.

The choice of basis set is also critical. For sulfur, it is generally recommended to use basis sets that include polarization and diffuse functions, such as Pople-style basis sets (e.g., 6-31G(d), 6-31+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ).

Ab initio Methods: The Gold Standard

Ab initio (from the beginning) methods are based on first principles and do not rely on empirical parameters. They are the most accurate but also the most computationally expensive methods. Common ab initio methods include:

  • Hartree-Fock (HF): The simplest ab initio method, which does not account for electron correlation and is therefore often not accurate enough for quantitative predictions.

  • Møller-Plesset Perturbation Theory (MP2): A method that includes electron correlation and generally provides more accurate results than HF.

  • Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for its high accuracy, but it is computationally very demanding and typically only feasible for small molecules.

Performance Comparison: Computational Predictions vs. Experimental Reality

To provide a concrete comparison, we will focus on trimethylene sulfite (1,3,2-dioxathiane 2-oxide), a well-studied cyclic sulfite. The table below summarizes experimental data and compares it with representative computational results.

ParameterExperimental ValueMolecular Mechanics (MMFF94)DFT (B3LYP/6-31G(d))Ab initio (RHF/6-31G(d))
Most Stable Conformation Chair (axial S=O)[1][2]Chair (axial S=O)Chair (axial S=O)Chair (axial S=O)
S=O Bond Orientation Axial[1][2]AxialAxialAxial
Ring Inversion Barrier ~10-12 kcal/mol (estimated)Lower than experimentalIn reasonable agreementLower than experimental
ΔG° (axial vs. equatorial S=O) -3.5 kcal/mol (experimental estimate)---3.6 kcal/mol (-15.0 kJ/mol)[3]

Key Observations:

  • All levels of theory correctly predict the chair conformation with an axial S=O group as the most stable form for trimethylene sulfite.

  • The ab initio RHF/6-31G(d) calculation provides a free energy difference between the axial and equatorial S=O conformers that is in excellent agreement with experimental estimates[3].

  • Molecular mechanics, while correctly identifying the most stable conformer, is generally less accurate for energy barriers and may not be suitable for quantitative predictions without specific parameterization.

  • DFT with a suitable functional and basis set offers a good compromise between accuracy and computational cost for predicting both geometries and relative energies.

A Step-by-Step Guide to a Typical Computational Workflow

This section outlines a detailed protocol for performing a computational conformational analysis of a cyclic sulfite using a combination of molecular mechanics and DFT.

Step 1: Building the Initial 3D Structure
  • Use a molecule builder: Employ a graphical user interface (GUI) such as Avogadro, ChemDraw, or GaussView to construct the 2D structure of the cyclic sulfite.

  • Generate a 3D structure: Use the software's built-in tools to convert the 2D drawing into an initial 3D conformation. Ensure the correct stereochemistry is represented.

Step 2: Conformational Search with Molecular Mechanics

The purpose of this step is to efficiently explore the potential energy surface and identify a set of low-energy conformers.

  • Choose a force field: Select a suitable force field, such as MMFF94, for the conformational search.

  • Set up the search: Use a conformational search algorithm, such as a Monte Carlo or systematic search, to generate a diverse set of conformers.

  • Energy minimization: Each generated conformer should be subjected to energy minimization using the chosen force field.

  • Filter and rank: The resulting conformers should be filtered to remove duplicates and ranked by their relative energies.

Step 3: Geometry Optimization with DFT

The low-energy conformers identified in the MM search are then refined using more accurate DFT calculations.

  • Select a DFT method: Choose an appropriate exchange-correlation functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31+G(d,p)).

  • Perform geometry optimization: For each low-energy conformer from the MM search, perform a full geometry optimization at the chosen DFT level of theory. This will locate the nearest local minimum on the DFT potential energy surface.

  • Verify the minima: It is crucial to perform a frequency calculation after each optimization. The absence of imaginary frequencies confirms that the structure is a true minimum.

Step 4: Calculation of Thermochemical Properties and NMR Parameters
  • Calculate relative energies: From the frequency calculations, you can obtain the Gibbs free energies of the optimized conformers. This allows you to determine their relative populations at a given temperature using the Boltzmann distribution.

  • Calculate NMR parameters (optional): To further validate your results against experimental data, you can calculate NMR chemical shifts and coupling constants using methods like GIAO (Gauge-Independent Atomic Orbital).

Step 5: Analysis of Results
  • Compare with experimental data: If available, compare your calculated geometries, relative energies, and NMR parameters with experimental values from X-ray crystallography, NMR spectroscopy, or other techniques.

  • Visualize conformations: Use molecular visualization software to inspect the optimized geometries and understand the key structural features of the different conformers.

Visualization of the Computational Workflow and Conformational Equilibria

To better illustrate the process, the following diagrams are provided in Graphviz DOT language.

Computational_Workflow cluster_0 Step 1: Structure Building cluster_1 Step 2: Conformational Search (MM) cluster_2 Step 3: Refinement (DFT) cluster_3 Step 4: Property Calculation cluster_4 Step 5: Analysis build Build 2D/3D Structure (e.g., Avogadro, ChemDraw) mm_search Conformational Search (e.g., Monte Carlo with MMFF94) build->mm_search mm_min Energy Minimization mm_search->mm_min mm_filter Filter & Rank Conformers mm_min->mm_filter dft_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mm_filter->dft_opt Low-energy conformers freq_calc Frequency Calculation (Verify Minima) dft_opt->freq_calc thermo Calculate Gibbs Free Energies freq_calc->thermo nmr Calculate NMR Parameters (optional) freq_calc->nmr analysis Compare with Experiment Visualize Results thermo->analysis nmr->analysis

Caption: A typical computational workflow for the conformational analysis of cyclic sulfites.

Conformational_Equilibrium Chair_ax Chair (axial S=O) (Global Minimum) Chair_eq Chair (equatorial S=O) Chair_ax->Chair_eq Ring Inversion Twist Twist Chair_ax->Twist Chair_eq->Twist Boat Boat Twist->Boat

Caption: Conformational equilibria of a six-membered cyclic sulfite.

Conclusion

The computational study of cyclic sulfite conformations is a powerful approach for gaining insights into their structure-property relationships. This guide has provided a comparative overview of the available computational methods, highlighting their strengths and weaknesses. By following the detailed workflow and carefully selecting the appropriate level of theory, researchers can confidently predict and analyze the conformational preferences of these important molecules. The synergy between computational predictions and experimental validation remains the cornerstone of modern chemical research, and the methodologies outlined here provide a robust framework for such investigations.

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A Senior Application Scientist's Guide to Sulfation: A Cost-Benefit Analysis of the Cyclic Sulfite Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise introduction of sulfate esters into a molecule is a critical, yet often challenging, step. The choice of sulfating agent dictates not only the success of the reaction but also the feasibility of the entire synthetic route in terms of cost, safety, and scalability. This guide provides an in-depth analysis of a powerful two-step strategy: the use of the stable cyclic sulfite, 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide , as a precursor to a highly reactive cyclic sulfate for stereospecific sulfation. We will objectively compare this methodology with traditional sulfating agents, supported by experimental data and cost analysis, to illuminate its distinct advantages in modern organic synthesis.

The Cyclic Sulfite Strategy: An Overview

The core of this strategy lies in a two-stage process. First, a stable, often crystalline cyclic sulfite, this compound, is synthesized from an inexpensive diol. This intermediate is then oxidized in situ or as a separate step to form the corresponding cyclic sulfate, 5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide. This cyclic sulfate is a potent dielectrophile, poised for clean, stereospecific ring-opening by a wide range of nucleophiles. The gem-dimethyl group on the six-membered ring locks the chair conformation, providing steric hindrance that directs the nucleophilic attack with high regioselectivity and stereocontrol, which is a significant advantage in the synthesis of complex chiral molecules.

Figure 1: General workflow for the use of this compound.

Part 1: The Cost Analysis — In-House Synthesis vs. Direct Purchase

A primary consideration for any laboratory is the cost of reagents. This compound can be purchased directly or synthesized from readily available starting materials.

Option A: In-House Synthesis The cyclic sulfite is straightforwardly prepared by reacting 2,2-dimethyl-1,3-propanediol with thionyl chloride, often in a solvent like dichloromethane. Yields for this procedure are typically high.

Option B: Direct Commercial Purchase Several chemical suppliers offer the pre-made cyclic sulfite, providing convenience at a higher monetary cost.

The subsequent oxidation step to the active cyclic sulfate requires a catalytic amount of Ruthenium(III) chloride and a stoichiometric oxidant like Sodium periodate.

Table 1: Estimated Cost Comparison for Reagent Acquisition

Route Component Typical Supplier & Grade Estimated Price (USD) Molar Cost (USD/mol) Notes
In-House Synthesis 2,2-Dimethyl-1,3-propanediolSigma-Aldrich, 99%~$38.60 / 500 g[1]~$8.04Inexpensive, stable solid.
Thionyl ChlorideSigma-Aldrich, 97%~$193.00 / 1 L (1.63 kg)[2]~$14.11Requires careful handling (moisture-sensitive, corrosive).
Total (Sulfite Synthesis) --~$22.15 Excludes solvent and labor. Highly cost-effective.
Direct Purchase This compoundAladdin Scientific, ≥98%~$162.90 / 25 g[3]~$978.30 Convenient, but significantly more expensive.
Oxidation Step Ruthenium(III) chloride hydrateStrem, 99.99+%~$59.00 / 1 g[4]~$284.28 (anhydrous)Used in catalytic amounts (e.g., 0.5 mol%), so cost per reaction is low.
Sodium PeriodateChem-Impex, ≥99%~$255.00 / 1 kg[5]~$1.19Stoichiometric but inexpensive oxidant.

Disclaimer: Prices are estimates based on publicly available catalog data from early 2026 and are subject to change. Bulk pricing may significantly alter the cost analysis.

The Verdict on Cost: For laboratories performing synthesis at any significant scale, the in-house preparation of this compound offers a dramatic cost saving of over 95% per mole compared to direct purchase. While direct purchase offers convenience for small-scale, exploratory work, the economic benefit of synthesis is undeniable for process development and routine use.

Part 2: The Benefit Analysis — Performance vs. Alternatives

The true value of this reagent is realized in its performance as a precursor to a superior sulfating agent. Let's compare the cyclic sulfate method to two common alternatives: sulfuryl chloride (SO₂Cl₂) and sulfur trioxide-pyridine complex (SO₃·Py).

Table 2: Comparative Performance of Sulfating Agents

Parameter Cyclic Sulfate (from 5,5-Dimethyl...) Sulfuryl Chloride (SO₂Cl₂) Sulfur Trioxide-Pyridine (SO₃·Py)
Reaction Conditions Mild; oxidation followed by nucleophilic addition often at RT.Harsh, often requires strong base and low temperatures. Highly exothermic reaction with water.[6]Generally mild, but can require elevated temperatures.[7]
Stereochemical Control Excellent. Predictable Sₙ2 inversion at the site of attack.Poor to moderate. Can lead to mixtures of stereoisomers and elimination byproducts.No inherent stereocontrol. Sulfates the hydroxyl group directly without affecting the chiral center.
Byproducts & Purification Clean reaction. Byproducts (e.g., sodium iodate) are often water-soluble and easily removed.Generates HCl and H₂SO₄ upon workup, requiring careful quenching and extraction.[6] Corrosive nature complicates handling.[8]Removal of excess pyridine can be challenging, often requiring azeotropic distillation or extensive extraction.[7][9]
Safety Hazards The cyclic sulfite and sulfate are relatively stable solids. The oxidant (NaIO₄) is a strong oxidizer.Highly toxic, corrosive, and a lachrymator. [6] Reacts violently with water and donor solvents.[6]SO₃·Py is an air- and moisture-sensitive solid. Pyridine is toxic.[10]
Substrate Scope Excellent for 1,2- and 1,3-diols. Tolerates a wide range of functional groups.Broadly applicable to alcohols but can be aggressive towards sensitive functional groups.Widely used for alcohols, but can be problematic for acid-sensitive substrates.[11]

graph Decision_Tree {
rankdir="TB";
node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"];
edge [fontname="Helvetica"];

Start [label="Need to sulfate a molecule?", shape=ellipse, fillcolor="#F1F3F4"]; Q1 [label="Is precise stereocontrol\na critical requirement?", fillcolor="#FBBC05"]; Q2 [label="Is the precursor a\n1,2- or 1,3-diol?", fillcolor="#FBBC05"]; Method_CS [label="Use Cyclic Sulfite/Sulfate\nMethodology", fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_Direct [label="Consider Direct Sulfation:\n- SO₃·Py (mild)\n- SO₂Cl₂ (harsh)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Q2 [label=" Yes "]; Q1 -> Method_Direct [label=" No "]; Q2 -> Method_CS [label=" Yes "]; Q2 -> Method_Direct [label=" No "]; }

Figure 2: Decision logic for choosing a sulfation method.

Expertise in Action: Why the Cyclic Sulfate Route Excels

The primary benefit of using the cyclic sulfate derived from this compound is predictable stereochemical control . When a nucleophile attacks the cyclic sulfate, it does so via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the carbon center being attacked. This is invaluable in pharmaceutical synthesis where specific stereoisomers are required for biological activity.

In contrast, traditional reagents like sulfuryl chloride often generate chlorosulfate intermediates that can lead to elimination, rearrangement, or racemization, complicating purification and reducing the yield of the desired product. While SO₃·Py is milder, it simply sulfates an existing alcohol; it does not provide a pathway for introducing a sulfate group with concomitant inversion of stereochemistry, a transformation that can be highly valuable for accessing specific target molecules.

Part 3: Experimental Protocols

To provide a practical context, we present validated, step-by-step methodologies.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures.[12][13]

  • Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add 2,2-dimethyl-1,3-propanediol (104.15 g, 1.0 mol) and dichloromethane (200 mL).

  • Addition: Cool the resulting suspension to 5-10 °C using an ice bath. Add thionyl chloride (125 g, 1.05 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 40 °C and stir for 3 hours. The mixture will become a clear solution.

  • Workup: Cool the mixture to room temperature. Carefully wash the organic layer with water (50 mL) and then with a saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to neutralize any remaining acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the bulk of the dichloromethane on a rotary evaporator.

  • Purification: Distill the residual oil under reduced pressure (85-87 °C at 30 mmHg) to yield this compound as a colorless oil that solidifies upon standing (Yield: ~90-95%).

Protocol 2: Oxidation to Cyclic Sulfate and Nucleophilic Opening

This protocol demonstrates the conversion to the active species and subsequent reaction.

  • Setup: In a 250 mL three-necked flask, dissolve the cyclic sulfite from Protocol 1 (10.0 g, 0.067 mol) in a mixture of dichloromethane (70 mL) and water (70 mL).

  • Catalyst Addition: Add Ruthenium(III) chloride hydrate (~20 mg, ~0.1 mol%) and benzyltriethylammonium chloride (0.76 g, 0.0033 mol) as a phase transfer catalyst.

  • Oxidation: Cool the biphasic mixture to 0 °C. Add sodium periodate (15.7 g, 0.073 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is often indicated by a color change from dark brown/black to green. Stir vigorously at 0-5 °C for 2-3 hours until TLC or LCMS indicates complete consumption of the starting sulfite.

  • Workup: Separate the organic phase. Extract the aqueous phase with dichloromethane (2 x 30 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL) to quench any remaining oxidant, then with brine (50 mL).

  • Nucleophilic Addition (Example with Sodium Azide): Dry the organic layer containing the crude cyclic sulfate over Na₂SO₄, filter, and concentrate to ~50 mL. Add this solution to a stirred suspension of sodium azide (NaN₃, 8.7 g, 0.134 mol) in dimethylformamide (DMF, 50 mL). Heat the mixture to 60 °C and stir overnight.

  • Isolation: Cool the reaction, pour into water (200 mL), and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by silica gel chromatography to yield the azido alcohol product.

Conclusion: A Clear Case for the Cyclic Sulfite Route

The use of This compound as a precursor for a cyclic sulfate presents a compelling case for its adoption in complex organic synthesis.

  • Cost-Benefit: While the initial reagent has a high purchase price, its two-step synthesis from inexpensive commodity chemicals is simple and high-yielding, making it exceptionally cost-effective for any scale beyond exploratory studies.

  • Performance-Benefit: The key advantage is unparalleled stereochemical control. The mild reaction conditions and clean conversions offered by the resulting cyclic sulfate are superior to the harsh, often non-selective nature of reagents like sulfuryl chloride. This leads to higher yields of the desired stereoisomer, simplified purification, and ultimately, a more efficient and reliable synthetic route.

For drug development professionals and researchers focused on the stereospecific synthesis of complex molecules, the benefits of predictability, reliability, and control offered by this methodology far outweigh the initial effort of a two-step reagent preparation. It represents a strategic investment in synthetic efficiency, yielding dividends in the form of cleaner reactions, higher yields, and faster access to target molecules.

References

  • This compound from Aladdin Scientific. Biocompare.com. [Link]

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  • Synthesis of Production of 5.5-dimethyl -1,3,2-dioxathiane-2-oxide. PrepChem.com. [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the stereochemical purity of a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and efficacy. In the realm of asymmetric synthesis, the precise quantification of enantiomeric excess (ee) is the ultimate measure of a reaction's success. This guide provides an in-depth, objective comparison of the principal analytical techniques for determining enantiomeric excess, grounded in experimental data and field-proven insights. We will navigate the nuances of chromatographic and spectroscopic methods, elucidating not just the "how" but, more critically, the "why" behind methodological choices, empowering you to select and implement the most robust and appropriate technique for your chiral molecules.

The Centrality of Enantiomeric Excess in Modern Chemistry

Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical purity. Consequently, regulatory bodies and the scientific community place stringent demands on the enantiopurity of chiral compounds. The accurate determination of enantiomeric excess, a measure of the predominance of one enantiomer over the other, is therefore a cornerstone of quality control, process development, and regulatory compliance in the pharmaceutical and chemical industries.

A Comparative Overview of Key Analytical Techniques

The primary methods for quantifying enantiomeric excess fall into two main categories: chromatographic and spectroscopic techniques. The choice of method is dictated by a confluence of factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the instrumentation at hand.[1]

Quantitative Performance Comparison

The selection of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput. The following table summarizes key quantitative performance metrics for the most common analytical methods.

ParameterChiral HPLCChiral GCChiral SFCNMR Spectroscopy (with Chiral Auxiliaries)
Principle Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase.Differential interaction with a chiral stationary phase using a supercritical fluid mobile phase.Formation of diastereomeric complexes with distinct NMR signals.
Typical Analytes Broad applicability, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Broad applicability, particularly for non-polar and moderately polar compounds.Analytes with suitable functional groups for interaction with chiral auxiliaries.
Resolution Excellent, with baseline separation often achievable (Rs > 1.5).High, especially with cyclodextrin-based columns.High, often with faster analysis times than HPLC.Dependent on the chiral auxiliary and magnetic field strength; signal overlap can be a challenge.
Sensitivity (LOD/LOQ) High, with UV, fluorescence, and MS detectors. LOD can be in the low µg/mL range.[2]Very high, especially with FID and MS detectors.High, comparable to or better than HPLC.[3]Generally lower than chromatographic methods.
Analysis Time Typically 15-30 minutes per sample.[2]Can be faster than HPLC, around 10-30 minutes.Significantly faster than HPLC, often under 10 minutes.Rapid data acquisition (~5-15 minutes), but sample preparation for derivatization can be time-consuming.[2]
Solvent Consumption Moderate to high.Low (carrier gas).Significantly lower organic solvent consumption than HPLC.Low (~0.5-1 mL of deuterated solvent per sample).[2]
Sample Preparation Usually simple dissolution in the mobile phase.Can require derivatization to increase volatility.Simple dissolution.Simple mixing with a chiral solvating agent or chemical reaction with a chiral derivatizing agent.

I. Chiral Chromatography: The Gold Standard for Enantioseparation

Chromatographic methods are the workhorses for enantiomeric excess determination, offering high-resolution separation of enantiomers. The underlying principle is the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely used technique for ee determination due to its broad applicability to a wide range of compounds and its high resolving power.[4]

The success of a chiral HPLC separation hinges on the judicious selection of the chiral stationary phase and the mobile phase. This choice is not arbitrary but is guided by the structural features of the analyte.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are the most popular due to their broad enantiorecognition capabilities.[5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide polymer.[6][7] For basic analytes like L-Hyoscyamine, adding a basic modifier such as diethylamine (DEA) to the mobile phase is crucial to prevent peak tailing caused by interactions with residual silanol groups on the silica support.[8]

  • Mobile Phase: The mobile phase composition, including the organic modifier and any additives, fine-tunes the retention and selectivity. For normal-phase chromatography, mixtures of alkanes (like hexane) and alcohols (like isopropanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers are used. The choice of mobile phase can even influence the elution order of the enantiomers.[5]

This protocol outlines a general procedure for the direct separation of chiral alcohol enantiomers on a polysaccharide-based CSP.

  • Column Selection: Choose a suitable polysaccharide-based CSP, such as one containing cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol, often with a small percentage of an amine modifier like DEA for basic analytes. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Poor Resolution: If the enantiomers are not well-separated, consider decreasing the flow rate to allow for more interaction with the CSP, or adjusting the mobile phase composition (e.g., changing the percentage of the alcohol modifier). Temperature can also be a powerful tool; lower temperatures often increase selectivity.[8][9]

  • Peak Tailing: This is often due to unwanted interactions between the analyte and the stationary phase. For basic compounds, adding a small amount of a basic modifier like DEA or TEA can significantly improve peak shape. For acidic compounds, an acidic modifier like acetic acid may be beneficial.[8]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Select Chiral Stationary Phase A1 Equilibrate HPLC System P1->A1 P2 Prepare Mobile Phase P2->A1 P3 Prepare Analyte Sample A2 Inject Sample P3->A2 A1->A2 A3 Detect and Record Chromatogram A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate % ee D1->D2

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is the method of choice for volatile and thermally stable compounds. The separation mechanism is analogous to chiral HPLC, relying on a CSP to differentiate between enantiomers.[10]

  • Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are the most common for chiral GC. The toroidal shape of cyclodextrins creates a chiral cavity into which one enantiomer may fit better than the other, leading to separation. The type of cyclodextrin (α, β, or γ) and its derivatization are chosen based on the size and shape of the analyte.[10][11]

  • Temperature Program: The oven temperature program is a critical parameter. A slow temperature ramp is often necessary to achieve baseline separation, as it allows for sufficient differential interaction between the enantiomers and the CSP.[10]

  • Column Selection: Select a cyclodextrin-based capillary column appropriate for the size of the alkane.

  • Instrument Setup: Set the injector and detector temperatures, and program the oven temperature with a slow ramp rate (e.g., 1-2 °C/min).

  • Sample Preparation: Dissolve the sample in a volatile solvent like hexane to a suitable concentration (e.g., 100 ppm).

  • Injection and Analysis: Inject a small volume of the sample and acquire the chromatogram.

  • Data Analysis: Integrate the peak areas and calculate the % ee as described for HPLC.

  • Peak Tailing: A common cause of peak tailing in chiral GC is column overload. Unlike achiral GC, overloading on cyclodextrin phases often results in tailing rather than fronting. Reducing the injected sample amount is the primary solution. Active sites in the injector or at the column head can also cause tailing and may require system maintenance.[10][12][13]

  • Poor Resolution: If resolution is insufficient, optimizing the temperature program by using a slower ramp rate or a lower initial temperature can be effective. Optimizing the carrier gas flow rate is also important.[10]

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.[14]

The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster equilibration times compared to HPLC, leading to increased sample throughput. The choice of CSPs is similar to that for HPLC, with polysaccharide-based phases being widely used. The addition of a small amount of a polar organic co-solvent (modifier), such as an alcohol, is usually necessary to modulate analyte retention and selectivity.

II. Chiral NMR Spectroscopy: A Rapid Method for ee Determination

NMR spectroscopy offers a fundamentally different approach to ee determination. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is added to the sample to induce a diastereomeric environment, resulting in distinct NMR signals for each enantiomer.[15]

NMR with Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte. This results in different time-averaged chemical environments for the nuclei of the two enantiomers, leading to separate signals in the NMR spectrum.[15]

The effectiveness of a CSA depends on the strength and specificity of the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the CSA and the analyte. The choice of CSA is therefore highly dependent on the functional groups present in the analyte. For example, Mosher's acid can be used as a CSA for amino acid benzyl esters, where interactions between the carboxylate of the acid and the amine of the ester lead to enantiodiscrimination.[16]

  • Sample Preparation: In an NMR tube, dissolve a known amount of the analyte in a suitable deuterated solvent.

  • Addition of CSA: Add a molar equivalent of the enantiomerically pure CSA.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. Integrate these signals and calculate the enantiomeric ratio.

NMR_CSA_Workflow Analyte Enantiomeric Mixture (Analyte) Mix Mix in NMR Tube with Deuterated Solvent Analyte->Mix CSA Chiral Solvating Agent (CSA) CSA->Mix Complex Formation of Transient Diastereomeric Complexes Mix->Complex NMR Acquire NMR Spectrum Complex->NMR Spectrum Observe Separated Signals for Each Enantiomer NMR->Spectrum Analysis Integrate Signals and Calculate % ee Spectrum->Analysis

Caption: Workflow for ee determination by NMR with a CSA.

NMR with Chiral Derivatizing Agents (CDAs)

CDAs are enantiomerically pure reagents that react covalently with the analyte to form a stable pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of the original enantiomeric ratio.[17]

The choice of CDA is dictated by the presence of a reactive functional group in the analyte (e.g., an alcohol or amine). Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example of a CDA used for chiral alcohols and amines.[17] The reaction should proceed to completion without kinetic resolution (i.e., both enantiomers must react at the same rate) to ensure that the diastereomeric ratio accurately reflects the initial enantiomeric ratio.

  • Derivatization: React the chiral alcohol or amine sample with enantiomerically pure (R)-MTPA chloride in the presence of a non-nucleophilic base.

  • Purification: Purify the resulting diastereomeric esters or amides.

  • NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Integrate the signals corresponding to each diastereomer to determine their ratio, which corresponds to the enantiomeric ratio of the starting material.

  • Poor Signal Separation: If the signals for the two diastereomeric species are not well-resolved, trying a different chiral auxiliary or a different deuterated solvent can be beneficial. Increasing the magnetic field strength of the NMR spectrometer will also improve signal dispersion.[18]

  • Inaccurate Integration: Ensure that the chosen signals are baseline-resolved and free from overlapping impurities. The reaction with a CDA must go to completion to avoid erroneous results.

Conclusion: A Data-Driven Approach to Selecting the Right Method

The determination of enantiomeric excess is a critical and multifaceted analytical challenge. As we have seen, a variety of powerful techniques are at the disposal of the modern chemist. Chiral chromatography, particularly HPLC and SFC, often provides the most robust and high-resolution separations, making it the gold standard for accurate quantification. Chiral GC is an excellent choice for volatile analytes. NMR spectroscopy, on the other hand, offers a rapid and less solvent-intensive alternative that is well-suited for reaction monitoring and high-throughput screening, provided a suitable chiral auxiliary can be found.

The optimal choice of method is not a one-size-fits-all decision but rather a carefully considered judgment based on the specific properties of the analyte, the analytical objectives, and the available resources. By understanding the fundamental principles, the causality behind experimental choices, and the practical nuances of each technique, researchers can confidently select and implement the most appropriate method to validate the stereochemical outcomes of their asymmetric syntheses, ensuring the quality and integrity of their chiral molecules.

References

  • Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(9), 1219. [Link]

  • Shen, J., & Okamoto, Y. (2016). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 21(12), 1665. [Link]

  • Li, S., et al. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 29(3), 670. [Link]

  • Chiralpedia. Polysaccharide-based CSPs. [Link]

  • Ferraz, M., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 5001. [Link]

  • D'Hulst, A., & Verzele, M. (1990). Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. TrAC Trends in Analytical Chemistry, 9(5), 159-163. [Link]

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  • Tovar, J. D., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(6), 2042-2062. [Link]

  • Chiral Technologies. Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]

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  • Scribd. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • MDPI. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. [Link]

  • Kim, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 359-366. [Link]

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  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2206–2217. [Link]

  • RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

  • James, T. D., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 79-84. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, in-depth procedural information for the safe disposal of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide, a cyclic sulfate ester. By understanding the inherent chemical reactivity and associated hazards of this compound, laboratory personnel can implement a disposal plan that ensures safety and regulatory compliance.

Understanding the Compound: Hazards and Reactivity

This compound is a member of the cyclic sulfate family, known for their utility as potent electrophiles in organic synthesis. This reactivity, however, also dictates the necessary precautions for its handling and disposal.

Key Hazards:

  • Acute Toxicity: Safety Data Sheets (SDS) for analogous cyclic sulfates indicate that they can be harmful if swallowed, inhaled, or in contact with skin.

  • Mutagenicity: There is a concern that some cyclic sulfates may cause genetic defects.

  • Reactivity: As electrophiles, cyclic sulfates can react with a variety of nucleophiles. This includes water, which can lead to hydrolysis and the formation of sulfuric acid and the corresponding diol.

A thorough risk assessment must be conducted before handling this compound, and all personnel should be familiar with the specific hazards outlined in the material's SDS.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential hazards, stringent adherence to safety protocols is paramount.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption.
Body Protection Flame-resistant laboratory coatProtects against spills and splashes.
Respiratory Protection Use in a well-ventilated chemical fume hoodPrevents inhalation of any vapors or aerosols.

Disposal Pathways: A Decision-Making Framework

The primary and most critical directive for the disposal of this compound is that it must not be disposed of down the drain or in regular trash. The appropriate disposal route depends on the quantity and state of the waste.

Disposal_Decision_Tree Start Waste Identification: This compound Decision1 Is it a small residual quantity (e.g., from rinsing glassware) or a larger, unreacted amount? Start->Decision1 Small_Quantity Small Residual Quantity Decision1->Small_Quantity Small Large_Quantity Bulk or Unreacted Decision1->Large_Quantity Large Quench Laboratory-Scale Quenching (Hydrolysis) Small_Quantity->Quench Waste_Collection Direct Collection for Incineration Large_Quantity->Waste_Collection Neutralize Neutralize Hydrolyzed Product Quench->Neutralize Licensed_Disposal Transfer to Licensed Chemical Waste Facility Waste_Collection->Licensed_Disposal Neutralize->Licensed_Disposal Final_Disposal Controlled Incineration with Flue Gas Scrubbing Licensed_Disposal->Final_Disposal

Comprehensive Safety and Handling Guide for 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5,5-Dimethyl-1,3,2-dioxathiane 2-oxide (CAS No. 1003-85-6). As a cyclic sulfite, this compound requires careful management in the laboratory. In the absence of a comprehensive toxicological profile, a conservative approach grounded in the precautionary principle is mandated. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: An Evidence-Based Approach for an Uncharacterized Compound

A thorough hazard assessment is the cornerstone of laboratory safety. For this compound, the lack of a complete Safety Data Sheet (SDS) necessitates treating it as a substance with unknown toxicity.[1] The primary known risks are associated with its chemical class, cyclic sulfites.

Inferred Chemical Hazards:

  • Reactivity with Nucleophiles: Cyclic sulfites are known to be reactive towards nucleophiles. This reactivity could include biological nucleophiles, such as sulfhydryl groups in proteins, suggesting a potential for biological activity and toxicity.[2]

  • Thermal Decomposition: Organic sulfites can undergo thermal decomposition, potentially releasing sulfur dioxide (SO₂).[3][4][5] Sulfur dioxide is a toxic and corrosive gas, posing a significant inhalation hazard.

  • Skin and Eye Irritation: As with many organosulfur compounds, there is a potential for skin and eye irritation upon contact.

  • Inhalation Hazard: The compound may be harmful if inhaled as a dust or vapor.

Given these potential hazards, all handling procedures must be designed to minimize exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is critical when working with compounds of unknown toxicity. The following recommendations are based on a risk assessment that assumes the compound is hazardous.

Core PPE Ensemble:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses are the minimum requirement. However, due to the potential for splashes of this uncharacterized chemical, chemical safety goggles are strongly recommended. When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Skin and Body Protection: A standard laboratory coat is required at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable coverall should be worn over the lab coat.

  • Hand Protection: The choice of gloves is critical. No single glove material protects against all chemicals.[6][7][8] For this compound, where specific permeation data is unavailable, double gloving is recommended. A common and effective combination is a pair of nitrile gloves as the primary layer, with a second pair of nitrile or neoprene gloves worn over them.[1] Gloves should be inspected for any signs of degradation, such as swelling, cracking, or discoloration, and changed frequently.[6][9]

  • Respiratory Protection: All manipulations of solid this compound that could generate dust, and any handling of its solutions, must be performed within a certified chemical fume hood.[1] If there is a potential for exposure outside of a fume hood, a risk assessment must be conducted to determine if respiratory protection is necessary.

Table 1: Recommended PPE for Various Laboratory Scenarios

ScenarioEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Handling solid compound (weighing, transfers) Chemical safety gogglesLab coatDouble-gloved (nitrile)Chemical fume hood
Preparing solutions Chemical safety goggles and face shieldLab coat and chemically resistant apronDouble-gloved (nitrile)Chemical fume hood
Running reactions Chemical safety gogglesLab coatDouble-gloved (nitrile)Chemical fume hood
Work-up and purification Chemical safety goggles and face shieldLab coat and chemically resistant apronDouble-gloved (nitrile)Chemical fume hood

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Protocol for Handling this compound:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before starting work.

    • Properly label all containers with the full chemical name and any known hazard warnings.[10]

  • Donning PPE:

    • Follow a systematic procedure for donning PPE to ensure complete protection.

    • Diagram: PPE Donning and Doffing Procedure (see below)

  • Handling:

    • Conduct all manipulations of the compound within the designated fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.[11]

    • Keep containers of the compound closed when not in use.

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfers.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.

    • If the spill is large or you are not comfortable cleaning it up, notify your institution's Environmental Health and Safety (EHS) department immediately.

  • Doffing PPE:

    • Remove PPE in a manner that avoids self-contamination.

    • Diagram: PPE Donning and Doffing Procedure (see below)

    • Wash hands thoroughly with soap and water after removing gloves.

Diagram: PPE Donning and Doffing Procedure

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Goggles/Face Shield Don3->Don4 Work Perform Experiment Don4->Work Enter Work Area Doff1 Outer Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Wash Wash Hands Doff4->Wash Work->Doff1 Exit Work Area Waste_Disposal Start Generation of Waste (Solid, Liquid, Consumables) Segregate Segregate into Dedicated Waste Stream Start->Segregate Container Place in Labeled, Closed, Compatible Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area Container->Store EHS Contact EHS for Waste Pickup Store->EHS Dispose Professional Disposal EHS->Dispose

Caption: Step-by-step process for the safe disposal of contaminated waste.

By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • Guidelines for the Selection of Chemical-Resistant Gloves. (2017, January 26). University of California, Riverside, Environmental Health & Safety.
  • Selecting Chemical-Resistant Gloves. University of California, Riverside, Environmental Health & Safety.
  • CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
  • Essential Safety and Handling Protocols for Uncharacterized Compounds Like AC-94149. (2025). Benchchem.
  • Hazardous Waste & Disposal Consider
  • The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). MCF Environmental Services.
  • Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. (2008).
  • OSHA Glove Selection Chart.
  • Glove Selection Guide. University of Alberta, Safety & Risk Services.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Dispose of Chemical Waste. University of Texas at Dallas, Environmental Health and Safety.
  • Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • The Thermal Decomposition of Dimethyl Sulfite. (1937). The Journal of Physical Chemistry.
  • Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno, Environmental Health & Safety.
  • Photoreactions of cyclic sulfite esters: Evidence for diradical intermediates. (2012). Beilstein Journal of Organic Chemistry.
  • Unknown Chemicals. Purdue University, Environmental Health and Safety.
  • New Approach to Cyclic Sulfites and Sulfates Through Reactions of Sulfur Oxychlorides with Glycidols. (1995).
  • Oxidation of organic cyclic sulfites to sulfates: a new reaction catalyzed by cyclohexanone monooxygenase. (2002).
  • What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting? (2025, August 16). Quora.
  • Sulfur dioxide. Wikipedia.
  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Thermal Decomposition Process of Calcium Sulfite. (1978). Bulletin of the Chemical Society of Japan.
  • Sulfites. (2000). In High Temperature Properties and Thermal Decomposition of Inorganic Salts with Oxyanions. CRC Press.
  • The Thermal Decomposition Process of Calcium Sulfite. (1978). Semantic Scholar.
  • Sulfate Minerals: A Problem for the Detection of Organic Compounds on Mars? (2015). Astrobiology.

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5,5-Dimethyl-1,3,2-dioxathiane 2-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.